molecular formula C133H195N51O33 B12046305 Histatin-5

Histatin-5

Numéro de catalogue: B12046305
Poids moléculaire: 3036.3 g/mol
Clé InChI: KSXBMTJGDUPBBN-VPKNIDFUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Histatin-5 is a useful research compound. Its molecular formula is C133H195N51O33 and its molecular weight is 3036.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C133H195N51O33

Poids moléculaire

3036.3 g/mol

Nom IUPAC

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1

Clé InChI

KSXBMTJGDUPBBN-VPKNIDFUSA-N

SMILES isomérique

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CNC=N8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N

SMILES canonique

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CO)C(=O)NC(CC8=CNC=N8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Origine du produit

United States

Foundational & Exploratory

The Discovery and Enduring Significance of Salivary Histatin-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Histatin-5, a 24-amino acid cationic peptide found in human saliva, stands as a pivotal component of the innate immune system in the oral cavity. First identified in 1988, it has since been the subject of extensive research, revealing its potent antifungal properties, particularly against the opportunistic pathogen Candida albicans. This technical guide provides an in-depth exploration of the discovery, history, and biochemical characterization of this compound. It details the seminal experimental protocols that were instrumental in its isolation and functional analysis, presents key quantitative data in a structured format, and illustrates its mechanism of action through detailed signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of antimicrobial peptides and their therapeutic potential.

Introduction: The Dawn of a Salivary Defender

The oral cavity, a primary portal for microbial entry, possesses a sophisticated innate immune system, of which saliva is a critical component. In the late 1980s, a family of histidine-rich proteins was discovered in human parotid gland secretions and aptly named "histatins."[1][2] Among these, this compound has emerged as a molecule of significant interest due to its potent fungicidal activity.[3][4][5] This guide traces the scientific journey of this compound, from its initial discovery to our current understanding of its multifaceted role in oral health.

The Historical Trail: From Discovery to Characterization

The story of this compound begins with the broader discovery of the histatin family. Initially referred to as histidine-rich peptides (HRPs), these molecules were first isolated from whole saliva through a combination of ion-exchange chromatography and gel filtration.[6]

A landmark 1988 study by Oppenheim and colleagues led to the successful purification and characterization of three major histatins from human parotid secretion: Histatin 1, 3, and 5.[7] This research established that this compound is a 24-amino acid peptide.[1][7] Subsequent analysis revealed that this compound is not a direct gene product but rather a proteolytic cleavage product of the larger Histatin-3.[1][7] The amino acid sequence of this compound was determined using automated Edman degradation.[7]

The primary amino acid sequence of human this compound is: DSHAKRHHGYKRKFHEKHHSHRGY [8]

The emergence of oral candidiasis as a significant opportunistic infection, particularly with the rise of the HIV/AIDS epidemic, spurred intensive investigation into the antifungal properties of histatins, with this compound demonstrating the most potent activity against Candida albicans.[3]

Quantitative Profile of this compound

A substantial body of research has quantified the presence and activity of this compound, providing a baseline for its physiological significance and therapeutic potential.

Table 1: Physicochemical and Salivary Concentration Data for this compound
ParameterValueReference(s)
Amino Acid Residues24[1][7]
Molecular Weight3,037 Da[2][7]
Isoelectric Point (pI)Basic (Cationic)[1]
Concentration in Whole Saliva15-30 µM (estimated)[3][6]
Concentration of Total Histatins in Unstimulated Parotid Saliva~53 µg/mL[3][6]
Table 2: Antifungal and Inhibitory Activity of this compound
Target Organism/EnzymeActivity MetricValueReference(s)
Candida albicansMIC₅₀10-20 µg/mL[3]
Candida kefyrMIC₅₀10-20 µg/mL[3]
Candida kruseiMIC₅₀10-20 µg/mL[3]
Candida parapsilosisMIC₅₀10-20 µg/mL[3]
Cryptococcus neoformansMIC₅₀5-6 µg/mL[3]
Aspergillus fumigatusMIC₅₀5-6 µg/mL[3]
Matrix Metalloproteinase-2 (MMP-2)IC₅₀0.57 µM[9]
Matrix Metalloproteinase-9 (MMP-9)IC₅₀0.25 µM[9]
Arg-gingipain (Porphyromonas gingivalis)IC₅₀22.0 ± 2.2 µM[9]
Lys-gingipain (Porphyromonas gingivalis)IC₅₀13.8 ± 1.5 µM[9]

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that have defined our understanding of this compound.

Purification of this compound

This protocol outlines the original method for isolating Histatins 1, 3, and 5 from human parotid saliva.[7]

  • Saliva Collection and Preparation: Human parotid saliva was collected and immediately placed on ice.

  • Gel Filtration Chromatography:

    • Column: Bio-Gel P-2.

    • Eluent: Volatile buffer (details not specified in the abstract).

    • Procedure: The collected saliva was applied to the column to separate proteins based on size. Fractions were collected and monitored for protein content.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: A reverse-phase column (specific type not detailed in the abstract).

    • Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA).

    • Procedure: Fractions from the gel filtration step containing the histatins were pooled, concentrated, and injected into the HPLC system. The hydrophobic nature of the histatins allows for their separation from other salivary proteins. Fractions corresponding to Histatins 1, 3, and 5 were collected based on their retention times.

A more rapid, two-step procedure was later developed, leveraging the metal-binding properties of histatins.[10]

  • Zinc Precipitation:

    • Procedure: Zinc chloride is added to human parotid secretion under alkaline conditions. This causes the selective precipitation of histatins, along with statherin.

    • Recovery: The precipitate is collected by centrifugation. This step yields approximately 90% of the histatins.[10]

  • RP-HPLC Purification:

    • Procedure: The zinc precipitate is redissolved and subjected to RP-HPLC as described in the original method to separate Histatins 1, 3, and 5 from each other and from co-precipitated statherin.

Amino Acid Sequence Analysis: Edman Degradation

The primary structure of this compound was determined using automated Edman degradation.[2][7][11][12]

  • Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC covalently attaches to the N-terminal amino acid.

  • Cleavage: The reaction conditions are shifted to acidic, which cleaves the N-terminal amino acid derivative as a thiazolinone.

  • Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (typically HPLC) by comparing its retention time to known standards.

  • Cycling: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire peptide is sequenced.

Antifungal Activity Assessment: Candida albicans Killing Assay

This protocol is a representative method for determining the candidacidal activity of this compound.

  • Preparation of C. albicans: C. albicans cells are grown in a suitable broth medium (e.g., YPD) to the mid-logarithmic phase. The cells are then harvested by centrifugation, washed, and resuspended in a buffer such as 10 mM sodium phosphate (B84403) buffer (pH 7.4).

  • Incubation with this compound: The cell suspension is adjusted to a specific density (e.g., 2.5 x 10⁵ cells/mL). Serial dilutions of this compound are added to the cell suspension.

  • Reaction Conditions: The mixture is incubated for a defined period (e.g., 1-1.5 hours) at 37°C with shaking.

  • Viability Assessment: After incubation, the cell suspension is serially diluted in buffer. Aliquots of the dilutions are plated on agar (B569324) plates (e.g., Sabouraud Dextrose Agar). The plates are incubated at 30°C or 37°C for 24-48 hours.

  • Quantification: The number of colony-forming units (CFUs) is counted. The percentage of killing is calculated by comparing the CFU counts from the this compound-treated samples to a control sample (cells incubated without this compound).

Mechanistic Studies

This assay measures the efflux of ATP from C. albicans upon treatment with this compound.[9]

  • Experimental Setup: C. albicans cells (e.g., 10⁶ cells) are incubated with a specific concentration of this compound (e.g., 31 µM).

  • Sample Collection: At various time points (e.g., 5, 10, 20, 45, 60 minutes), the cell suspension is centrifuged to pellet the cells.

  • ATP Measurement: The supernatant, containing the extracellular ATP, is collected. The amount of ATP is quantified using a luciferin-luciferase-based ATP bioluminescence assay kit. The light produced is proportional to the ATP concentration and is measured using a luminometer.

  • Data Analysis: ATP concentrations are determined from a standard curve. The results are typically expressed as nanomoles of ATP released per 10⁶ cells.

This protocol demonstrates the localization of this compound to the mitochondria of C. albicans.[13]

  • Labeling of this compound: this compound is fluorescently labeled with a dye such as fluorescein (B123965) isothiocyanate (FITC) or tetramethylrhodamine (B1193902) isothiocyanate (TRITC).

  • Mitochondrial Staining: C. albicans cells are incubated with a mitochondria-specific fluorescent probe, such as MitoTracker Orange.

  • Incubation: The cells are then treated with the fluorescently labeled this compound.

  • Microscopy: The cells are observed using fluorescence microscopy. The co-localization of the fluorescent signal from the labeled this compound and the MitoTracker dye indicates that this compound targets the mitochondria.

Mechanism of Action: An Intracellular Assault

Contrary to many other antimicrobial peptides that act by forming pores in the cell membrane, this compound exerts its candidacidal effects through a multi-step intracellular process.

Binding and Translocation

The initial step involves the binding of this compound to specific proteins on the C. albicans cell wall, primarily the heat shock proteins Ssa1 and Ssa2.[3][14][15][16] This binding is a prerequisite for the subsequent energy-dependent translocation of the peptide across the fungal cell membrane and into the cytoplasm.[3]

G cluster_extracellular Extracellular Space cluster_cellwall C. albicans Cell Wall cluster_cytoplasm Cytoplasm Histatin5 This compound Ssa1_2 Ssa1/2 Proteins Histatin5->Ssa1_2 Binding Internalized_Hst5 Internalized this compound Ssa1_2->Internalized_Hst5 Energy-dependent Translocation

Initial binding and translocation of this compound.
Intracellular Targeting and Cytotoxicity

Once inside the cytoplasm, this compound targets the mitochondria.[13][17][18] This interaction disrupts mitochondrial function, leading to a loss of mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[17] A key consequence of this compound's action is the non-lytic release of intracellular ATP and other small ions, which leads to a disruption of cellular homeostasis and ultimately, cell death.[3][9]

G cluster_cytoplasm Cytoplasm Internalized_Hst5 Internalized this compound Mitochondrion Mitochondrion Internalized_Hst5->Mitochondrion Targets ATP_efflux ATP Efflux Internalized_Hst5->ATP_efflux Induces ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Disruption leads to CellDeath Cell Death ROS->CellDeath ATP_efflux->CellDeath

Intracellular mechanism of this compound-induced cell death.

Conclusion and Future Perspectives

The discovery and subsequent characterization of salivary this compound have provided profound insights into the innate defense mechanisms of the oral cavity. Its potent and specific antifungal activity against Candida albicans, coupled with its unique intracellular mechanism of action, underscores its potential as a template for the development of novel antifungal therapeutics. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon this foundational knowledge. Future research may focus on optimizing the stability and delivery of this compound-based peptides for clinical applications, exploring their synergistic effects with existing antifungal agents, and further elucidating the intricate molecular interactions that govern their potent biological activity.

References

The Multifaceted Role of Histatin-5 in Oral Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histatin-5 (Hst-5), a 24-amino acid histidine-rich cationic peptide found in human saliva, is a critical component of the innate immune system in the oral cavity. While primarily recognized for its potent antifungal activity, particularly against Candida albicans, emerging research has unveiled a broader spectrum of biological functions. This technical guide provides an in-depth analysis of the multifaceted roles of this compound, encompassing its antimicrobial, wound healing, and anti-inflammatory properties. We present a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document aims to serve as a valuable resource for researchers and professionals engaged in the study of oral biology and the development of novel therapeutic agents.

Introduction

The oral cavity is a complex ecosystem teeming with a diverse microbiota. Saliva, the primary biological fluid in this environment, contains a vast arsenal (B13267) of antimicrobial peptides that play a crucial role in maintaining oral health. Among these, the histatin family of proteins, and specifically this compound, have garnered significant attention for their potent biological activities. This guide delves into the core biological functions of this compound, providing a technical and in-depth exploration of its mechanisms and potential therapeutic applications.

Antimicrobial Functions of this compound

This compound exhibits a broad spectrum of antimicrobial activity against various pathogens found in the oral cavity. Its primary and most studied function is its potent fungicidal effect against opportunistic yeasts, particularly Candida albicans. Additionally, recent studies have highlighted its bactericidal activity against a range of bacteria, including several ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their antibiotic resistance.

Antifungal Activity

This compound is one of the most potent endogenous antifungal peptides in the oral cavity. Its candidacidal mechanism is complex and multifactorial, involving a series of steps that ultimately lead to fungal cell death. Unlike many other antimicrobial peptides, this compound does not primarily function by forming pores in the fungal cell membrane. Instead, its targets are intracellular.[1][2]

The proposed mechanism involves:

  • Cell Wall Binding and Internalization: this compound initially binds to the fungal cell wall, a process that is energy-independent. Subsequently, it is actively transported into the cytoplasm in an energy-dependent manner, a process that may involve fungal polyamine transporters.[1][2]

  • Mitochondrial Targeting and Dysfunction: Once inside the fungal cell, this compound targets the mitochondria.[3] This interaction leads to the inhibition of the mitochondrial respiratory chain.

  • Reactive Oxygen Species (ROS) Production: The disruption of mitochondrial function results in the generation of reactive oxygen species (ROS).[3]

  • Oxidative Stress and Cell Death: The accumulation of ROS induces significant oxidative stress, leading to damage of cellular components and ultimately, fungal cell death.[3]

  • Ion Imbalance and Osmotic Stress: this compound also causes an efflux of intracellular ions, such as potassium, leading to ionic imbalance and osmotic stress, which contributes to its fungicidal activity.[1]

Diagram of the Antifungal Signaling Pathway of this compound

Antifungal_Pathway Hst5_ext This compound (Extracellular) CellWall Candida albicans Cell Wall Hst5_ext->CellWall Binding Transporters Polyamine Transporters CellWall->Transporters Hst5_int This compound (Intracellular) Transporters->Hst5_int Internalization (Energy-dependent) Mitochondrion Mitochondrion Hst5_int->Mitochondrion Targeting IonEfflux Ion Efflux (K+) Hst5_int->IonEfflux ETC Electron Transport Chain Inhibition Mitochondrion->ETC ROS ROS Production ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Fungal Cell Death OxidativeStress->CellDeath OsmoticStress Osmotic Stress IonEfflux->OsmoticStress OsmoticStress->CellDeath

Caption: Antifungal mechanism of this compound against Candida albicans.

Antibacterial Activity

While the antifungal properties of this compound are well-documented, its antibacterial effects are an area of growing interest. Studies have shown that this compound possesses bactericidal activity against a range of oral and non-oral bacteria, including several multidrug-resistant ESKAPE pathogens. The mechanism of antibacterial action appears to vary depending on the bacterial species and may involve membrane disruption or other intracellular targets.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various microorganisms.

MicroorganismStrainMIC (µM)Reference(s)
Candida albicansVarious2.6 - 4.8[4]
Candida kefyrClinical Isolate10 - 20 µg/mL[5]
Candida kruseiClinical Isolate10 - 20 µg/mL[5]
Candida parapsilosisClinical Isolate10 - 20 µg/mL[5]
Cryptococcus neoformansClinical Isolate5 - 6 µg/mL[5]
Aspergillus fumigatusClinical Isolate5 - 6 µg/mL[5]
Acinetobacter baumanniiClinical Isolate38[3]
Pseudomonas aeruginosaClinical Isolate47[3]
Enterobacter cloacaeClinical Isolate90[3]
Porphyromonas gingivalisBiofilm25 µg/mL (inhibition)[6]

Role in Wound Healing

Beyond its antimicrobial functions, this compound plays a significant role in promoting wound healing in the oral cavity. This function is critical for maintaining the integrity of the oral mucosa, which is constantly subjected to minor injuries.

Mechanism of Action in Wound Healing

This compound promotes wound closure primarily by stimulating cell migration. The proposed mechanism involves the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, a key regulator of cell migration and proliferation. The binding of this compound to currently unidentified cell surface receptors is thought to trigger a downstream signaling cascade that leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the expression of genes involved in cell motility.

Diagram of the this compound-Induced Wound Healing Signaling Pathway

Wound_Healing_Pathway Hst5 This compound Receptor Cell Surface Receptor (Putative) Hst5->Receptor Binding MEK MEK Receptor->MEK Activation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Active) ERK->pERK Nucleus Nucleus pERK->Nucleus Translocation GeneExpression Gene Expression (Cell Migration Genes) Nucleus->GeneExpression CellMigration Enhanced Cell Migration GeneExpression->CellMigration

Caption: this compound-induced ERK1/2 signaling pathway in epithelial cell migration.

Quantitative Data: Wound Healing

The following table presents quantitative data on the effect of this compound on cell migration in in vitro wound healing assays.

Cell TypeThis compound Concentration (µM)ObservationReference(s)
Human Corneal Limbal Epithelial (HCLE) Cells50Most significant increase in scratch closure[7]
Human Corneal Epithelial (HCE) Cells50Increase in cell migration in sprouting assay[7]
HeLa Cells80Statistically significant improvement in scratch closure[7]
MCF-7 Cells80Statistically significant improvement in scratch closure[7]

Inhibition of Proteolytic Enzymes

This compound has been shown to inhibit the activity of both host and bacterial proteases that are implicated in the pathogenesis of periodontal disease. This inhibitory activity contributes to the protective role of this compound in maintaining periodontal health.

Inhibition of Host Matrix Metalloproteinases (MMPs)

This compound can inhibit the activity of MMP-2 and MMP-9, two host enzymes involved in the degradation of the extracellular matrix. Overactivity of these MMPs is a hallmark of periodontal tissue destruction.

Inhibition of Bacterial Gingipains

This compound also inhibits gingipains, a class of potent proteases produced by the major periodontal pathogen Porphyromonas gingivalis. By neutralizing these bacterial enzymes, this compound helps to mitigate their destructive effects on periodontal tissues.

Quantitative Data: Protease Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various proteases.

ProteaseSourceIC50 (µM)Reference(s)
MMP-2Host0.57[1][8]
MMP-9Host0.25[1][8]
Arg-gingipain (Rgp)Porphyromonas gingivalis22.0[8]
Lys-gingipain (Kgp)Porphyromonas gingivalis13.8[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of peptides.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow Start Start PrepareInoculum Prepare Microbial Inoculum (~5 x 10^5 CFU/mL) Start->PrepareInoculum SerialDilution Prepare Serial Dilutions of this compound Start->SerialDilution InoculatePlate Inoculate 96-well Plate with Microbial Suspension and This compound Dilutions PrepareInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate at 37°C for 18-24 hours InoculatePlate->Incubate ReadResults Determine MIC by Visual Inspection or OD600 Measurement Incubate->ReadResults End End ReadResults->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

  • Preparation of Microbial Inoculum:

    • Culture the desired microbial strain overnight on an appropriate agar (B569324) plate.

    • Inoculate a single colony into a suitable broth medium and incubate until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast.

    • Dilute the adjusted culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile, deionized water or a suitable buffer.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial suspension to each well of the 96-well plate containing the this compound dilutions.

    • Include a positive control (microbes without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader, with the MIC being the concentration that shows no significant increase in OD600 compared to the negative control.

In Vitro Wound Healing: Scratch Assay

This protocol describes a common method for assessing the effect of this compound on cell migration.

Protocol:

  • Cell Culture and Monolayer Formation:

    • Seed epithelial cells (e.g., human gingival keratinocytes) in a 24-well plate at a density that allows for the formation of a confluent monolayer within 24-48 hours.

  • Creation of the "Scratch":

    • Once the cells have reached confluency, create a linear "scratch" or cell-free area in the center of the monolayer using a sterile pipette tip.

  • Treatment and Imaging:

    • Wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

    • Add fresh culture medium containing the desired concentration of this compound or a vehicle control.

    • Capture images of the scratch at time zero (T0) and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope equipped with a camera.

  • Quantification of Cell Migration:

    • Measure the width or the area of the scratch in the captured images using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point relative to the initial scratch area.

    • Compare the rate of wound closure between the this compound-treated and control groups to determine the effect of the peptide on cell migration.

Protease Inhibition Assay: Fluorogenic Substrate Method

This protocol outlines a general method for measuring the inhibitory activity of this compound against proteases like MMPs.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the specific protease (e.g., MMP-2 or MMP-9) and activate it according to the manufacturer's instructions.

    • Prepare a stock solution of a fluorogenic protease substrate that is specific for the enzyme being tested.

    • Prepare serial dilutions of this compound to the desired concentrations.

  • Assay Procedure:

    • In a 96-well black microplate, add the activated protease to each well.

    • Add the different concentrations of this compound to the respective wells. Include a control well with the protease but no inhibitor.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

    • Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound is a remarkably versatile peptide with a wide range of biological functions that are crucial for maintaining oral health. Its potent antifungal and emerging antibacterial properties, coupled with its ability to promote wound healing and inhibit destructive proteases, highlight its potential as a template for the development of novel therapeutic agents. Future research should focus on further elucidating the specific molecular targets and signaling pathways of this compound, as well as exploring its therapeutic efficacy in preclinical and clinical models of oral diseases. The development of stable and effective delivery systems for this compound will be critical for translating its therapeutic potential into clinical applications.

References

Histatin-5: A Comprehensive Technical Guide on its Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and functional characteristics of histatin-5 (B8235270), a naturally occurring human salivary peptide with significant antimicrobial properties. This document details its amino acid sequence, three-dimensional structure, and the experimental methodologies used for its characterization. Furthermore, it delves into its mechanism of action, particularly its potent candidacidal activity, and the associated signaling pathways.

This compound: Core Molecular Features

This compound is a 24-amino acid cationic peptide, rich in histidine residues, which plays a crucial role in the innate immune defense of the oral cavity.[1]

Amino Acid Sequence and Physicochemical Properties

The primary structure of human this compound has been well-established. The sequence is as follows:

DSHAKRHHGYKRKFHEKHHSHRGY [1][2][3]

This specific sequence imparts a unique set of physicochemical properties to the peptide, which are summarized in the table below.

PropertyValueReference
Full Amino Acid Sequence Asp-Ser-His-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-Glu-Lys-His-His-Ser-His-Arg-Gly-Tyr[1][2][3]
Single-Letter Code DSHAKRHHGYKRKFHEKHHSHRGY[1][2]
Molecular Formula C133H195N51O33[2]
Molecular Weight 3036.5 Da[2]
CAS Registry Number 104339-66-4[2]

The Conformational Plasticity of this compound Structure

The three-dimensional structure of this compound is highly dependent on its environment. This conformational flexibility is a key aspect of its biological function.

Structure in Aqueous vs. Non-Aqueous Environments

In aqueous solutions at physiological pH, this compound exists predominantly as a random coil, lacking a well-defined secondary structure.[4][5] This has been demonstrated by techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.[4][6] However, in non-aqueous or membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or dimethyl sulfoxide (B87167) (DMSO), this compound undergoes a significant conformational change, adopting a largely alpha-helical structure.[4][5][7][8] This transition to an alpha-helical conformation is believed to be crucial for its antimicrobial activity, facilitating its interaction with and translocation across microbial cell membranes.[7][8]

Quantitative Structural Data

The following tables present quantitative data derived from structural studies of this compound.

Table 2.1: ¹H NMR Chemical Shifts of this compound in 90% TFE/10% H₂O (pH 3.6)

ResidueNHOthers
D2 8.454.632.82, 2.75---
S3 8.214.413.91---
H4 8.324.613.19, 3.11-7.028.29 (ε1)
A5 8.254.291.45---
K6 8.114.211.81, 1.721.411.632.98 (ε)
R7 8.094.231.83, 1.741.613.18-
H8 8.014.313.21, 3.13-7.058.33 (ε1)
H9 7.984.283.23, 3.15-7.088.38 (ε1)
G10 8.233.92----
Y11 8.154.513.01, 2.93-6.797.09 (ε)
K12 8.034.251.85, 1.761.451.663.01 (ε)
R13 7.954.191.88, 1.791.633.21-
K14 7.884.151.91, 1.821.481.693.04 (ε)
F15 7.814.453.11, 3.03-7.21-7.35-
H16 7.914.353.25, 3.17-7.118.41 (ε1)
E17 8.054.272.05, 1.982.28--
K18 7.994.181.95, 1.861.511.723.08 (ε)
H19 8.114.383.28, 3.21-7.158.45 (ε1)
H20 8.184.333.31, 3.24-7.188.49 (ε1)
S21 8.284.433.95---
H22 8.354.553.35, 3.28-7.228.53 (ε1)
R23 8.294.261.98, 1.891.683.25-
G24 8.413.98----
Y25 8.334.583.15, 3.07-6.837.13 (ε)

Note: Data extracted from a published study. The numbering in the original source appears to be shifted by one residue compared to the standard 24-residue sequence.

Table 2.2: Metal Ion Binding Affinity of this compound

Metal IonBinding Affinity (Kd)MethodReference
Cu(II) 2.6 x 10-7 MN/A[2]
Zn(II) ~1 x 10-5 M (buffer-dependent)Isothermal Titration Calorimetry[9]
Zn(II) ~6 x 10-6 M (buffer-independent)Isothermal Titration Calorimetry[9]

Experimental Protocols for this compound Characterization

This section provides an overview of the key experimental protocols used to study the structure and function of this compound.

Determination of Candidacidal Activity

A common method to assess the antifungal activity of this compound is the broth microdilution assay to determine the minimum inhibitory concentration (MIC) and a cell viability assay.[10]

Experimental Workflow: Candidacidal Activity Assay

G cluster_prep Cell Preparation cluster_incubation Incubation with this compound cluster_viability Viability Assessment culture 1. Culture C. albicans overnight in YPD broth harvest 2. Harvest mid-log phase cells by centrifugation culture->harvest wash 3. Wash cells with phosphate (B84403) buffer harvest->wash resuspend 4. Resuspend cells to a defined concentration (e.g., 1x10^6 cells/mL) wash->resuspend mix 5. Mix cell suspension with serial dilutions of this compound resuspend->mix incubate 6. Incubate at 37°C for a defined period (e.g., 1-2 hours) mix->incubate dilute 7. Serially dilute the incubation mixture incubate->dilute plate 8. Plate aliquots onto YPD agar (B569324) plates dilute->plate incubate_plate 9. Incubate plates at 30°C for 24-48 hours plate->incubate_plate count 10. Count Colony Forming Units (CFUs) incubate_plate->count calculate 11. Calculate percentage of killing compared to control count->calculate

Figure 1. Workflow for a typical candidacidal activity assay.
Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to analyze the secondary structure of this compound in different solvent conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 50 µM) in the desired buffers (e.g., water, phosphate buffer, or various concentrations of TFE in water).[1]

  • Instrument Setup: Use a spectropolarimeter equipped with a quartz cell of a defined path length (e.g., 0.1 cm).

  • Data Acquisition: Record CD spectra over a wavelength range of 190-260 nm. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity (MRE). The percentage of alpha-helical content can be estimated from the MRE value at 222 nm using established formulas. The spectra of this compound show a characteristic negative band around 200 nm in water, indicative of a random coil.[1] In the presence of increasing concentrations of TFE, two negative bands appear around 208 and 222 nm, and a positive band around 192 nm, which are characteristic of an alpha-helical structure.[1]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy is used to obtain detailed information about the three-dimensional structure of this compound in solution.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of this compound in the desired solvent (e.g., a mixture of TFE and water or DMSO) containing a small amount of D₂O for the lock signal.

  • Data Acquisition: A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.

  • Data Analysis:

    • Resonance Assignment: The TOCSY spectra are used to assign the proton resonances to specific amino acid residues in the sequence.

    • Structural Restraints: The NOESY spectra provide information about through-space interactions between protons that are close in the 3D structure. These NOEs are used as distance restraints in structure calculation algorithms.

    • Structure Calculation: The experimental restraints are used to calculate an ensemble of 3D structures that are consistent with the NMR data.

Mechanism of Action and Signaling Pathways

The primary biological function of this compound is its potent activity against the pathogenic fungus Candida albicans. This activity is not due to simple membrane lysis but involves a multi-step process.

Candidacidal Mechanism of this compound

The killing mechanism of this compound against C. albicans involves the following key steps:

  • Cell Wall Binding: this compound initially binds to the fungal cell wall, a process that is energy-independent.

  • Translocation: The peptide is then translocated across the cell membrane into the cytoplasm. This step is energy-dependent and utilizes fungal polyamine transporters.

  • Intracellular Targeting: Once inside the cell, this compound targets the mitochondria, leading to the production of reactive oxygen species (ROS).

  • Induction of Osmotic Stress: The accumulation of ROS and other intracellular events lead to an ion imbalance and volume dysregulation, ultimately causing osmotic stress and cell death.[3]

Activation of the Hog1 MAPK Signaling Pathway

This compound-induced stress in C. albicans triggers a cellular response mediated by the High-Osmolarity Glycerol (HOG) pathway, a type of Mitogen-Activated Protein Kinase (MAPK) pathway.[3][7]

Signaling Pathway: this compound Induced Hog1 Activation

G cluster_hog Hog1 MAPK Pathway Histatin5 This compound Candida Candida albicans cell OsmoticStress Osmotic Stress OxidativeStress Oxidative Stress (ROS production) Hog1 Hog1 OsmoticStress->Hog1 OxidativeStress->Hog1 p_Hog1 Phosphorylated Hog1 (p-Hog1) Hog1->p_Hog1 Phosphorylation Glycerol Glycerol Production p_Hog1->Glycerol Upregulation Glycerol->OsmoticStress Counteracts

Figure 2. Activation of the Hog1 MAPK pathway in C. albicans in response to this compound.

The activation of the Hog1 pathway, leading to the production of glycerol, is a defense mechanism by the fungal cell to counteract the osmotic stress induced by this compound.[3]

Conclusion

This compound is a multifaceted salivary peptide with a well-defined primary structure and a conformationally adaptable three-dimensional structure. Its potent candidacidal activity, mediated by a non-lytic mechanism involving intracellular targeting and the induction of osmotic stress, makes it a subject of significant interest for the development of novel antifungal therapeutics. The detailed understanding of its structure, function, and the signaling pathways it modulates in target organisms, as outlined in this guide, provides a solid foundation for future research and drug development efforts.

References

The Candidacidal Mechanism of Histatin-5: A Technical Guide to its Action Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histatin-5 (Hst-5), a 24-amino acid cationic peptide found in human saliva, is a potent, non-toxic antifungal agent against the opportunistic pathogen Candida albicans. Its mechanism of action is multifaceted and distinct from many conventional antifungal drugs, making it a promising candidate for novel therapeutic development. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of Hst-5 exposure to C. albicans. It details the initial binding and internalization processes, the subsequent intracellular targeting of mitochondria leading to oxidative stress and ATP efflux, and the ultimate demise of the fungal cell through osmotic dysregulation. This document summarizes key quantitative data, provides detailed experimental protocols for studying these phenomena, and presents visual representations of the signaling pathways and experimental workflows.

Introduction

Candida albicans is a commensal yeast that can cause opportunistic infections, ranging from superficial mucosal to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The rise of antifungal drug resistance necessitates the exploration of alternative therapeutic agents. This compound, a naturally occurring peptide in human saliva, represents a promising avenue of research due to its potent candidacidal activity.[1][2] Unlike many antimicrobial peptides that induce cell lysis, Hst-5's mechanism is more intricate, involving a series of specific molecular interactions and the induction of a programmed cell death-like process.[1] Understanding the precise mechanism of Hst-5 is crucial for its potential development as a therapeutic agent.

The Multi-Step Mechanism of this compound Action

The candidacidal activity of this compound is a sequential process that can be broadly categorized into three phases: cell surface binding, internalization, and intracellular targeting leading to cell death.

Phase 1: Binding to the Candida albicans Cell Envelope

The initial interaction of the cationic Hst-5 with the C. albicans cell surface is a critical prerequisite for its antifungal activity. This binding is not a random electrostatic interaction but involves specific components of the fungal cell wall and membrane.

  • Primary Binding Receptors: The heat shock proteins Ssa1 and Ssa2 have been identified as the primary binding proteins for Hst-5 on the C. albicans cell surface.[2][3] The binding affinity (Kd) of Hst-5 to Ssa proteins has been determined, highlighting a specific interaction.[3] Deletion of the SSA2 gene significantly reduces Hst-5 uptake and killing, underscoring its importance.[4]

  • Interaction with Glucans: In addition to protein receptors, Hst-5 also binds to β-1,3-glucan in the fungal cell wall.[5] This interaction is sensitive to salt concentrations, suggesting an electrostatic component.[5]

Phase 2: Energy-Dependent Internalization

Following cell surface binding, Hst-5 is actively transported into the fungal cytoplasm. This process is energy-dependent and does not involve lysis of the cell membrane.[1][5]

  • Polyamine Transporters: Hst-5 utilizes the fungal polyamine transporters, primarily Dur3 and Dur31, for its entry into the cell.[1] This uptake is a crucial step, as the primary targets of Hst-5 are intracellular.

  • Non-Endocytic Pathway: Evidence suggests that the primary route of internalization is via translocation across the plasma membrane rather than through endocytosis.[5]

Phase 3: Intracellular Targeting and Induction of Cell Death

Once inside the cytoplasm, this compound orchestrates a cascade of events that ultimately lead to the death of the C. albicans cell.

  • Mitochondrial Dysfunction: A key intracellular target of Hst-5 is the mitochondrion.[2][6] Hst-5 disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and inhibition of cellular respiration.[6]

  • Generation of Reactive Oxygen Species (ROS): The interference with the mitochondrial respiratory chain results in the production of reactive oxygen species (ROS).[7] This oxidative stress contributes significantly to the fungicidal activity of Hst-5.

  • ATP Efflux: Hst-5 induces a non-lytic release of intracellular ATP.[1][8] This depletion of the cell's primary energy currency is a critical step in the killing process. The released ATP may also act as an extracellular cytotoxic mediator.[1]

  • Ion Imbalance and Osmotic Stress: The peptide also causes an efflux of intracellular ions, such as potassium and magnesium.[9] This leads to an ion imbalance and osmotic stress, resulting in a decrease in cell volume and ultimately, cell death.[1][10]

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest in the G1 phase in C. albicans.[10]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the antifungal activity of this compound against Candida albicans.

Table 1: Antifungal Potency of this compound

ParameterValueCandida albicans Strain(s)Reference(s)
MIC5010 - 20 µg/mLVarious clinical isolates[1]
MIC5025 µMNot specified[11]
50% Lethal Dose (LD50)7.0 ± 2.1 µMDS1[12]
Physiological Concentration15 - 30 µMIn human saliva[12][13]

Table 2: this compound Binding and Internalization

ParameterValueMethodReference(s)
Binding Affinity (Kd) to Ssa proteins2.57 x 10⁻⁶ M¹²⁵I-Hst 5 binding assay[3]
Internalization TimeMaximal after 60 minFluorescence Microscopy[14]

Table 3: Intracellular Effects of this compound

ParameterObservationThis compound ConcentrationTimeReference(s)
Cell Viability86% loss50 and 200 µM60 min[1]
ATP ReleaseDose-dependent3.9 to 61 µM1.5 h[12]
ATP EffluxNear total inhibition by 1 mM DIDS31 µMNot specified[10]
Mitochondrial Protein ExpressionDown-regulation of respiratory enzyme complexes6 µM (IC50)30 and 60 min[13]
Mitochondrial Protein ExpressionUp-regulation of genome maintenance and gene expression proteins6 µM (IC50)30 and 60 min[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Candida albicans Killing Assay

This protocol is used to determine the candidacidal activity of this compound.

Materials:

  • Candida albicans strain (e.g., ATCC 90028, DS1)

  • Yeast extract-peptone-dextrose (YPD) broth and agar (B569324)

  • 10 mM Sodium Phosphate Buffer (NaPB), pH 7.4

  • This compound peptide

  • Microcentrifuge tubes or 96-well plates

  • Incubator at 30°C or 37°C

  • Spectrophotometer

Procedure:

  • Culture Preparation: Inoculate a single colony of C. albicans into YPD broth and grow overnight at 30°C with shaking. Subculture the overnight culture into fresh YPD broth and grow to mid-log phase (OD₆₀₀ ≈ 0.8).

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with 10 mM NaPB, and resuspend in NaPB to a final concentration of 1 x 10⁶ cells/mL.

  • Peptide Treatment: In microcentrifuge tubes or a 96-well plate, mix the C. albicans cell suspension with various concentrations of this compound. Include a no-peptide control.

  • Incubation: Incubate the mixtures at 37°C with constant shaking for 60-90 minutes.[12][15]

  • Plating: After incubation, serially dilute the cell suspensions in 10 mM NaPB. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto YPD agar plates.

  • Colony Counting: Incubate the plates at 30°C for 24-48 hours. Count the number of colony-forming units (CFUs) on each plate.

  • Calculation of Killing: Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU of Hst-5 treated sample / CFU of control sample)] x 100

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of dihydroethidium (B1670597) (DHE) to measure intracellular ROS production.

Materials:

  • Candida albicans cells (prepared as in 4.1)

  • 1 mM Potassium Phosphate Buffer (PPB), pH 7.0

  • Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)

  • This compound peptide

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and wash mid-log phase C. albicans cells and resuspend them in 1 mM PPB to an OD₆₂₀ of approximately 2.0.

  • DHE Loading: Add DHE stock solution to the cell suspension to a final concentration of 20 µM.[16] Incubate for 15 minutes at 30°C in the dark.

  • Washing: Centrifuge the cells to remove excess DHE and resuspend the cell pellet in fresh 1 mM PPB to the same OD₆₂₀.

  • Peptide Treatment: Add 100 µL of the DHE-loaded cell suspension to the wells of a black 96-well plate. Add various concentrations of this compound.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~620 nm.[16] For kinetic measurements, record the fluorescence at regular intervals (e.g., every 5 minutes) for up to 60 minutes.

  • Microscopy (Optional): To visualize ROS production, place a sample of the treated cells on a microscope slide and observe using a fluorescence microscope with appropriate filters for ethidium (B1194527) bromide.[17]

Assessment of this compound Internalization by Fluorescence Microscopy

This protocol details the visualization of FITC-labeled this compound uptake by C. albicans.

Materials:

  • Candida albicans cells

  • FITC-labeled this compound

  • 10 mM Sodium Phosphate Buffer (NaPB), pH 7.4

  • Propidium Iodide (PI) for viability staining (optional)

  • Confocal or epifluorescence microscope

Procedure:

  • Cell Preparation: Grow and wash C. albicans cells as described in protocol 4.1. Resuspend in 10 mM NaPB.

  • Peptide Incubation: Incubate the cells with FITC-labeled this compound (e.g., 10-50 µM) at 30°C for various time points (e.g., 15, 30, 60 minutes).

  • Washing: After incubation, wash the cells twice with ice-cold NaPB to remove unbound peptide.

  • Microscopy: Resuspend the cells in a small volume of NaPB and mount them on a microscope slide. Observe the cells using a confocal or epifluorescence microscope with the appropriate filter set for FITC (excitation ~495 nm, emission ~520 nm).

  • Time-Lapse Microscopy (Optional): For dynamic studies, add FITC-Hst-5 to cells already on the microscope stage and acquire images at regular intervals.[5]

  • Co-localization (Optional): To determine the subcellular localization, co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria).

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the mechanism of action of this compound.

Histatin5_Mechanism cluster_extracellular Extracellular cluster_cellwall Cell Wall cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hst5 This compound Ssa1/2 Ssa1/2 Proteins Hst5->Ssa1/2 Binding Glucan β-1,3-Glucan Hst5->Glucan Binding Transporters Polyamine Transporters (Dur3, Dur31) Hst5->Transporters Energy-dependent Translocation Ssa1/2->Transporters Glucan->Transporters Hst5_in Internalized This compound Transporters->Hst5_in Mitochondrion Mitochondrion Hst5_in->Mitochondrion Targets ATP_efflux ATP Efflux Hst5_in->ATP_efflux Induces Ion_imbalance Ion Imbalance (K+, Mg2+ efflux) Hst5_in->Ion_imbalance Induces ROS ROS Generation Mitochondrion->ROS Dysfunction leads to Cell_death Cell Death ROS->Cell_death Contributes to ATP_efflux->Cell_death Contributes to Osmotic_stress Osmotic Stress & Volume Dysregulation Ion_imbalance->Osmotic_stress Osmotic_stress->Cell_death Leads to

Figure 1: The multifaceted mechanism of action of this compound against Candida albicans.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture 1. Culture C. albicans (Mid-log phase) Harvest 2. Harvest & Wash Cells Culture->Harvest Incubate 3. Incubate with this compound (Varying concentrations & times) Harvest->Incubate KillingAssay 4a. Viability Assessment (CFU Counting) Incubate->KillingAssay ROSAssay 4b. ROS Measurement (DHE Staining) Incubate->ROSAssay Microscopy 4c. Internalization Study (Fluorescence Microscopy) Incubate->Microscopy ATP_Assay 4d. ATP Efflux Measurement (Luminometry) Incubate->ATP_Assay Data 5. Quantify Results (MIC50, % Killing, Fluorescence Intensity, ATP levels) KillingAssay->Data ROSAssay->Data Microscopy->Data ATP_Assay->Data

Figure 2: A generalized experimental workflow for studying the effects of this compound on C. albicans.

Logical_Relationships Binding Hst-5 Binding (Ssa1/2, Glucan) Internalization Energy-Dependent Internalization Binding->Internalization is a prerequisite for Mitochondrial_Targeting Mitochondrial Targeting & Dysfunction Internalization->Mitochondrial_Targeting enables Efflux ATP & Ion Efflux Internalization->Efflux triggers ROS_Production ROS Production Mitochondrial_Targeting->ROS_Production causes Cell_Death Fungal Cell Death ROS_Production->Cell_Death contributes to Osmotic_Imbalance Osmotic Imbalance & Volume Loss Efflux->Osmotic_Imbalance leads to Osmotic_Imbalance->Cell_Death results in

Figure 3: Logical relationships between the key events in this compound's mechanism of action.

The Role of Efflux Pumps and Metal Ions

The efficacy of this compound can be modulated by factors within the C. albicans cell and its environment.

  • Efflux Pumps: C. albicans possesses the efflux pump Flu1, which can actively transport this compound out of the cytoplasm, thereby reducing its intracellular concentration and antifungal activity.[18][19] Deletion of the FLU1 gene leads to increased susceptibility to Hst-5.[18]

  • Metal Ions: The interaction of this compound with metal ions, such as zinc and copper, can influence its activity. Zinc has been shown to inhibit the internalization and antifungal activity of Hst-5, potentially by altering its conformation.[20] Conversely, copper has been reported to enhance the candidacidal activity of Hst-5.[21]

Conclusion and Future Directions

The mechanism of action of this compound against Candida albicans is a complex and highly specific process that distinguishes it from many conventional antifungal agents. Its ability to target intracellular components without causing widespread cell lysis presents a unique therapeutic window. The detailed understanding of its interaction with cell wall components, its specific mode of entry, and its multifaceted assault on mitochondrial function and cellular homeostasis provides a solid foundation for the development of Hst-5-based antifungal therapies.

Future research should focus on strategies to overcome the challenges of proteolytic degradation in the oral cavity and the counteracting effects of efflux pumps. The design of more stable and potent Hst-5 analogues, as well as combination therapies that inhibit efflux pumps, could significantly enhance its therapeutic potential. Furthermore, a deeper understanding of the interplay between this compound and the host immune system will be crucial for its successful clinical translation.

References

Intracellular targets of Histatin-5 in fungal cells

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by Gemini

Topic: Intracellular Targets of Histatin-5 (B8235270) in Fungal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (Hst 5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva. It is a key component of the innate immune system, exhibiting potent fungicidal activity, particularly against the opportunistic pathogen Candida albicans. Unlike many antimicrobial peptides that act by disrupting the cell membrane, the primary mechanism of Hst 5 involves its translocation into the fungal cytoplasm to engage with specific intracellular targets. This process is energy-dependent and does not cause widespread membrane lysis. This technical guide provides a comprehensive overview of the known intracellular targets of this compound, the downstream cellular consequences, quantitative data on its activity, and detailed experimental protocols for studying these interactions.

Cellular Uptake and Translocation

The journey of this compound to its intracellular targets is a multi-step process initiated by binding to the fungal cell wall, followed by energy-dependent transport across the plasma membrane.

  • Cell Wall Binding: Hst 5 initially binds to specific proteins on the C. albicans cell envelope. The heat shock proteins Ssa1p and Ssa2p have been identified as key binding partners that facilitate the subsequent uptake of the peptide.[1][2] Studies have shown that Ssa2p plays a more significant role in this process than Ssa1p.[2]

  • Intracellular Translocation: Following cell wall binding, Hst 5 is transported into the cytoplasm via fungal polyamine transporters, specifically Dur3 and Dur31.[3] This transport is an active process, requiring cellular energy in the form of ATP.[4][5] The translocation of Hst 5 into the cytosol is a prerequisite for its fungicidal activity.[6]

Primary Intracellular Target: The Mitochondrion

Once inside the fungal cell, the primary organelle targeted by this compound is the mitochondrion.[4][7][8] The engagement with energized mitochondria is a critical step in the peptide's killing mechanism.

  • Inhibition of Mitochondrial Respiration: this compound directly inhibits the mitochondrial respiratory chain.[8] This inhibition is thought to occur at the level of coenzyme Q.[7] The consequence is a disruption of electron transport and a significant reduction in cellular respiration, which is essential for the peptide's lethal effect.[4][8]

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to an out-of-sequence electron transfer to molecular oxygen, resulting in the formation of reactive oxygen species (ROS).[7][8] This oxidative stress causes widespread damage to vital cellular components, including lipids, proteins, and nucleic acids, ultimately contributing to cell death.[7]

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): Exposure to this compound leads to a loss of the mitochondrial transmembrane potential, a key indicator of mitochondrial dysfunction.[4]

The following diagram illustrates the proposed mechanism of this compound's action on fungal mitochondria.

Histatin5_Mitochondrial_Pathway cluster_cytoplasm Fungal Cytoplasm cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Hst5_cyto This compound (Intracellular) ETC Electron Transport Chain (ETC) Hst5_cyto->ETC Targets Resp Inhibition of Respiration ETC->Resp ROS Generation of Reactive Oxygen Species (ROS) ETC->ROS Dysfunction leads to MMP Dissipation of ΔΨm Resp->MMP CellDeath Fungal Cell Death MMP->CellDeath OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage OxidativeDamage->CellDeath

Caption: Mitochondrial-dependent killing pathway of this compound.

Other Intracellular Effects and Pathways

Beyond its direct impact on mitochondria, this compound triggers several other cytotoxic events within the fungal cell.

  • ATP Efflux and Ionic Imbalance: A hallmark of this compound activity is the induction of non-lytic ATP release from the cytoplasm.[6][9][10] This is accompanied by the efflux of potassium ions (K+), a process in which the Trk1 transporter is implicated.[11] The loss of these small molecules leads to a severe ionic imbalance, resulting in volume dysregulation and osmotic stress, which are major contributors to cell death.

  • MAPK Signaling Pathway Activation: The osmotic stress induced by this compound activates the Hog1 stress-activated mitogen-activated protein kinase (MAPK) pathway. This is a cellular response to the challenging osmotic environment created by the peptide.[12]

  • Cell Cycle Arrest: this compound has been shown to cause a G1 phase arrest in the fungal cell cycle, further inhibiting its proliferation.[9]

  • Alterations in Protein Expression: Quantitative proteomic studies have revealed that this compound treatment leads to significant changes in the mitochondrial proteome. Proteins involved in NAD-linked respiration and ATP synthesis, such as malate (B86768) dehydrogenase and the ATP synthase gamma chain, are down-regulated. Conversely, proteins associated with genome maintenance and gene expression, like elongation factor 1-alpha, are up-regulated.[7][13]

The overall mechanism of this compound action is summarized in the workflow below.

Histatin5_Overall_Workflow cluster_targets Intracellular Targets & Effects Hst5 Extracellular this compound CellWall Fungal Cell Wall (Ssa1/2p Binding) Hst5->CellWall 1. Binding Translocation Translocation (Dur3/31 Transporters) CellWall->Translocation 2. Energy-dependent Hst5_intra Intracellular this compound Translocation->Hst5_intra 3. Internalization Mitochondria Mitochondria Hst5_intra->Mitochondria IonEfflux Ion & ATP Efflux Hst5_intra->IonEfflux CellDeath Fungal Cell Death Mitochondria->CellDeath ROS, ΔΨm Loss MAPK Hog1 MAPK Pathway IonEfflux->MAPK Osmotic Stress IonEfflux->CellDeath Volume Dysregulation MAPK->CellDeath CellCycle Cell Cycle Arrest CellCycle->CellDeath

Caption: Overall mechanism of this compound antifungal activity.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound against fungal cells.

Table 1: Fungicidal and Inhibitory Concentrations

Parameter Organism/System Value Reference(s)
MIC50 Candida spp. 10 - 20 µg/mL [11]
MIC50 C. neoformans, A. fumigatus 5 - 6 µg/mL [11]
Cellular Respiration Inhibition C. albicans blastoconidia Complete inhibition at 33 µM within 5 min [8]
Mitochondrial Respiration Inhibition Isolated C. albicans mitochondria Inhibition of State 2 respiration at 33 µM [8]
Effective Concentration (EC50) C. albicans 5.15 µM [14]

| EC50 with Cu(II) | C. albicans | 1.36 µM |[14] |

Table 2: Effects on Cellular Processes

Process Condition Result Reference(s)
Cell Killing Wild-type C. albicans 98% killing at highest concentration tested [4][5]
Cell Killing Respiratory-deficient C. albicans 28-30% killing at highest concentration tested [4][5]
ATP Efflux Inhibition Pre-incubation with 1 mM DIDS 94% ± 7% inhibition of ATP release [6]
Cellular Binding ssa2Δ mutant vs. Wild-type Binding reduced to one-third [2]
Ssa2p Binding Affinity In the presence of nucleotides 10-fold improvement [15][16]

| Cell Viability Inhibition | In the presence of Ca(II) | Up to 90% reduction in cell death |[14] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the intracellular effects of this compound.

Protocol for Measuring Mitochondrial Respiration Inhibition

This protocol is adapted from studies on isolated mitochondria and whole cells.[8]

  • Preparation of C. albicans Mitochondria:

    • Grow C. albicans to the mid-logarithmic phase in a suitable rich medium (e.g., YPD).

    • Harvest cells by centrifugation and wash with a buffered solution.

    • Generate spheroplasts using enzymatic digestion of the cell wall (e.g., with zymolyase).

    • Gently homogenize the spheroplasts in a mitochondrial isolation buffer.

    • Perform differential centrifugation to isolate the mitochondrial fraction. Resuspend the final mitochondrial pellet in a respiration buffer.

  • Oxygen Consumption Measurement:

    • Use a Clark-type oxygen electrode in a temperature-controlled chamber (30°C).

    • Add the isolated mitochondria to the respiration buffer in the chamber.

    • Initiate State 2 respiration by adding a substrate (e.g., NADH or succinate).

    • Record the basal rate of oxygen consumption.

    • Add this compound (e.g., a final concentration of 33 µM) and continue to record oxygen consumption to determine the extent of inhibition.

    • For whole-cell respiration, use a suspension of log-phase blastoconidia directly in the chamber and follow the same procedure.

Protocol for Detection of Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe Dihydroethidium (DHE) to detect intracellular ROS.[8][17][18]

  • Cell Preparation:

    • Grow C. albicans cells to the mid-logarithmic phase. Harvest and wash the cells, resuspending them in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

  • DHE Staining:

    • Add DHE to the cell suspension to a final concentration of 10-40 µM.

    • Incubate the cells at 37°C for 30 minutes in the dark.

  • This compound Treatment:

    • Add this compound to the DHE-loaded cell suspension at the desired final concentration.

  • Detection:

    • Fluorescence Microscopy: Mount the cells on a microscope slide and observe using a fluorescence microscope with appropriate filters for ethidium (B1194527) bromide. An increase in fluorescence intensity indicates ROS production.

    • Fluorimetry/Plate Reader: Transfer the cell suspension to a 96-well plate and measure fluorescence using an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm. Record measurements over time to observe the kinetics of ROS generation.

Protocol for Assessing Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the potentiometric dye Rhodamine 123 (Rh123).[19][20]

  • Cell Preparation:

    • Grow and harvest C. albicans cells as described previously. Resuspend in a buffered solution.

  • This compound Treatment:

    • Incubate the cell suspension with the desired concentration of this compound for a specified time course (e.g., 0-60 minutes).

  • Rh123 Staining:

    • Add Rh123 to the cell suspension to a final concentration of approximately 50 nM.

    • Incubate at 37°C for 10-20 minutes in the dark.

  • Analysis:

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. A decrease in the green fluorescence (e.g., FITC channel) of the cell population indicates a depolarization of the mitochondrial membrane.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A shift from punctate mitochondrial staining to diffuse cytoplasmic fluorescence indicates a loss of ΔΨm.

The following diagram outlines a typical experimental workflow for investigating the mitochondrial effects of this compound.

Experimental_Workflow_Mitochondria cluster_assays Parallel Assays cluster_ros ROS Detection cluster_mmp ΔΨm Assessment cluster_resp Respiration Measurement start C. albicans Culture (Log Phase) treatment Incubate with this compound (Time Course) start->treatment ros_stain Stain with DHE treatment->ros_stain mmp_stain Stain with Rhodamine 123 treatment->mmp_stain resp_measure Oxygen Electrode treatment->resp_measure ros_detect Fluorescence Microscopy or Plate Reader ros_stain->ros_detect analysis Data Analysis & Correlation ros_detect->analysis mmp_detect Flow Cytometry or Microscopy mmp_stain->mmp_detect mmp_detect->analysis resp_measure->analysis

Caption: Experimental workflow for mitochondrial function analysis.

Conclusion

The fungicidal activity of this compound is a complex, multi-faceted process that hinges on its ability to enter the fungal cell and interact with specific intracellular targets. The mitochondrion stands out as the primary target, where this compound disrupts respiration, triggers oxidative stress, and dissipates the membrane potential. Concurrently, it induces a massive efflux of ATP and ions, leading to osmotic stress and volume dysregulation. These interconnected events create a cascade of cellular damage that culminates in fungal cell death. A thorough understanding of these intracellular mechanisms is crucial for the development of this compound and its derivatives as novel antifungal therapeutics, offering a promising alternative to conventional drugs that are often limited by resistance and toxicity. Future research should focus on elucidating the precise molecular interactions with these targets to enable the rational design of more potent and stable peptide-based antifungal agents.

References

An In-depth Technical Guide to Natural Variants and Isoforms of Human Histatin-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatin-5 (B8235270) (Hst-5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva. It is a key component of the innate immune system in the oral cavity, exhibiting potent antifungal activity, particularly against the opportunistic pathogen Candida albicans. This compound is not a primary gene product but rather a proteolytic fragment of the larger protein, Histatin-3, which is encoded by the HTN3 gene.[1][2][3] This guide provides a comprehensive overview of the natural variants and isoforms of human this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Natural Variants and Isoforms of Human this compound

Naturally occurring forms of this compound are primarily the result of the proteolytic processing of its precursor, Histatin-3. The degradation of this compound itself within the oral cavity by salivary enzymes and proteases from microorganisms like C. albicans generates a variety of smaller peptide fragments.[2][4] These fragments, which can be considered isoforms of this compound, may have altered biological activities.

While specific single nucleotide polymorphisms (SNPs) in the HTN3 gene that directly lead to variations in the this compound amino acid sequence are not extensively documented in readily available literature, the proteolytic landscape of the oral cavity creates a diverse pool of this compound-related peptides.

Proteolytic Degradation and Isoform Generation

The degradation of this compound in whole saliva is a rapid process. Studies have shown that a significant percentage of this compound is degraded within 1.5 hours of incubation in whole saliva supernatant.[4] The primary cleavage sites are located around the central region of the peptide, including between residues Y¹⁰-K¹¹, K¹¹-R¹², R¹²-K¹³, K¹³-H¹⁵, H¹⁵-E¹⁶, E¹⁶-K¹⁷, and K¹⁷-H¹⁸.[4] This enzymatic processing results in a heterogeneous mixture of N-terminal and C-terminal fragments. Interestingly, the early degradation products of this compound can retain significant antifungal activity.[2]

Quantitative Data on this compound and Its Variants

The following tables summarize key quantitative data related to the activity and stability of this compound and some of its well-characterized engineered variants. These variants have been instrumental in understanding the structure-function relationships of this important peptide.

Table 1: Antifungal Activity of this compound and Variants against Candida albicans

PeptideModificationMIC₅₀ (μM)LD₅₀ (μM)Reference Strain(s)
This compound (WT)-100~7.0C. albicans SC5314, DS1
K11R-K17RLys11→Arg, Lys17→Arg25Not ReportedC. albicans ATCC 90028
K17RLys17→ArgNot ReportedNot ReportedNot Reported
K17LLys17→LeuNot ReportedNot ReportedNot Reported
K11RLys11→ArgNot ReportedNot ReportedNot Reported

MIC₅₀: Minimum Inhibitory Concentration for 50% inhibition of growth. LD₅₀: Lethal Dose for 50% of the cell population.

Table 2: Proteolytic Stability of this compound and Variants

PeptideProteaseIncubation Time (h)% Intact Peptide Remaining
This compound (WT)Whole Saliva Supernatant1.5~25%
This compound (WT)Sap9 (C. albicans)2~47%
This compound (WT)Sap2 (C. albicans)2~61%
K17RSap9 (C. albicans)2>77%
K17RSap2 (C. albicans)2>100% (within error)
K17LSap9 (C. albicans)2>77%
K17LSap2 (C. albicans)2>100% (within error)

Mechanism of Antifungal Activity

The candidacidal activity of this compound is a multi-step process that involves translocation into the fungal cell and disruption of key intracellular processes, rather than direct lysis of the cell membrane.[5]

  • Binding to the Fungal Cell Wall: this compound initially binds to proteins on the surface of the C. albicans cell wall, specifically the heat shock proteins Ssa1 and Ssa2.[6][7]

  • Translocation into the Cytoplasm: Following binding, this compound is transported into the fungal cytoplasm. This process is energy-dependent and is thought to be mediated by fungal polyamine transporters.[8]

  • Mitochondrial Targeting and ROS Production: Once inside the cell, this compound targets the mitochondria, leading to the inhibition of mitochondrial respiration.[9] This disruption of the electron transport chain results in the generation of reactive oxygen species (ROS).[9]

  • ATP Release and Ion Imbalance: this compound induces the non-lytic release of intracellular ATP.[5][10] This extracellular ATP may then act on purinergic receptors on the fungal cell surface, further contributing to cell death.[5] The peptide also causes an efflux of potassium ions, leading to an ionic imbalance and osmotic stress.[8]

  • Cell Death: The culmination of these events, including oxidative stress, ATP depletion, and ionic imbalance, leads to fungal cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Candidacidal Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit fungal growth.

  • Strain Preparation: Culture C. albicans overnight at 30°C in Yeast Peptone Dextrose (YPD) broth. Dilute the culture in fresh YPD to an OD₆₀₀ of 0.2 and grow for an additional 4 hours to mid-log phase.[11]

  • Peptide Preparation: Prepare a stock solution of the peptide (e.g., 320 µg/mL) in sterile water and perform serial twofold dilutions.[11]

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of diluted C. albicans culture (1 x 10³ cells) to each well.[11]

  • Peptide Addition: Add 11 µL of each peptide dilution to the respective wells.[11]

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Analysis: Determine the MIC as the lowest concentration of the peptide that prevents visible growth of the yeast.

Proteolytic Degradation Assay in Whole Saliva

This assay assesses the stability of this compound and its variants in a physiologically relevant environment.

  • Saliva Collection and Preparation: Collect whole saliva from healthy donors and clarify by centrifugation to obtain the supernatant (WSS).[4]

  • Incubation: Add a known concentration of the synthetic peptide (e.g., 200 µg/mL) to the WSS and incubate at 37°C.[4]

  • Time Points: At various time points (e.g., 0, 0.5, 1.5, 4, 8, 24 hours), remove aliquots of the mixture and immediately boil for 5 minutes to inactivate proteases.[12]

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.[4][13] The peak corresponding to the intact peptide is integrated to quantify its concentration over time. Further characterization of the degradation fragments can be performed using mass spectrometry.[2][14]

Measurement of Reactive Oxygen Species (ROS) Production

This protocol measures the generation of intracellular ROS in C. albicans upon treatment with this compound.

  • Cell Preparation: Grow C. albicans to logarithmic phase and resuspend in a suitable buffer (e.g., 1 mM potassium phosphate (B84403) buffer, pH 7.0).[9]

  • Probe Loading: Add a ROS-sensitive fluorescent probe, such as dihydroethidium (B1670597) (DHE), to the cell suspension (final concentration of ~6.7 µg/mL) and incubate for 10 minutes at 30°C.[9]

  • Peptide Treatment: Add a dilution series of this compound to the cell suspension in a black microtiter plate.[9]

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The oxidation of DHE by ROS produces a fluorescent product (ethidium) that intercalates with DNA, leading to a significant increase in fluorescence.[9]

  • Controls: Include untreated cells as a negative control and cells treated with a known ROS inducer as a positive control. A ROS scavenger can also be used to confirm the specificity of the signal.[9]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of this compound and its variants in different solvent environments.

  • Sample Preparation: Prepare a solution of the peptide (e.g., 100 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[15] To investigate conformational changes, spectra can also be acquired in the presence of membrane-mimicking solvents like trifluoroethanol (TFE).

  • Blank Measurement: Acquire a CD spectrum of the buffer blank in a 1 mm path length quartz cuvette over the desired wavelength range (typically 195-260 nm).[15]

  • Sample Measurement: Acquire the CD spectrum of the peptide solution using the same instrument settings.[15]

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the resulting CD signal (in millidegrees) to mean residue molar ellipticity.[15]

  • Analysis: The resulting spectrum is analyzed to determine the proportions of α-helix, β-sheet, and random coil structures.

Visualizations

This compound Antifungal Signaling Pathway

Histatin5_Pathway Hst5 This compound CellWall C. albicans Cell Wall Hst5->CellWall Binding Ssa2 Ssa2 Protein Hst5->Ssa2 Binds to Transporter Polyamine Transporter Ssa2->Transporter Facilitates Cytoplasm Cytoplasm Transporter->Cytoplasm Translocation Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Targets Ion_imbalance Ion Imbalance (K+ efflux) Cytoplasm->Ion_imbalance Respiration Inhibition of Respiration Mitochondrion->Respiration ATP_release ATP Release Mitochondrion->ATP_release ROS ROS Production Respiration->ROS CellDeath Fungal Cell Death ROS->CellDeath Oxidative Stress ATP_release->CellDeath Energy Depletion Ion_imbalance->CellDeath Osmotic Stress

Caption: Signaling pathway of this compound antifungal activity.

Experimental Workflow for Proteolytic Degradation Assay

Degradation_Workflow Start Start Incubate Incubate this compound with Saliva/Protease at 37°C Start->Incubate Aliquots Collect Aliquots at Time Points Incubate->Aliquots Boil Boil to Inactivate Proteases Aliquots->Boil Analysis Analyze by RP-HPLC Boil->Analysis Quantify Quantify Intact Peptide Peak Area Analysis->Quantify End End Quantify->End

References

Histatin-5 Gene (HTN3): A Technical Guide to Its Expression and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatin-5 is a potent antifungal peptide derived from the proteolytic cleavage of Histatin-3, a protein encoded by the HTN3 gene. As a critical component of the innate immune system in the oral cavity, this compound plays a significant role in defending against fungal pathogens, most notably Candida albicans. Understanding the expression and regulation of the HTN3 gene is paramount for developing novel therapeutic strategies that leverage the protective properties of this salivary peptide. This technical guide provides a comprehensive overview of HTN3 gene expression, its regulatory mechanisms, and detailed experimental protocols for its study.

Data Presentation: Quantitative Expression of HTN3 and its Protein Products

The expression of the HTN3 gene is highly tissue-specific, with the vast majority of its transcripts found in the salivary glands. This section summarizes the quantitative data on HTN3 mRNA expression and the concentration of its protein products, Histatin-3 and this compound, in human tissues and saliva.

Table 1: HTN3 Gene Expression in Human Tissues

This table presents the median gene expression of HTN3 across various human tissues, as documented in the Genotype-Tissue Expression (GTEx) portal. Expression is measured in Transcripts Per Million (TPM).

TissueMedian TPM
Salivary Gland18,457.8
Esophagus - Mucosa0.2
Vagina0.1
Other Tissues < 0.1

Data sourced from the GTEx Portal.

Table 2: Concentration of Histatin-3 in Human Saliva

This table provides a summary of reported concentrations of Histatin-3 in the saliva of healthy individuals.

Study CohortSaliva TypeConcentration Range (µg/mL)Analytical Method
Healthy AdultsWhole Saliva33.3 ± 16.7 (Total Histatins 1, 3, & 5)[1][2]Cationic PAGE & Densitometry
Healthy AdultsParotid Saliva1.9 µM (Calculated)[3]Mathematical Modeling
Table 3: Concentration of this compound in Human Saliva

This table summarizes the reported concentrations of this compound in the saliva of healthy individuals.

Study CohortSaliva TypeConcentration Range (µg/mL)Analytical Method
Healthy AdultsWhole Saliva50 - 300[4]Not Specified
Healthy AdultsWhole Saliva20.5 (average)[5]ELISA
Healthy AdultsParotid Saliva1.2 µM (Calculated)[3]Mathematical Modeling

Regulation of HTN3 Gene Expression

The expression of the HTN3 gene is tightly controlled to ensure its specific and robust expression in salivary glands. This regulation occurs at the transcriptional level, involving transcription factors and potentially epigenetic modifications.

Transcriptional Regulation

The promoter region of the histatin genes, including HTN3, contains binding sites for transcription factors that drive their high-level expression in salivary gland cells.

  • Nkx3-1: The transcription factor Nkx3-1 has been identified as a potential regulator of HTN3 expression. Nkx3-1 is a homeodomain-containing protein that plays a crucial role in prostate development and also shows expression in salivary glands.

While the direct signaling pathway leading to HTN3 activation by Nkx3-1 is not fully elucidated, a plausible pathway can be inferred from known signaling mechanisms in salivary gland development and Nkx3-1 regulation.

HTN3_Regulation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus extracellular_signal Extracellular Signals (e.g., Growth Factors, Neurotransmitters) receptor Cell Surface Receptor extracellular_signal->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade nkx31_activation Nkx3-1 Activation signaling_cascade->nkx31_activation nkx31_nucleus Nkx3-1 nkx31_activation->nkx31_nucleus Translocation to Nucleus htn3_promoter HTN3 Promoter nkx31_nucleus->htn3_promoter Binds to Promoter htn3_gene HTN3 Gene htn3_promoter->htn3_gene Initiates Transcription htn3_mrna HTN3 mRNA htn3_gene->htn3_mrna Transcription histatin3 Histatin-3 htn3_mrna->histatin3 Translation histatin5 This compound histatin3->histatin5 Proteolytic Cleavage

Figure 1: A proposed signaling pathway for the transcriptional regulation of the HTN3 gene by the transcription factor Nkx3-1.

Epigenetic Regulation

The highly tissue-specific expression of HTN3 suggests a role for epigenetic mechanisms in its regulation. While specific studies on the epigenetic control of HTN3 are limited, it is plausible that DNA methylation and histone modifications contribute to silencing HTN3 expression in non-salivary tissues. In salivary gland cells, an open chromatin state at the HTN3 locus would be expected, allowing for the binding of transcription factors and active transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the expression and regulation of the HTN3 gene.

Quantitative Real-Time PCR (qPCR) for HTN3 mRNA Expression

This protocol outlines the steps for quantifying the relative expression of HTN3 mRNA in a given cell or tissue sample.

qPCR_Workflow rna_extraction 1. RNA Extraction from Salivary Gland Tissue or Cells rna_qc 2. RNA Quality & Quantity Assessment (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc cdna_synthesis 3. Reverse Transcription (RNA -> cDNA) rna_qc->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup (cDNA, Primers, Master Mix) cdna_synthesis->qpcr_setup qpcr_run 5. Real-Time PCR Amplification & Data Collection qpcr_setup->qpcr_run data_analysis 6. Data Analysis (Relative Quantification using ΔΔCt method) qpcr_run->data_analysis

Figure 2: Workflow for quantifying HTN3 mRNA expression using qPCR.

Materials:

  • RNA extraction kit (e.g., TRIzol, RNeasy Kit)

  • DNase I

  • Reverse transcription kit (e.g., SuperScript IV)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • HTN3-specific forward and reverse primers

  • Reference gene primers (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from salivary gland tissue or cultured salivary gland cells according to the manufacturer's protocol. Include a DNase I treatment step to remove contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:

    • 10 µL of 2x qPCR master mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of nuclease-free water

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of HTN3 using the ΔΔCt method, normalizing to the expression of a stable reference gene.

Chromatin Immunoprecipitation (ChIP) for Nkx3-1 Binding to the HTN3 Promoter

This protocol describes how to determine if the transcription factor Nkx3-1 directly binds to the promoter region of the HTN3 gene in vivo.

ChIP_Workflow crosslinking 1. Cross-linking (Formaldehyde treatment of salivary gland cells) cell_lysis 2. Cell Lysis & Chromatin Shearing (Sonication or Enzymatic Digestion) crosslinking->cell_lysis immunoprecipitation 3. Immunoprecipitation with anti-Nkx3-1 antibody cell_lysis->immunoprecipitation washing 4. Washing to remove non-specific binding immunoprecipitation->washing elution 5. Elution of Protein-DNA Complexes washing->elution reverse_crosslinking 6. Reverse Cross-linking & DNA Purification elution->reverse_crosslinking qpcr_analysis 7. qPCR Analysis with primers for HTN3 promoter reverse_crosslinking->qpcr_analysis EMSA_Workflow probe_labeling 1. Label DNA Probe (e.g., biotin, 32P) containing putative Nkx3-1 binding site protein_incubation 2. Incubate Labeled Probe with purified Nkx3-1 protein or nuclear extract probe_labeling->protein_incubation gel_electrophoresis 3. Native Polyacrylamide Gel Electrophoresis (PAGE) protein_incubation->gel_electrophoresis transfer_detection 4. Transfer to Membrane & Detection (Chemiluminescence or Autoradiography) gel_electrophoresis->transfer_detection analysis 5. Analyze for Shifted Band (Protein-DNA Complex) transfer_detection->analysis

References

Metal ion binding properties of Histatin-5 (zinc, copper)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metal Ion Binding Properties of Histatin-5 (Zinc and Copper)

Audience: Researchers, scientists, and drug development professionals.

This compound (Hst-5) is a 24-amino acid cationic peptide found in human saliva, playing a crucial role in the innate immune system. Its primary sequence is D-S-H-A-K-R-H-H-G-Y-K-R-K-F-H-E-K-H-H-S-H-R-G-Y. Hst-5 is renowned for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][2][3][4][5] The biological function of Hst-5 is intricately linked to its ability to bind divalent metal ions, with zinc (Zn²⁺) and copper (Cu²⁺) being of primary interest.[6][7][8] The peptide contains several well-defined metal-binding motifs, including an N-terminal ATCUN (Amino Terminal Cu(II) and Ni(II)) motif (D-S-H) and a characteristic HEXXH motif (H₁₅-E-K-H-H₁₉), which are critical for these interactions.[7][8][9][10] Understanding the biophysical and chemical characteristics of these metal-peptide complexes is vital for elucidating the mechanisms of Hst-5's antimicrobial action and for the development of novel therapeutic agents.

Quantitative Data on Metal Ion Binding

The affinity and stoichiometry of Zn²⁺ and Cu²⁺ binding to this compound have been characterized using various biophysical techniques. The data reveal distinct binding modes and affinities for each metal ion.

Zinc (Zn²⁺) Binding Properties

The interaction with zinc is complex, with evidence suggesting multiple binding sites and a significant role in modulating the peptide's antifungal mechanism.[1][11] While some studies indicate Zn²⁺ binding potentiates candidacidal activity by promoting membrane disruption, others suggest it can inhibit cellular uptake, highlighting a concentration-dependent regulatory role.[1][2][3][11][12]

ParameterValueMethod(s)ConditionsReference(s)
Association Constant (Kₐ) ~10⁵ M⁻¹ (buffer-dependent)Isothermal Titration Calorimetry (ITC)pH 7.4[3][13][14][15]
~6 x 10⁶ M⁻¹ (buffer-independent)Isothermal Titration Calorimetry (ITC)pH 7.4[13][14]
Dissociation Constant (Kⅆ) ~1.2 x 10⁻⁵ MNot specifiedNot specified[11]
Stoichiometry (Zn²⁺:Hst-5) 1:1 to 2:1 (temperature-dependent)Isothermal Titration Calorimetry (ITC)pH 7.4, 15-37°C[13][14][15]
Key Binding Residues His-15 (within HEXXH motif)Nuclear Magnetic Resonance (NMR)Aqueous solution[16]
Copper (Cu²⁺) Binding Properties

This compound exhibits a very high affinity for Cu²⁺, primarily at its N-terminal ATCUN motif.[16] This interaction is believed to be functionally significant, as copper availability has been shown to modulate and enhance the antifungal activity of Hst-5 against C. albicans.[9][17]

ParameterValueMethod(s)ConditionsReference(s)
Association Constant (Kₐ) ~2.6 x 10⁷ M⁻¹Isothermal Titration Calorimetry (ITC)Not specified[3]
Dissociation Constant (Kⅆ) for Cu(II) ~8 pMSpectrophotometric TitrationpH 7.4[9][17]
Dissociation Constant (Kⅆ) for Cu(I) ~20 nMSpectrophotometric TitrationpH 7.4[9]
Stoichiometry (Cu²⁺:Hst-5) 1:1 (high-affinity site)Potentiometry, ESI-MSNot specified[4][18]
Key Binding Residues Asp-1, Ser-2, His-3 (ATCUN motif)Nuclear Magnetic Resonance (NMR)Aqueous solution[16]

Experimental Protocols & Methodologies

The characterization of metal binding to this compound relies on precise biophysical techniques. The following sections detail the methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is used to determine the binding affinity (Kₐ), dissociation constant (Kⅆ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Detailed Protocol:

  • Preparation: All solutions (this compound and ZnCl₂ or CuSO₄) are prepared in the same degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.[13][14]

  • Loading: The sample cell of the calorimeter is loaded with a known concentration of this compound (e.g., 15-50 µM). The injection syringe is loaded with a 10-20 fold higher concentration of the metal salt solution.

  • Titration: The system is allowed to equilibrate at a constant temperature (e.g., 25°C or 37°C).[13][14] A series of small, precise injections (e.g., 2-10 µL) of the metal solution are made into the sample cell.

  • Measurement: The heat change following each injection is measured by the instrument relative to a reference cell.

  • Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of metal to peptide. This curve is then fitted to a suitable binding model (e.g., one-site or two-site sequential binding) to extract the thermodynamic parameters.[15]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare identical, degassed buffer P2 Dissolve this compound in buffer (e.g., 20 µM) P1->P2 P3 Dissolve Metal Salt (e.g., ZnCl₂) in buffer (e.g., 400 µM) P1->P3 E1 Load Hst-5 into Sample Cell P2->E1 E2 Load Metal Salt into Syringe P3->E2 E3 Equilibrate at constant temperature E1->E3 E2->E3 E4 Inject metal into Hst-5 solution in sequential aliquots E3->E4 A1 Record heat change (dQ) per injection E4->A1 A2 Integrate and plot dQ vs. Molar Ratio A1->A2 A3 Fit binding isotherm to a model A2->A3 A4 Determine Kₐ, n, ΔH A3->A4 Zinc_Pathway cluster_cell Candida albicans Cell Hst5 This compound (Apo) Hst5_Zn Hst5-Zn²⁺ Complex Hst5->Hst5_Zn Transporter Polyamine Transporter Hst5->Transporter Binds Zn Extracellular Zn²⁺ Zn->Hst5_Zn Pore Pore Formation / Membrane Disruption Hst5_Zn->Pore Induces Membrane Plasma Membrane Pore->Membrane ATP_efflux ATP Efflux Pore->ATP_efflux Death1 Cell Death ATP_efflux->Death1 Internalization Internalization Transporter->Internalization Mitochondria Intracellular Targets (e.g., Mitochondria) Internalization->Mitochondria Death2 Cell Death Mitochondria->Death2

References

The Role of Histatin-5 in Wound Healing and Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histatin-5 (B8235270) (Hst-5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva.[1][2] Initially recognized for its potent antifungal properties, particularly against Candida albicans, recent research has unveiled its significant role in promoting wound healing and stimulating cell migration.[1][3] Unlike other members of the histatin family, such as histatin-1 (B1576432) and -2, whose wound healing capabilities were more readily acknowledged, the pro-migratory effects of this compound have only recently been robustly characterized.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's function in wound closure, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its mechanism of action. This information is intended to support further research and the potential development of this compound-based therapeutics for wound management.

Data Presentation: Quantitative Effects of this compound

The pro-migratory and wound healing effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Dose-Response of this compound on Epithelial Cell Migration (Scratch Assay)
Cell LineConcentration (µM)Time PointObservationSource
Human Corneal Limbal Epithelial (HCLE)2012 hStatistically significant improvement in scratch closure vs. untreated control.[3]
HCLE5012, 16, 20 hPeak dose-dependent increase in scratch closure rate. Significantly better than 20 µM at 16 and 20 h.[3]
HCLE80, 10012, 16, 20 hNo significant improvement over 50 µM.[3]
Human Corneal Epithelial (HCE)80-Statistically significant peak in scratch closure rate compared to untreated control.[3]
HeLa80-Statistically significant improvement in scratch closure rate vs. untreated control.[3]
MCF-7 (Breast Cancer)80-Statistically significant improvement in scratch closure rate vs. untreated control.[3]
Table 2: Effect of this compound and its Functional Domain on Cell Migration and Spreading
Assay TypeCell LinePeptide/CompoundConcentration (µM)Time PointKey FindingSource
Cell Sprouting AssayHCEThis compound5072 hStatistically significant increase in cell migration and spot size expansion vs. untreated control.[3]
Cell Spreading AssayHCEThis compound5024 hStatistically significant increase in average individual cell surface area.[3]
Scratch AssayHCEThis compound (Full Length)80-Significant increase in scratch closure rate.[3]
Scratch AssayHCESHRGY (Functional Domain)80-Significant increase in scratch closure rate, comparable to full-length Hst-5.[3]
Scratch AssayHCETruncated Hst-5 (without SHRGY)80-No significant increase in wound closure rates.[3]
Scratch AssayHCEHst-5 + PD98059 (ERK inhibitor)80 + 50-Abrogated the pro-migratory effect of Hst-5.[3]
Table 3: In Vivo Effects of this compound on Corneal Wound Healing
Animal ModelInjury ModelTreatmentObservationSource
C57BL/6J Mice2.0-mm Epithelial DebridementTopical this compoundSignificantly increased wound healing rates compared to control.[4][5]
B6 MiceAlkali Burn (1N NaOH)Topical this compoundSubstantially faster rates of re-epithelialization at 18 and 24 hours compared to BSS control.[6]
B6 MiceAlkali Burn (1N NaOH)Topical this compound (50 µM)Statistically significant reduction in CD45+ immune cell infiltration.[7]

Signaling Pathways and Mechanism of Action

This compound enhances cell migration primarily through the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3] The pro-migratory effects of this compound are abrogated in the presence of ERK1/2 inhibitors, confirming the necessity of this pathway.[3]

The functional domain responsible for inducing cell migration has been identified as the C-terminal five-amino-acid sequence, SHRGY .[3] Peptides containing this sequence, including the pentapeptide SHRGY itself, demonstrate pro-migratory activity comparable to the full-length this compound, while truncated versions lacking this domain are inactive.[3]

The precise upstream receptor that this compound interacts with on epithelial cells to initiate this signaling cascade has not yet been definitively identified. However, for other histatins, G-protein coupled receptors (GPCRs) have been implicated in initiating migration signals.[8] Upon activation of the ERK1/2 pathway, downstream effectors likely promote the reorganization of the actin cytoskeleton, a critical step for cell motility.[9] this compound has been shown to interact with actin, promoting its polymerization into F-actin filaments and inducing bundling, which are fundamental processes in the formation of cellular protrusions required for migration.[9][10]

Visualizations

Histatin5_Signaling_Pathway cluster_ERK ERK Activation Hst5 This compound (SHRGY domain) Receptor Unknown Receptor (GPCR suggested) Hst5->Receptor Binds MEK MEK1/2 Receptor->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 MEK->pERK Phosphorylates ERK->pERK Phosphorylation Cytoskeleton Actin Cytoskeleton Reorganization pERK->Cytoskeleton Regulates Migration Cell Migration & Wound Healing Cytoskeleton->Migration Leads to

Caption: this compound signaling pathway for cell migration.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for key experiments used to evaluate the effects of this compound.

In Vitro Scratch (Wound Healing) Assay

This assay is a standard method to study collective cell migration in a two-dimensional context.

a. Cell Culture and Monolayer Formation:

  • Seed epithelial cells (e.g., HCE, HCLE, HeLa) in a 24-well plate at a density of approximately 2.5 x 10⁵ cells/well.[3]

  • Culture the cells in their appropriate complete medium until they reach 100% confluence, forming a uniform monolayer.

b. Creating the "Wound":

  • Using a sterile P200 pipette tip, make a straight scratch down the center of the cell monolayer. Ensure the tip remains in contact with the plate surface to create a consistent, cell-free gap.[3]

c. Treatment and Imaging:

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove dislodged cells and debris.[3]

  • Replace the PBS with reduced-serum medium (e.g., 0.5% FBS) containing the desired concentration of this compound (typically ranging from 20-100 µM) or control peptides (e.g., scrambled peptides, untreated control).[3]

  • Place the plate on a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂).

  • Capture images of the scratch at time zero (T₀) and at regular intervals (e.g., every hour) for the duration of the experiment (typically 24-72 hours).[3]

d. Data Analysis:

  • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

  • Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100[3]

  • Plot the percentage of wound closure over time to compare the migration rates between different treatment groups. Statistical significance is often determined by a two-way ANOVA with a Bonferroni's post hoc test.[3]

Scratch_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 24-well plate B Culture to 100% confluence A->B C Create scratch with P200 pipette tip B->C D Wash with PBS C->D E Add Hst-5 or control in low-serum media D->E F Time-lapse imaging (T=0, 1, 2...72h) E->F G Measure wound area (ImageJ) F->G H Calculate % wound closure G->H I Plot data and perform statistical analysis H->I

Caption: Workflow for the in vitro scratch assay.
Cell Spreading Assay

This assay assesses the effect of this compound on the morphology and surface area of individual cells.

  • Seed HCE cells at a low density on coverslips or in imaging-appropriate plates.

  • Treat the cells with this compound (e.g., 50 µM) or a vehicle control for 24 hours.[3]

  • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Stain the F-actin cytoskeleton with a fluorescently-labeled phalloidin (B8060827) (e.g., Oregon Green 488 phalloidin) for 1 hour.[3]

  • Counterstain nuclei with DAPI for 10 minutes.

  • Capture images of individual, well-isolated cells using a confocal microscope.

  • Use image analysis software (e.g., ImageJ) to measure the surface area of at least 40 individual cells per treatment condition.[3]

  • Compare the average cell surface area between treated and control groups using a Student's t-test.[3]

In Vivo Murine Corneal Wound Healing Model

This model evaluates the efficacy of topically applied this compound in a living organism.

a. Animal Preparation and Anesthesia:

  • Use C57BL/6J mice in compliance with institutional and ARVO guidelines for the use of animals in ophthalmic research.[4]

  • Anesthetize the mice via intraperitoneal injection of ketamine and xylazine.[4]

  • Apply topical proparacaine (B1679620) (0.5%) to the cornea for local anesthesia.[4]

b. Wounding Procedure (Epithelial Debridement):

  • Use a 2.0-mm disposable biopsy punch to gently demarcate the central corneal epithelium.[4]

  • Remove the demarcated epithelium using an AlgerBrush II corneal rust ring remover.[4]

c. Wounding Procedure (Alkali Burn):

  • Soak a 1.5 mm diameter circular Whatman filter paper in 1 N NaOH.[6]

  • Place the soaked paper on the central cornea for 60 seconds.[6]

  • Immediately after removal, thoroughly rinse the eye with a balanced salt solution (BSS).

d. Treatment and Evaluation:

  • Topically apply this compound (e.g., 5 µl of a 20-50 µM solution) or a vehicle control (BSS) to the wounded cornea, typically three times a day.[5][11]

  • At designated time points (e.g., 0, 18, 24, 48 hours), stain the cornea with fluorescein (B123965) sodium ophthalmic strips.[6]

  • Photograph the eye using a photo-slit lamp.

  • Measure the remaining wound area using ImageJ software and calculate the percentage of re-epithelialization relative to the initial wound area.[4][6]

  • For histological analysis, eyes can be enucleated, embedded, sectioned, and stained (e.g., with DAPI) to visualize the corneal structure and cell infiltration.[4]

Conclusion and Future Directions

This compound has emerged as a promising bioactive peptide with significant potential in the field of wound healing. Its ability to promote epithelial cell migration via the ERK1/2 signaling pathway, driven by the C-terminal SHRGY domain, provides a solid foundation for its therapeutic development. The detailed protocols provided herein offer a standardized framework for researchers to further investigate its mechanisms and efficacy.

Future research should focus on definitively identifying the cell surface receptor for this compound in epithelial cells to fully elucidate the upstream signaling events. Furthermore, optimizing delivery formulations, such as mucoadhesive gels, could enhance its stability and bioavailability for clinical applications in both oral and ocular wound management.[1] The continued exploration of this compound and its derivatives holds considerable promise for the development of novel, effective treatments for a variety of wound types.

References

The Antibacterial Spectrum of Histatin-5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Histatin-5 (B8235270) (Hst-5), a 24-amino acid cationic peptide found in human saliva, is a critical component of the innate immune system of the oral cavity. While its potent antifungal activity against Candida albicans is well-documented, its broader antibacterial spectrum against oral pathogens is an area of growing interest for therapeutic development. This technical guide provides an in-depth overview of the antibacterial efficacy of this compound against key oral pathogens, details the experimental protocols for assessing its activity, and illustrates the current understanding of its mechanisms of action through signaling pathway diagrams.

Antibacterial and Antifungal Spectrum of this compound

This compound exhibits a variable degree of antimicrobial activity against a range of oral microorganisms. Its efficacy is influenced by the specific pathogen, whether the bacteria are in a planktonic or biofilm state, and the experimental conditions such as buffer composition. While primarily known for its fungicidal properties, Hst-5 also demonstrates bacteriostatic and bactericidal effects against several oral bacteria.[1][2][3] The following tables summarize the quantitative data on the minimum inhibitory concentration (MIC) and other measures of antimicrobial activity of this compound against various oral pathogens.

Oral Pathogen Assay Type Effective Concentration (µg/mL) Effective Concentration (µM) Reference
Streptococcus mutansGrowth Inhibition27.2 - 54.4~8.9 - 17.8[4]
Streptococcus mutansBiofilm Accumulation Inhibition100~32.7[1]
Porphyromonas gingivalisBiofilm Formation Inhibition25~8.2[5]
Porphyromonas gingivalisGingipain (Arg) Inhibition (IC50)-22.0[6]
Porphyromonas gingivalisGingipain (Lys) Inhibition (IC50)-13.8[6]
Fungal Pathogen Assay Type MIC50 (µg/mL) Reference
Candida albicansMICNot specified[7][8][9]
Candida kefyrMIC5010 - 20[8]
Candida kruseiMIC5010 - 20[8]
Candida parapsilosisMIC5010 - 20[8]
Cryptococcus neoformansMIC505 - 6[8]
Aspergillus fumigatusMIC505 - 6[8]

Experimental Protocols

Accurate determination of the antimicrobial activity of peptides like this compound requires standardized and meticulous experimental procedures. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] A modified broth microdilution method is recommended for cationic antimicrobial peptides like this compound to prevent their binding to standard polystyrene plates.[11]

Materials:

  • This compound peptide

  • Test microorganism (e.g., Streptococcus mutans)

  • Mueller Hinton Broth (MHB)[12]

  • Sterile 96-well polypropylene (B1209903) microtiter plates[11]

  • Sterile deionized water

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[11]

  • Bacterial inoculum standardized to 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile deionized water. Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to create a working stock at 10 times the highest final concentration to be tested.[11]

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound working stock in 0.01% acetic acid with 0.2% BSA in a separate polypropylene microtiter plate or tubes.[11]

  • Preparation of Bacterial Inoculum: Inoculate a fresh culture of the test microorganism in MHB and incubate until it reaches the mid-logarithmic phase of growth. Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the standardized bacterial inoculum to each well of a 96-well polypropylene microtiter plate from columns 1 to 11.

    • Add 11 µL of the 10x concentrated this compound serial dilutions to the corresponding wells in columns 1 through 10.[11]

    • Column 11 serves as the positive control (bacteria with no peptide), and column 12 contains 100 µL of sterile MHB as a negative control (sterility control).[13]

  • Incubation: Incubate the plate at 37°C for 18-24 hours in an appropriate atmosphere (e.g., aerobic or anaerobic, depending on the microorganism).[11]

  • Determination of MIC: After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.[13]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay is performed as a subsequent step to the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Mueller Hinton Agar (B569324) (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

Procedure:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[15]

  • Plating: Aspirate 10-100 µL from each selected well and plate it onto separate, clearly labeled MHA plates.[16]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]

Visualizing Mechanisms of Action and Experimental Workflows

The antimicrobial activity of this compound is multifaceted and can vary depending on the target organism. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a generalized experimental workflow.

Histatin5_Antifungal_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Hst5 This compound Ssa1_2 Ssa1/2 Proteins Hst5->Ssa1_2 Binds to C_albicans Candida albicans Cell Wall Polyamine_Transporters Polyamine Transporters (Dur3, Dur31) Ssa1_2->Polyamine_Transporters Mediates uptake via Internalized_Hst5 Internalized This compound Polyamine_Transporters->Internalized_Hst5 Translocates Mitochondrion Mitochondrion Internalized_Hst5->Mitochondrion Targets Ion_Imbalance Ion Imbalance & Volume Dysregulation Internalized_Hst5->Ion_Imbalance Causes ROS Reactive Oxygen Species (ROS) Production Mitochondrion->ROS Leads to Cell_Death Fungal Cell Death ROS->Cell_Death Ion_Imbalance->Cell_Death

Caption: Antifungal mechanism of this compound against Candida albicans.[7][8][17]

Histatin5_Antibacterial_Pathway_P_gingivalis cluster_extracellular Extracellular Space cluster_host_response Host Cell Response Hst5_Pg This compound Gingipains Gingipains (Arg- & Lys-) Hst5_Pg->Gingipains Inhibits OMP Outer Membrane Proteins Hst5_Pg->OMP Binds to Cytokine_Induction Inflammatory Cytokine Induction (IL-6, IL-8) Hst5_Pg->Cytokine_Induction Suppresses P_gingivalis P. gingivalis P_gingivalis->Gingipains Secretes Periodontal_Inflammation Periodontal Inflammation & Tissue Damage Gingipains->Periodontal_Inflammation Contributes to Gingival_Fibroblasts Gingival Fibroblasts OMP->Gingival_Fibroblasts Stimulates Gingival_Fibroblasts->Cytokine_Induction Cytokine_Induction->Periodontal_Inflammation Leads to

Caption: Antibacterial mechanism of this compound against P. gingivalis.[6][18][19]

Antimicrobial_Assay_Workflow Start Start: Prepare Bacterial Culture & this compound Dilutions MIC_Setup Set up MIC Assay (96-well polypropylene plate) Start->MIC_Setup Incubation_MIC Incubate at 37°C for 18-24h MIC_Setup->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC MBC_Setup Plate aliquots from clear wells (MIC and higher concentrations) onto agar Read_MIC->MBC_Setup Incubation_MBC Incubate agar plates at 37°C for 18-24h MBC_Setup->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC End End: Report MIC & MBC Values Read_MBC->End

Caption: General experimental workflow for MIC and MBC determination.[11][12][13][14][15]

Discussion and Future Directions

This compound demonstrates a targeted spectrum of activity against key oral pathogens, with distinct mechanisms of action. Its ability to inhibit the growth of S. mutans and the biofilm formation of both S. mutans and P. gingivalis highlights its potential in caries and periodontal disease prevention.[1][5] Furthermore, its capacity to neutralize the virulent enzymes of P. gingivalis and modulate the host inflammatory response suggests a multi-faceted role in maintaining oral health.[6][18]

Unlike its well-characterized non-lytic, energy-dependent internalization and subsequent targeting of mitochondria in C. albicans, the antibacterial mechanisms of this compound appear more varied.[7][8][20] Against P. gingivalis, it appears to function primarily through extracellular enzyme inhibition and immunomodulation.[6][18] For some other bacteria, such as P. aeruginosa, evidence suggests a more direct, energy-independent membrane disruption mechanism.[2]

Future research should focus on elucidating the precise molecular interactions between this compound and bacterial cell surfaces, identifying specific receptors or binding partners, and clarifying the pathways of internalization where applicable. A broader screening of this compound's activity against a more comprehensive panel of oral pathogens, including both commensal and pathogenic species, will be crucial to fully understand its role in the oral microbiome.[2][3] Additionally, structure-activity relationship studies could lead to the design of more potent and stable synthetic derivatives of this compound for therapeutic applications.

Conclusion

This compound is a promising natural antimicrobial peptide with significant potential for development as a novel therapeutic agent for the prevention and treatment of oral diseases. Its activity against cariogenic and periodontopathic bacteria, coupled with its well-established antifungal properties, makes it a molecule of considerable interest. The standardized protocols and mechanistic insights provided in this guide offer a foundation for further research and development in this exciting field.

References

The Intricate Dance of Defense: Histatin-5's Role in Thwarting Oral Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Oral candidiasis, a prevalent opportunistic infection orchestrated by the fungal pathogen Candida albicans, poses a significant challenge in immunocompromised individuals. The relentless rise of antifungal resistance necessitates the exploration of novel therapeutic avenues. Among the promising candidates is Histatin-5 (B8235270) (Hst-5), a naturally occurring cationic peptide in human saliva, which demonstrates potent candidacidal activity. This technical guide delves into the core of this compound's mechanism of action, presenting a comprehensive overview of its quantitative efficacy, the experimental protocols to assess its function, and the intricate signaling pathways it modulates within C. albicans.

Unraveling the Candidacidal Mechanism of this compound

This compound's antifungal activity is not a simple act of membrane disruption, a common strategy for many antimicrobial peptides. Instead, it engages in a sophisticated, multi-step process involving specific interactions with the fungal cell and the orchestration of intracellular chaos. The prevailing evidence suggests a primary intracellular mode of action, where this compound, once inside the fungal cell, triggers a cascade of events culminating in cell death.[1][2]

The journey of this compound begins with its binding to the C. albicans cell wall. Specific heat shock proteins, Ssa1 and Ssa2, have been identified as key binding partners, facilitating the peptide's localization on the fungal surface.[3] Following this initial attachment, this compound is actively transported into the cytoplasm via fungal polyamine transporters, a process that is dependent on the cell's metabolic energy.[1][4]

Once inside the cytoplasm, this compound unleashes its multifaceted attack. A primary target is the mitochondrion, the cell's powerhouse.[5][6] this compound disrupts mitochondrial function, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS).[1][5] This oxidative stress, coupled with a disruption of ion homeostasis and the induction of osmotic stress, activates the High Osmolarity Glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway, a key stress response pathway in fungi.[1][7] The culmination of these intracellular insults leads to a loss of cell volume regulation, cell cycle arrest, and ultimately, non-lytic cell death.[1]

Quantitative Efficacy of this compound

The candidacidal potency of this compound has been quantified in numerous studies, providing valuable data for its potential therapeutic application. The following tables summarize key quantitative metrics of this compound's activity against Candida albicans and other Candida species.

Metric Value Candida Species Reference(s)
MIC₅₀ 10-20 µg/mLC. kefyr, C. krusei, C. parapsilosis[1]
MIC₅₀ 5-6 µg/mLCryptococcus neoformans, Aspergillus fumigatus[1]
LD₅₀ 7.0 ± 2.1 µMC. albicans[8]
IC₅₀ ~6 µMC. albicans[9]
Median Lethal Dose 15-20 µMC. albicans[10]

Table 1: Minimum Inhibitory and Lethal Concentrations of this compound

This compound Concentration Incubation Time % Killing / Effect Candida Species Reference(s)
5 µg/mLNot specified~90% killingC. albicans[11]
31 µM1.5 hours>90% killing of wild-type cellsC. albicans[12]
50 µM1 hour86% loss of viabilityC. albicans[1]
200 µM1 hour86% loss of viabilityC. albicans[1]
50 µMNot specified>95% killingC. tropicalis, C. guilliermondii[13][14]
50 µMNot specified>90% killingC. parapsilosis, C. krusei[13][14]
50 µMNot specified~62.9% killingC. glabrata[13][14]
20 µMNot specifiedSignificant decrease in CFUC. albicans[10]
40 µMNot specifiedRemarkable inhibitionC. albicans (in vivo)[10]

Table 2: Time-Kill Kinetics and In Vivo Efficacy of this compound

Binding Partner Dissociation Constant (Kd) Organism Reference(s)
Ssa1/2p2.57 x 10⁻⁶ M (wild-type)S. cerevisiae[3]
Ssa1/2p1.25 x 10⁻⁶ M (Δssa1ssa2 mutant)S. cerevisiae[3]

Table 3: Binding Affinity of this compound

Key Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments used to characterize the antifungal properties of this compound.

Candidacidal Assay (Colony Forming Unit Method)

This assay quantifies the killing activity of this compound by determining the number of viable fungal cells after treatment.

a. Preparation of C. albicans

  • Culture C. albicans in Yeast Peptone Dextrose (YPD) broth overnight at 30°C with shaking.

  • Harvest the cells by centrifugation and wash twice with 10 mM sodium phosphate (B84403) buffer (pH 7.4).

  • Resuspend the cells in the same buffer to a final concentration of 1 x 10⁶ cells/mL.

b. Treatment with this compound

  • In microcentrifuge tubes, mix the C. albicans cell suspension with various concentrations of this compound.

  • Include a control group with buffer only.

  • Incubate the tubes at 37°C for a specified time (e.g., 1 hour) with constant shaking.[2]

c. Viability Assessment

  • After incubation, serially dilute the cell suspensions in 10 mM sodium phosphate buffer.

  • Plate 100 µL of appropriate dilutions onto YPD agar (B569324) plates.

  • Incubate the plates at 30°C for 24-48 hours until colonies are visible.

  • Count the number of colony-forming units (CFU) on each plate.

  • Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU of treated cells / CFU of control cells)] x 100.

ATP Release Assay

This assay measures the efflux of intracellular ATP from C. albicans upon treatment with this compound, indicating a loss of membrane integrity or cellular energy.

a. Cell Preparation and Treatment

  • Prepare and wash C. albicans cells as described in the candidacidal assay protocol.

  • Resuspend the cells to a concentration of 1 x 10⁶ cells in 10 mM sodium phosphate buffer.

  • Treat the cells with the desired concentration of this compound for a specific duration (e.g., 30 minutes) at 37°C.[15]

b. Measurement of Extracellular ATP

  • Centrifuge the cell suspension to pellet the cells.

  • Collect the supernatant, which contains the released ATP.

  • Measure the ATP concentration in the supernatant using a luciferin-luciferase-based ATP bioluminescence assay kit, following the manufacturer's instructions.[8][15]

  • Quantify the results using an ATP standard curve.

Reactive Oxygen Species (ROS) Detection Assay

This assay detects the intracellular generation of ROS in C. albicans following exposure to this compound.

a. Staining with a Fluorescent Probe

  • Prepare and wash C. albicans cells as previously described.

  • Resuspend the cells in 1 mM potassium phosphate buffer (pH 7.0).

  • Load the cells with a ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE), by incubating them with the probe (e.g., 20 µM DHE) for 15 minutes at 30°C.[16]

b. Treatment and Measurement

  • Wash the stained cells to remove excess probe and resuspend them in the buffer.

  • Treat the cells with various concentrations of this compound.

  • Measure the increase in fluorescence over time using a fluorometer or a fluorescence microscope. The oxidation of DHE by ROS results in a fluorescent product that can be quantified.[16][17]

Visualizing the Molecular Interactions

To provide a clearer understanding of the complex processes involved in this compound's antifungal activity, the following diagrams illustrate the key signaling pathways and experimental workflows.

Histatin5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_wall C. albicans Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Ssa1/2 Ssa1/2 This compound->Ssa1/2 Binding Polyamine Transporter Polyamine Transporter Ssa1/2->Polyamine Transporter Localization Histatin-5_in Intracellular This compound Polyamine Transporter->Histatin-5_in Translocation Mitochondrion Mitochondrion Histatin-5_in->Mitochondrion Targets Osmotic Stress Osmotic Stress Histatin-5_in->Osmotic Stress Induces ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generates Hog1 Hog1 ROS->Hog1 Activates Osmotic Stress->Hog1 Activates Phospho-Hog1 Phosphorylated Hog1 Hog1->Phospho-Hog1 Phosphorylation Stress Response Stress Response Phospho-Hog1->Stress Response Mediates

This compound signaling pathway in C. albicans.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture 1. C. albicans Culture (YPD, 30°C) Harvest 2. Harvest & Wash (Centrifugation, Buffer) Culture->Harvest Resuspend 3. Resuspend Cells (1x10^6 cells/mL) Harvest->Resuspend Incubation 4. Incubate with this compound (Various concentrations, 37°C) Resuspend->Incubation Candidacidal 5a. Candidacidal Assay (Serial Dilution, Plating, CFU Counting) Incubation->Candidacidal ATP_Release 5b. ATP Release Assay (Supernatant Collection, Luciferase Assay) Incubation->ATP_Release ROS_Detection 5c. ROS Detection (Fluorescent Probe Staining, Fluorometry) Incubation->ROS_Detection Quantification 6. Quantification & Statistical Analysis Candidacidal->Quantification ATP_Release->Quantification ROS_Detection->Quantification

General experimental workflow for assessing this compound activity.

Conclusion

This compound stands out as a promising natural antifungal peptide with a multifaceted mechanism of action against Candida albicans. Its ability to target intracellular processes, rather than solely relying on membrane disruption, may offer an advantage in overcoming common resistance mechanisms. The quantitative data clearly demonstrate its potent candidacidal activity at physiologically relevant concentrations. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate its therapeutic potential. The elucidation of its intricate signaling pathways opens avenues for the rational design of novel antifungal agents that mimic or enhance the activity of this remarkable salivary defender. As the threat of antifungal resistance continues to grow, the in-depth understanding and harnessing of natural defense mechanisms, exemplified by this compound, will be paramount in the development of next-generation therapeutics for oral candidiasis and other fungal infections.

References

Methodological & Application

Recombinant Expression and Purification of Histatin-5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatin-5 (Hst-5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva that exhibits potent antifungal activity, particularly against Candida albicans. Its potential as a therapeutic agent has driven the development of recombinant systems for its production. This document provides detailed application notes and protocols for the expression and purification of recombinant this compound in two commonly used expression systems: Escherichia coli and Pichia pastoris.

Histatins are a family of salivary proteins that play a crucial role in the innate immune system of the oral cavity.[1][2] Among them, this compound is the most potent antifungal member.[1] The production of recombinant histatins is a more feasible approach for obtaining large quantities for research and therapeutic development compared to chemical synthesis.[3]

Expression Systems Overview

The choice of an expression system is critical for maximizing the yield and bioactivity of the recombinant protein. Here, we compare the two most common hosts for this compound production.

Escherichia coli is a widely used prokaryotic expression system due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and host strains.[4][5] However, the expression of antimicrobial peptides like this compound can be challenging in E. coli due to their potential toxicity to the host cells.[3] To circumvent this, this compound is often expressed as a fusion protein, which can also aid in purification.

Pichia pastoris is a methylotrophic yeast that serves as a powerful eukaryotic expression system.[2][6] It offers several advantages, including the ability to perform post-translational modifications, high-density cell culture, and efficient secretion of recombinant proteins into the culture medium, which simplifies purification.[2][6][7] For small peptides like this compound, secretion into the supernatant can significantly streamline the downstream processing.[6][8]

Data Presentation: Quantitative Comparison of Expression and Purification

The following tables summarize quantitative data from various studies on the recombinant expression and purification of this compound and similar antimicrobial peptides.

Table 1: Recombinant this compound Expression and Purification in E. coli

Fusion Partner/StrategyVectorPurification Method(s)Final Yield/ConcentrationPurityReference
10xHst5 cassettepET30(a)Ion-Exchange Chromatography (Q-Sepharose, SP-Sepharose)280.7 µg/mL (after cleavage)High[3]
His-tagpET28a-basedNi-NTA Affinity Chromatography~12.1 mg/L (for a hybrid peptide)>86%

Table 2: Recombinant Antimicrobial Peptide Expression and Purification in Pichia pastoris (Secreted)

PeptideVectorPurification Method(s)Final Yield/ConcentrationPurityReference
Cecropin (B1577577) DpGAPZαANot specified485.24 mg/LNot specified[6]
PaDef (His-tagged)Not specifiedNi-NTA Affinity Chromatography79.6 mg/L95.7%[1]
Cathelicidin-BFpPICZα-ANot specified500 mg/LNot specified[9][10]
EF-1 (His-tagged)pPICZαANi-NTA Affinity Chromatography, RP-HPLC32.65 mg/L94.9%[11]
R-HNE (His-tagged)Not specifiedCation Exchange Chromatography0.41 mg/LHigh[12]

Experimental Workflows

The following diagrams illustrate the general workflows for the recombinant expression and purification of this compound in E. coli and Pichia pastoris.

Expression_Purification_Workflow cluster_Ecoli E. coli Workflow cluster_Pichia Pichia pastoris Workflow Ecoli_Start Gene Synthesis & Codon Optimization Ecoli_Cloning Cloning into Expression Vector (e.g., pET with fusion tag) Ecoli_Start->Ecoli_Cloning Ecoli_Transformation Transformation into E. coli Host Strain (e.g., BL21(DE3)) Ecoli_Cloning->Ecoli_Transformation Ecoli_Expression Induction of Protein Expression (e.g., IPTG) Ecoli_Transformation->Ecoli_Expression Ecoli_Harvest Cell Harvest (Centrifugation) Ecoli_Expression->Ecoli_Harvest Ecoli_Lysis Cell Lysis (Sonication/Homogenization) Ecoli_Harvest->Ecoli_Lysis Ecoli_Clarification Lysate Clarification (Centrifugation) Ecoli_Lysis->Ecoli_Clarification Ecoli_Purification1 Primary Purification (e.g., Affinity Chromatography) Ecoli_Clarification->Ecoli_Purification1 Ecoli_Cleavage Fusion Tag Cleavage (e.g., Protease Digestion) Ecoli_Purification1->Ecoli_Cleavage Ecoli_Purification2 Secondary Purification (e.g., Ion-Exchange or RP-HPLC) Ecoli_Cleavage->Ecoli_Purification2 Ecoli_End Purified this compound Ecoli_Purification2->Ecoli_End Pichia_Start Gene Synthesis & Codon Optimization Pichia_Cloning Cloning into Secretion Vector (e.g., pPICZαA) Pichia_Start->Pichia_Cloning Pichia_Transformation Transformation into P. pastoris Host Strain (e.g., X-33) Pichia_Cloning->Pichia_Transformation Pichia_Expression Methanol Induction for Secreted Expression Pichia_Transformation->Pichia_Expression Pichia_Harvest Harvest Supernatant (Centrifugation) Pichia_Expression->Pichia_Harvest Pichia_Concentration Supernatant Concentration & Buffer Exchange Pichia_Harvest->Pichia_Concentration Pichia_Purification1 Primary Purification (e.g., Affinity Chromatography) Pichia_Concentration->Pichia_Purification1 Pichia_Purification2 Secondary Purification (e.g., RP-HPLC) Pichia_Purification1->Pichia_Purification2 Pichia_End Purified this compound Pichia_Purification2->Pichia_End Affinity_Purification_Workflow Start Clarified Lysate (with His-tagged Hst-5) Equilibrate Equilibrate Ni-NTA Column with Binding Buffer Load Load Lysate onto Column Equilibrate->Load Wash Wash with Wash Buffer (low imidazole) Load->Wash Elute Elute with Elution Buffer (high imidazole) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE) Collect->Analyze End Purified His-tagged This compound Analyze->End Pichia_Expression_Induction Start Grow P. pastoris Culture in BMGY Medium (Glycerol) Induce Resuspend Cells in BMMY Medium (Methanol) Start->Induce OD600 reaches 2-6 Maintain Add Methanol every 24h to Maintain Induction Induce->Maintain Incubate at 28-30°C Harvest Harvest Supernatant after 3-5 Days Maintain->Harvest

References

Application Note: Solid-Phase Peptide Synthesis of Histatin-5 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatins are a family of histidine-rich, cationic peptides found in human saliva, playing a crucial role in the innate immune defense of the oral cavity.[1] Among them, Histatin-5 (Hst-5), a 24-amino acid peptide, has garnered significant attention for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans, including strains resistant to common antifungal agents.[2] Hst-5's mechanism of action is non-lytic and involves intracellular targets, making it an attractive candidate for novel therapeutic development.[3] Furthermore, its activity can be modulated by metal ion coordination, such as with Cu(II) and Zn(II).[4][5]

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing this compound and its analogs for research and therapeutic evaluation.[6][7] SPPS allows for the systematic modification of the peptide sequence to investigate structure-activity relationships, enhance antimicrobial potency, and improve stability.[8][9][10] This document provides detailed protocols for the SPPS of this compound, methodologies for evaluating its biological activity, and an overview of its mechanism of action.

Section 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

The following protocol is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[6]

General SPPS Workflow

The SPPS process follows a cyclical procedure of deprotection, coupling, and washing, culminating in cleavage from the resin and final purification.

SPPS_Workflow General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HBTU/HOBt/DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Start Next Cycle Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage After Final AA Resin Start: Resin Swelling (e.g., DMF) Resin->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification End End: Lyophilization & Analysis Purification->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol

Materials and Reagents:

  • Resin: Rink Amide MBHA resin (for C-terminal amide) or Wang resin (for C-terminal acid).[11]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).[11][12]

  • Fmoc-protected amino acids.

  • Coupling Reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole).[11]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water. A common ratio is 95:2.5:2.5 (TFA:TIS:Water).

  • Precipitation/Wash Solvent: Cold diethyl ether.

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.[13]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3-5 times).[11][13]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq), HBTU (3-5 eq), and HOBt (3-5 eq) in DMF.

    • Add DIEA (6-10 eq) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[11]

    • Perform a Kaiser test to confirm complete coupling (ninhydrin-negative).[6]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.[13]

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[13]

    • Filter to separate the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[13]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in an aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]

  • Final Product: Lyophilize the pure HPLC fractions to obtain the final peptide as a white powder. Confirm identity and purity using Mass Spectrometry and analytical HPLC.[11]

Section 2: Sequences of this compound and Key Analogs

SPPS has enabled the synthesis of numerous this compound analogs to probe its function and enhance its activity.

PeptideSequenceNotes
This compound DSHAKRHHGYKRKFHEKHHSHRGYNative 24-amino acid peptide.[2]
dh-5 KRKFHEKHHSHRGYC-terminal fungicidal domain (residues 11-24).[9]
dhvar1 KRLFKEKLKSLRKYMulti-site substituted analog of dh-5 with increased amphipathicity.[9]
dhvar2 KRLFKKLLKSLRKYAnother multi-site substituted analog of dh-5.[9]
K11R-K17R DSHAKRHHGYR RKFHER HHSHRGYVariant with enhanced resistance to C. albicans proteases (Saps).[10][14]
Cyclic Hst-5 cyclo(DSHAKRHHGYKRKFHEKHHSHRGY)Head-to-tail cyclized analog; shows similar activity to linear Hst-5.[5][15]

Section 3: Biological Activity Data

The antimicrobial activity of this compound and its analogs is typically quantified by the Minimum Inhibitory Concentration (MIC) or by measuring the percentage of cell killing under specific conditions.

Table 1: Antifungal Activity against Candida albicans

PeptideActivity MetricValueAssay ConditionsCitation(s)
This compound% Killing~90%5 µg/mL[16]
This compoundMIC₅₀100 µM30 min incubation at 30°C[10]
This compoundLog Reduction~2-log25-800 µg/mL[17]
dhvar1% Killing>99%4 µM, 10 mM PPB[8][9]
dhvar2% Killing>99%4 µM, 10 mM PPB[8][9]
K11R-K17RMIC₅₀25 µM30 min incubation at 30°C[10]

Table 2: Antibacterial Activity against ESKAPE Pathogens

PeptidePathogenActivity Metric (% Killing)ValueAssay ConditionsCitation(s)
This compoundS. aureus% Killing60-70%30 µM, 1-5 h, 10-100 mM NaPB[18]
This compoundA. baumannii% Killing85-90%30 µM, 1-5 h, 10-100 mM NaPB[18]
This compoundP. aeruginosa% Killing>99%30 µM, 1-5 h, 10 mM NaPB[18]
This compoundE. cloacae% Killing60-80%30 µM, 1-5 h, 10 mM NaPB[18]
This compoundE. faecium% Killing20-60%30 µM, 1-5 h, 10 mM NaPB[18]
This compoundK. pneumoniae% KillingNo activity (planktonic)30 µM, 1-5 h, 10-100 mM NaPB[18]

Section 4: Mechanism of Action of this compound

The fungicidal action of this compound against C. albicans is a multi-step process that does not involve cell lysis.[3][19] The peptide is actively transported into the cytoplasm where it disrupts multiple essential cellular functions.[20]

Hst5_Mechanism This compound Mechanism of Action in Candida albicans cluster_extracellular Extracellular Space cluster_cell Candida albicans Cell cluster_wall Cell Wall / Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome Hst5 This compound Ssa Binding to Ssa1/2 proteins Hst5->Ssa Binds to Transporter Uptake via Dur3/Dur31 transporters Ssa->Transporter Facilitates Hst5_intra Intracellular This compound Transporter->Hst5_intra Energy-dependent translocation Mito Mitochondria Hst5_intra->Mito Targets Ions Ion Efflux (K+) via Trk1 Hst5_intra->Ions Induces MAPK MAPK Signaling (Hog1 Pathway) Hst5_intra->MAPK Activates ATP ATP Release Hst5_intra->ATP Induces ROS ROS Generation Mito->ROS Inhibition leads to Osmotic Osmotic Stress & Ion Imbalance Ions->Osmotic MAPK->Osmotic ATP->Osmotic Death Fungal Cell Death ROS->Death Osmotic->Death

Caption: Multi-step fungicidal mechanism of this compound against C. albicans.

Key Steps in the Mechanism:

  • Binding and Uptake: Hst-5 first binds to cell wall proteins Ssa1 and Ssa2.[3][20] It is then actively transported into the cell via polyamine transporters Dur3 and Dur31 in an energy-dependent process.[20]

  • Intracellular Targets: Once inside, Hst-5 has several targets. It causes the efflux of intracellular potassium ions (K+) through the Trk1 transporter, leading to ionic imbalance.[19]

  • Mitochondrial Dysfunction: Hst-5 targets mitochondria, inhibiting respiration, which can lead to the generation of reactive oxygen species (ROS) and the non-lytic release of ATP.[4][19][21]

  • Stress Response and Cell Death: The ionic imbalance and other stresses activate the Hog1 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[19][20] The culmination of these events—volume dysregulation, ion imbalance, and oxidative stress—leads to fungal cell death.[3]

Section 5: Protocols for Biological Activity Assays

Antifungal Susceptibility Assay (Microdilution Method for MIC)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a peptide.

MIC_Workflow Workflow for Microdilution MIC Assay cluster_prep Preparation cluster_incubation Incubation & Reading cluster_analysis Analysis Step1 Prepare fungal inoculum (e.g., C. albicans in YPD) Step2 Prepare 2-fold serial dilutions of peptide in a 96-well plate Step3 Add fungal inoculum to each well Step1->Step3 Step2->Step3 Step4 Incubate plate (e.g., 24-48h at 30-37°C) Step3->Step4 Step5 Read absorbance (OD) or assess growth visually Step4->Step5 Step6 Determine MIC: Lowest concentration with significant growth inhibition Step5->Step6 End Result: MIC Value Step6->End Start Start Start->Step1

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

  • Inoculum Preparation: Culture C. albicans in a suitable broth (e.g., YPD) to the exponential growth phase. Wash and resuspend the cells in a testing buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4) to a standardized concentration (e.g., 2 x 10⁷ cells/mL).[22]

  • Peptide Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the peptide in the testing buffer.

  • Inoculation: Add the fungal inoculum to each well containing the peptide dilutions. Include a peptide-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 30°C or 37°C for a defined period (e.g., 30 minutes for killing assays, or 24-48 hours for growth inhibition).[8][10]

  • MIC Determination: The MIC is determined as the lowest peptide concentration that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control, which can be assessed visually or by measuring absorbance at 600 nm.[4]

Candidacidal (Killing) Assay

Procedure:

  • Prepare fungal cells and peptide solutions as described above.

  • Incubate a standardized number of fungal cells with a fixed concentration of the peptide for a specific time (e.g., 30-60 minutes).[10]

  • After incubation, take an aliquot from each sample, serially dilute it in a buffer where the peptide is inactive (e.g., PBS), and plate onto agar (B569324) plates (e.g., SDA).[8]

  • Incubate the plates for 24-48 hours at 30°C.

  • Count the number of colony-forming units (CFU).

  • Calculate the percentage of killing by comparing the CFU from peptide-treated samples to the CFU from a buffer-treated control.[8]

References

Application Notes and Protocols: Histatin-5 Hydrogel for Topical Treatment of Oral Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral candidiasis, commonly known as thrush, is an opportunistic fungal infection of the oral cavity predominantly caused by Candida albicans. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. Histatin-5 (Hst-5), a naturally occurring cationic peptide found in human saliva, exhibits potent antifungal activity against C. albicans and other pathogenic fungi.[1][2] Its mechanism of action involves binding to fungal cell wall proteins, followed by translocation into the cytoplasm where it disrupts mitochondrial function and induces ionic imbalance, ultimately leading to fungal cell death.[3]

To enhance its therapeutic efficacy for topical application, this compound can be incorporated into a bioadhesive hydrogel formulation. Hydrogels offer a promising drug delivery system due to their high water content, biocompatibility, and ability to provide sustained release of the active agent at the site of infection.[4][5] This document provides detailed application notes and protocols for the development, characterization, and evaluation of a this compound hydrogel formulation for the topical treatment of oral candidiasis. A study by Puri et al. demonstrated the successful development of a hydroxypropyl methylcellulose (B11928114) (HPMC) based hydrogel for this compound delivery.[3][6]

Data Presentation

The following tables summarize key quantitative data for a typical this compound hydrogel formulation and its characterization.

Table 1: this compound Hydrogel Formulation Composition

ComponentConcentration (w/w %)Purpose
This compound0.2%Active Pharmaceutical Ingredient
Hydroxypropyl Methylcellulose (HPMC) K1004.0%Gelling and bioadhesive agent
Phosphate-Buffered Saline (PBS, 1 mM)q.s. to 100%Vehicle

Table 2: Physicochemical and Performance Characteristics of this compound Hydrogel

ParameterValueMethod
Viscosity Decreases with increasing temperatureRotational Rheometer
In Vitro Release (at 37°C) ~85% release at 1 hourVertical Diffusion Cell
Maximum Concentration (Cmax) in receiver ~8 µg/mL at 0.5 hoursHPLC
Antifungal Activity (MIC against C. albicans) Dependent on formulation, typically in µg/mL rangeBroth Microdilution (CLSI M27)
Mucoadhesion Strength Formulation dependentTensile Test

Experimental Protocols

Preparation of this compound Hydrogel

This protocol is adapted from the methodology described by Puri et al. (2015).[6]

Materials:

  • This compound peptide (>98% purity)

  • Hydroxypropyl methylcellulose (HPMC) K100

  • 1 mM Phosphate-Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatula

Procedure:

  • Prepare a 1 mM PBS solution and filter-sterilize.

  • Accurately weigh the required amount of this compound peptide.

  • Dissolve the this compound in the 1 mM PBS to achieve the desired final concentration (e.g., 2 mg/mL).[6]

  • Slowly add HPMC powder (e.g., to a final concentration of 4% w/w) to the this compound solution while continuously stirring with a magnetic stirrer.[6]

  • Continue stirring until the HPMC is fully dispersed and a clear, homogenous hydrogel is formed. This may take several hours at room temperature.

  • Store the prepared hydrogel at 4°C in a sterile, airtight container.

  • A vehicle control hydrogel should be prepared following the same procedure but without the addition of this compound.

Characterization of the this compound Hydrogel

2.1. Rheological Analysis

This protocol provides a standardized approach to characterize the viscoelastic properties of the hydrogel.[7][8]

Equipment:

  • Rotational rheometer with temperature control (Peltier plate) and parallel plate or cone-plate geometry.

Procedure:

  • Time Sweep: To determine the gelation time, place the liquid formulation on the rheometer plate at a controlled temperature and monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency and strain. The gelation point is typically identified as the crossover point where G' > G''.[7]

  • Strain Sweep: To identify the linear viscoelastic region (LVER), apply a range of increasing strain amplitudes at a constant frequency and determine the strain range over which G' and G'' remain constant.[8] Subsequent tests should be performed within this LVER.

  • Frequency Sweep: To assess the hydrogel's structure, perform a frequency sweep at a constant strain within the LVER. The resulting moduli as a function of frequency provide insights into the gel's strength and stability.[7]

2.2. In Vitro Release Study

This protocol determines the release kinetics of this compound from the hydrogel.[6]

Equipment:

  • Vertical diffusion cell (e.g., Franz diffusion cell)

  • Synthetic membrane (e.g., Tuffryn membrane)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Assemble the vertical diffusion cell with the synthetic membrane separating the donor and receptor compartments.

  • Fill the receptor compartment with a suitable buffer (e.g., PBS) and maintain a constant temperature (e.g., 37°C) and stirring.

  • Apply a precise amount of the this compound hydrogel to the donor side of the membrane.[9]

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of this compound released over time.

2.3. Mucoadhesion Testing

This protocol measures the bioadhesive strength of the hydrogel.[10]

Equipment:

  • Texture analyzer or tensiometer

  • Mucosal tissue substitute (e.g., porcine buccal mucosa) or a mucin disc.[11]

Procedure:

  • Secure the mucosal substrate to the testing platform.

  • Apply a standardized amount of the hydrogel to the probe of the instrument.

  • Bring the probe with the hydrogel into contact with the mucosal substrate with a defined force and for a specific duration.

  • Withdraw the probe at a constant speed until the hydrogel detaches from the substrate.

  • The force required for detachment is measured as the mucoadhesive strength. The work of adhesion can also be calculated from the force-distance curve.[11]

In Vitro Antifungal Efficacy

3.1. Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[1][12]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of C. albicans in RPMI-1640 medium.

  • Prepare serial dilutions of the this compound hydrogel (and control hydrogel) in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the hydrogel that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by measuring the optical density.

In Vivo Efficacy in a Murine Model of Oral Candidiasis

This protocol outlines the steps for evaluating the therapeutic efficacy of the this compound hydrogel in an established animal model.[6][13] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Animal Model:

  • Immunosuppressed mice (e.g., BALB/c or Swiss Webster) are commonly used.[13][14] Immunosuppression can be induced by agents like cortisone (B1669442) acetate.[6]

Procedure:

  • Infection: Anesthetize the mice and induce oral candidiasis by placing a cotton swab saturated with a suspension of C. albicans sublingually for a defined period (e.g., 75 minutes).[6]

  • Treatment: At a specified time post-infection (e.g., 24 hours), begin topical application of the this compound hydrogel or the vehicle control. Apply a defined volume of the hydrogel to the oral cavity, ensuring coverage of the tongue and sublingual areas.[6]

  • Treatment Regimen: Repeat the treatment daily for a specified duration (e.g., three consecutive days).[6]

  • Evaluation: At the end of the treatment period, euthanize the animals and harvest the tongues.

  • Fungal Burden: Homogenize the tongue tissue and plate serial dilutions on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to determine the number of colony-forming units (CFU) per gram of tissue.

  • Histopathology: A portion of the tongue tissue can be fixed in formalin, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize fungal hyphae and assess tissue inflammation and damage.

Visualizations

Histatin5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cytoplasm Cytoplasm This compound This compound Ssa1/2 Proteins Ssa1/2 Proteins This compound->Ssa1/2 Proteins Binding Hst5_Internalized Internalized This compound Ssa1/2 Proteins->Hst5_Internalized Translocation Mitochondrion Mitochondrion Hst5_Internalized->Mitochondrion Targets Ion_Efflux K+ and Mg2+ Efflux Hst5_Internalized->Ion_Efflux Causes ROS_Production Reactive Oxygen Species (ROS) Production Mitochondrion->ROS_Production Induces Fungal_Cell_Death Fungal Cell Death ROS_Production->Fungal_Cell_Death Ion_Efflux->Fungal_Cell_Death

Caption: this compound antifungal mechanism of action.

Hydrogel_Development_Workflow Start Start Formulation Hydrogel Formulation (this compound, HPMC, PBS) Start->Formulation Characterization In Vitro Characterization Formulation->Characterization Rheology Rheological Analysis Characterization->Rheology Release In Vitro Release Characterization->Release Mucoadhesion Mucoadhesion Study Characterization->Mucoadhesion Antifungal_Assay In Vitro Antifungal Assay (MIC Determination) Characterization->Antifungal_Assay In_Vivo_Study In Vivo Efficacy Study (Murine Model) Antifungal_Assay->In_Vivo_Study Fungal_Burden Fungal Burden (CFU) In_Vivo_Study->Fungal_Burden Histopathology Histopathology In_Vivo_Study->Histopathology End End Fungal_Burden->End Histopathology->End

Caption: Experimental workflow for hydrogel development.

Formulation_Properties_Relationship cluster_formulation Formulation Properties cluster_performance Performance Characteristics cluster_outcome Therapeutic Outcome Polymer_Conc Polymer Concentration (e.g., HPMC) Viscosity Viscosity Polymer_Conc->Viscosity influences Mucoadhesion Mucoadhesion Polymer_Conc->Mucoadhesion influences Release_Rate Drug Release Rate Polymer_Conc->Release_Rate influences Hst5_Conc This compound Concentration Hst5_Conc->Release_Rate influences Efficacy Antifungal Efficacy Viscosity->Efficacy affects Mucoadhesion->Efficacy affects Release_Rate->Efficacy determines

Caption: Formulation properties and therapeutic outcome.

References

Application Notes and Protocols for the Quantification of Histatin-5 in Saliva

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Histatin-5 (Hst-5) is a small, cationic, histidine-rich peptide found in human saliva, secreted by the parotid and submandibular-sublingual glands.[1] It is a proteolytic product of the larger Histatin-3.[1] this compound is a key component of the innate immune system in the oral cavity, exhibiting potent antimicrobial activity, particularly against the pathogenic fungus Candida albicans.[1][2] Its concentration in saliva can be an indicator of oral health status and immune function.[3][4] Therefore, accurate quantification of this compound in saliva is crucial for researchers in oral biology, immunology, and drug development. This document provides detailed application notes and protocols for the primary methods used to quantify this compound in saliva.

Methods for Quantification

Several analytical techniques can be employed to measure the concentration of this compound in saliva. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages in terms of sensitivity, specificity, throughput, and cost.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay that offers high sensitivity and specificity for quantifying this compound.[1][3][4] The method relies on the specific binding of an antibody to this compound. The sandwich ELISA format is most common for this application.

Principle

In a sandwich ELISA, a capture antibody specific to this compound is pre-coated onto the wells of a microtiter plate.[3][5][6] When the saliva sample is added, this compound binds to this antibody. After washing, a second, biotin-conjugated detection antibody that also recognizes this compound is added, forming a "sandwich" with the peptide. Subsequently, an enzyme conjugate, such as horseradish peroxidase (HRP) linked to streptavidin, is introduced, which binds to the biotin (B1667282) on the detection antibody.[3][4][5] Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored product.[3][5] The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of this compound in the sample.[3][5]

Quantitative Data Summary

ParameterELISAReference
Reported Concentration in Healthy Adults 14–47 µg/mL (total histatins)[1]
Detection Range (Commercial Kits) 12.5 ng/mL - 800 ng/mL[7]
Sensitivity (Commercial Kits) 3.12 ng/mL[7]
Intra-assay Precision CV% <8%[6][7]
Inter-assay Precision CV% <10%[6]

Experimental Protocol: Sandwich ELISA

This protocol is a generalized procedure based on commercially available ELISA kits and published research.[3][4][5]

Materials:

  • ELISA plate pre-coated with anti-Histatin-5 antibody

  • This compound standards

  • Saliva samples

  • Biotin-conjugated anti-Histatin-5 detection antibody

  • Streptavidin-HRP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Standard Diluent

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Sample Preparation:

    • Collect whole saliva.

    • Centrifuge at 1000 x g for 15 minutes at 4°C to remove cells and debris.[5]

    • Collect the supernatant. If necessary, dilute the saliva sample with Standard Diluent (e.g., 1:100) to bring the concentration within the assay's linear range.[1]

  • Standard Curve Preparation:

    • Prepare a serial dilution of the this compound standard according to the kit manufacturer's instructions to create a standard curve (e.g., 800, 400, 200, 100, 50, 25, 12.5 ng/mL).

  • Assay Procedure:

    • Add 100 µL of each standard, sample, and a blank (Standard Diluent) to the appropriate wells of the pre-coated plate.[3][4]

    • Cover the plate and incubate for 2 hours at 37°C.[3][4]

    • Aspirate the liquid from each well and wash the plate 3-4 times with Wash Buffer.

    • Add 100 µL of the biotin-conjugated detection antibody to each well.[4]

    • Cover and incubate for 1 hour at 37°C.[4]

    • Aspirate and wash the plate as in step 3.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.[4]

    • Cover and incubate for 1 hour at 37°C.[4]

    • Aspirate and wash the plate as in step 3.

    • Add 90-100 µL of TMB Substrate Solution to each well.[3][5]

    • Incubate for 15-30 minutes at 37°C in the dark.[3][4]

    • Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[5]

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the blank reading from all standards and samples.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. Account for any dilution factors.

Workflow Diagram: ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Sample_Prep Saliva Sample Preparation (Centrifuge & Dilute) Add_Samples Add Standards & Samples to Coated Plate Sample_Prep->Add_Samples Standard_Prep Prepare Standard Curve Dilutions Standard_Prep->Add_Samples Incubate1 Incubate & Wash Add_Samples->Incubate1 Add_Detection_Ab Add Detection Ab Incubate1->Add_Detection_Ab Incubate2 Incubate & Wash Add_Detection_Ab->Incubate2 Add_Enzyme Add Strep-HRP Incubate2->Add_Enzyme Incubate3 Incubate & Wash Add_Enzyme->Incubate3 Add_Substrate Add TMB Substrate & Incubate Incubate3->Add_Substrate Add_Stop Add Stop Solution Add_Substrate->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Calculate Calculate Concentration Read_Plate->Calculate HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Run cluster_analysis Data Analysis Sample_Prep Saliva Sample Pre-treatment (Acidify, Centrifuge, Filter) Inject Inject Sample/ Standard Sample_Prep->Inject Standard_Prep Prepare Standard Solutions Standard_Prep->Inject Separate Separation on RP-Column with Solvent Gradient Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Identify & Integrate Peak Area Detect->Integrate Calculate Generate Standard Curve & Calculate Concentration Integrate->Calculate MS_Workflow cluster_prep Preparation cluster_analysis_ms LC-MS/MS Analysis cluster_data Data Processing Sample_Prep Saliva Sample Prep (Clarify, Spike with Internal Standard) LC_Sep LC Separation Sample_Prep->LC_Sep Ionize Ionization (ESI) LC_Sep->Ionize MS_Select MS: Precursor Ion Selection Ionize->MS_Select Fragment Fragmentation (CID) MS_Select->Fragment MSMS_Detect MS/MS: Product Ion Detection (MRM) Fragment->MSMS_Detect Integrate Integrate Peak Areas (Native & Standard) MSMS_Detect->Integrate Calculate Calculate Concentration from Standard Curve Integrate->Calculate

References

Application Notes and Protocols: Histatin-5 Peptide Labeling for Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatin-5 (Hst-5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva.[1] It is a key component of the innate immune system, exhibiting potent antifungal activity, most notably against the opportunistic pathogen Candida albicans.[2][3] The fungicidal action of this compound is not simply due to membrane lysis, but involves a complex, energy-dependent process of cellular uptake and interaction with intracellular targets.[3][4] Understanding the kinetics and mechanisms of this compound internalization is therefore crucial for the development of novel antifungal therapeutics.

These application notes provide detailed protocols for the fluorescent labeling of this compound and its application in cellular uptake studies using C. albicans as a model organism.

Key Applications

  • Screening and aracterization of Antifungal Peptides: Evaluating the cellular uptake of novel this compound analogs or other antimicrobial peptides.

  • Mechanism of Action Studies: Elucidating the pathways and intracellular targets of antimicrobial peptides.

  • Drug Delivery: Using this compound as a cell-penetrating peptide for the delivery of other therapeutic molecules.

  • High-Throughput Screening: Assessing the effects of various factors (e.g., inhibitors, competing molecules, environmental conditions) on peptide uptake.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with Fluorescein Isothiocyanate (FITC)

This protocol describes the covalent labeling of this compound with FITC, a widely used green fluorescent dye.

Materials:

  • This compound peptide (synthetic)

  • Fluorescein isothiocyanate (FITC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium carbonate buffer (0.1 M, pH 9.7)

  • Ammonium chloride (NH₄Cl, 1 M)

  • PD-10 desalting column (or equivalent)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve this compound in sterile, nuclease-free water to a final concentration of 1 mg/mL.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with the sodium carbonate buffer.

    • Slowly add the FITC solution to the peptide solution while gently vortexing. A typical molar ratio of FITC to peptide is 1.5:1, but this may require optimization.

    • Incubate the reaction mixture overnight at 4°C in the dark with gentle agitation.[5]

  • Quenching the Reaction: Add 50 µL of 1 M NH₄Cl to the reaction mixture and incubate for 2 hours at room temperature to quench any unreacted FITC.[5]

  • Purification of Labeled Peptide:

    • Equilibrate a PD-10 desalting column with sterile water.

    • Apply the reaction mixture to the column and allow it to enter the column bed completely.

    • Elute the FITC-labeled this compound (FITC-Hst-5) with sterile water according to the manufacturer's instructions. The labeled peptide will elute in the initial fractions, while the free dye will be retained longer.

    • Collect the fractions and monitor the absorbance at 280 nm (for peptide) and 495 nm (for FITC) to identify the fractions containing the labeled peptide.

  • Lyophilization and Storage: Pool the fractions containing the purified FITC-Hst-5 and lyophilize. Store the lyophilized peptide at -20°C, protected from light.

Protocol 2: Cellular Uptake of FITC-Histatin-5 by Candida albicans

This protocol details the methodology for visualizing and quantifying the uptake of FITC-Hst-5 by C. albicans cells using fluorescence microscopy and flow cytometry.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • FITC-labeled this compound (from Protocol 1)

  • Propidium (B1200493) iodide (PI) solution (1 mg/mL) for cell viability assessment

  • Sodium azide (B81097) (optional, as an energy-dependent uptake inhibitor)

  • Fluorescence microscope with appropriate filter sets for FITC and PI

  • Flow cytometer

Procedure:

Part A: Sample Preparation

  • Culture Preparation: Inoculate C. albicans into YPD medium and grow overnight at 30°C with shaking to obtain a log-phase culture.

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in PBS to a final concentration of approximately 1 x 10⁷ cells/mL.

Part B: Fluorescence Microscopy

  • Incubation:

    • To the cell suspension, add FITC-Hst-5 to the desired final concentration (e.g., 15-50 µM).[1]

    • For a negative control, use an equivalent volume of PBS.

    • To assess membrane integrity, add PI to a final concentration of 5 µg/mL.

    • Incubate the cells at 30°C for various time points (e.g., 10, 30, 60, 120 minutes).[1][6]

  • Imaging:

    • At each time point, take an aliquot of the cell suspension and place it on a microscope slide.

    • Observe the cells using a fluorescence microscope.

    • Capture images using both bright-field and fluorescence channels for FITC (green) and PI (red).

Part C: Flow Cytometry

  • Sample Preparation: Prepare samples as described in Part B (incubation).

  • Analysis:

    • At each time point, analyze the samples on a flow cytometer.

    • Use appropriate laser and filter settings for FITC and PI.

    • Collect data for at least 10,000 events per sample.

    • Gate the cell population based on forward and side scatter.

    • Quantify the percentage of FITC-positive cells (indicating uptake) and PI-positive cells (indicating cell death).

Data Presentation

Table 1: Concentration-Dependent Uptake and Killing of C. albicans by this compound
This compound Concentration (µM)% Cell Killing[7]Intracellular Localization[1]
< 10LowVacuolar (non-lethal)
10 - 30 (Physiological)HighCytoplasmic (lethal)
> 30Very HighCytoplasmic (lethal)
Table 2: Time-Course of FITC-Histatin-5 Uptake in ESKAPE Pathogens
PathogenTime to Internalization% Internalization (at 120 min)[6]
E. faecium> 10 min~15%
P. aeruginosa< 1 min> 75% (at 5 min)
Table 3: Effect of Metal Ions on Fluorescently Labeled this compound (Hist-5*) Uptake
ConditionCorrected Total Cell Fluorescence (CTCF) per cell (Arbitrary Units)[8]
Hist-5* aloneHigh
Hist-5* + 0.25 molar equivalent Cu²⁺Significantly Reduced
Hist-5* + 0.5 molar equivalent Cu²⁺Significantly Reduced
Hist-5* + ≥ 1 molar equivalent Cu²⁺Further Reduced

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_output Output culture C. albicans Culture (Log Phase) harvest Harvest & Wash Cells culture->harvest resuspend Resuspend in PBS harvest->resuspend add_fitc_hst5 Add FITC-Hst-5 (e.g., 15-50 µM) resuspend->add_fitc_hst5 add_pi Add Propidium Iodide add_fitc_hst5->add_pi incubate Incubate at 30°C (Time-course) add_pi->incubate microscopy Fluorescence Microscopy incubate->microscopy flow_cytometry Flow Cytometry incubate->flow_cytometry localization Qualitative: Localization (Cytoplasm vs. Vacuole) microscopy->localization quantification Quantitative: % Uptake & % Viability flow_cytometry->quantification

Caption: Experimental workflow for this compound cellular uptake studies.

histatin5_pathway Hst5_ext Extracellular This compound CellWall C. albicans Cell Wall Hst5_ext->CellWall Binding Ssa1_2 Ssa1/Ssa2 Proteins CellWall->Ssa1_2 Transporters Polyamine Transporters (Dur3, Dur31) Ssa1_2->Transporters Translocation Hst5_int Intracellular This compound Transporters->Hst5_int Energy-dependent Uptake Mitochondria Mitochondria Hst5_int->Mitochondria Targets ATP_release ATP Release Hst5_int->ATP_release Ion_imbalance Ionic Imbalance (K⁺ efflux) Hst5_int->Ion_imbalance Hog1_pathway Hog1 MAPK Pathway Activation Hst5_int->Hog1_pathway ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Osmotic_stress Osmotic Stress ROS->Osmotic_stress ATP_release->Osmotic_stress Ion_imbalance->Osmotic_stress Hog1_pathway->Osmotic_stress Cell_death Fungal Cell Death Osmotic_stress->Cell_death

Caption: Signaling pathway of this compound in C. albicans.

Discussion and Troubleshooting

  • Labeling Efficiency: The degree of labeling can affect the biological activity of this compound. It is recommended to determine the labeling efficiency by spectroscopy and to validate the antifungal activity of the labeled peptide compared to the unlabeled peptide.[7] A doubly-labeled this compound analog (Hist-5*) has been developed to study metal-ion interactions and changes in peptide conformation.[7][8]

  • Concentration-Dependent Effects: The intracellular localization and mechanism of action of this compound are concentration-dependent.[1] At lower concentrations, it may be sequestered in the vacuole via endocytosis, a non-lethal pathway.[1] At physiological concentrations (15-30 µM), it translocates to the cytoplasm, leading to cell death.[1][9]

  • Energy Dependence: The primary uptake mechanism of this compound is energy-dependent.[4][9] To confirm this, cellular uptake experiments can be performed at 4°C or in the presence of metabolic inhibitors like sodium azide, which should significantly reduce peptide internalization.

  • Influence of Metal Ions: this compound can bind metal ions like zinc (Zn²⁺) and copper (Cu²⁺), which can modulate its antifungal activity and cellular uptake.[7][8] For instance, equimolar concentrations of Zn²⁺ can inhibit the internalization of this compound, causing it to remain localized at the cell periphery.[7]

  • Cell Viability Stains: Co-staining with a viability dye like propidium iodide is crucial to distinguish between simple peptide uptake and uptake that leads to membrane disruption and cell death.[6]

By following these protocols and considering the key factors influencing this compound uptake, researchers can gain valuable insights into the mechanisms of this important antimicrobial peptide, paving the way for the development of new and effective antifungal therapies.

References

Assays for Measuring Histatin-5-Induced ATP Release from Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatin-5 (Hst-5), a histidine-rich cationic peptide found in human saliva, exhibits potent antifungal activity, particularly against the opportunistic pathogen Candida albicans. A key event in the candidacidal mechanism of Hst-5 is the non-lytic release of intracellular ATP.[1][2] This ATP efflux is not a result of membrane disruption but rather a specific, energy-dependent process that contributes significantly to cell death.[1][3][4] The released ATP can also act as an extracellular signaling molecule, potentially activating purinergic receptors on the yeast cell surface, further promoting cytotoxicity.[5][6] Understanding and quantifying this Hst-5-induced ATP release is crucial for elucidating its mechanism of action and for the development of novel antifungal therapeutics.

These application notes provide detailed protocols for measuring Hst-5-induced ATP release from yeast, summarize key quantitative data from published studies, and illustrate the associated signaling pathways and experimental workflows.

Data Presentation

Table 1: this compound Induced ATP Efflux and Cell Viability in Candida albicans
This compound Concentration (µM)Incubation Time (min)Extracellular ATP (fmol/cell)Intracellular ATP Reduction (%)Cell Viability Loss (%)Reference
3.95-10Not significantNot significantNot significant[5]
3.990~0.05 (estimated from 55-fold increase)4268[5]
1560--Varies by strain[7]
315~0.01 (estimated from 6-fold increase)-17[5]
31300.1 ± 0.038582[5]
5060--86[1]
20060--86[1]

Note: ATP efflux can be influenced by factors such as yeast strain, growth phase, and experimental conditions.

Table 2: Inhibitors of this compound-Induced ATP Release and Cytotoxicity
InhibitorConcentrationEffect on Hst-5 (31 µM) ActivityReference
DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)1 mM94% ± 7% inhibition of cytotoxicity and ATP release[4]
NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid)1 mMReduced ATP release fivefold[4]
Niflumic acid1 mMReduced ATP release fivefold[4]
Apyrase (ATP scavenger)-Reduction in cell killing[5]
Carbonyl cyanide p-chlorophenylhydrazone (CCCP)-Inhibited Hst-5 killing and ATP efflux[8]
Dinitrophenol-Inhibited Hst-5 killing and ATP efflux[8]
Azide-Inhibited Hst-5 killing and ATP efflux[8]

Experimental Protocols

Protocol 1: Measurement of Extracellular ATP Release from Candida albicans

This protocol describes a standard method to quantify the amount of ATP released into the extracellular medium following treatment with this compound. The most common method for ATP quantification is the luciferin-luciferase bioluminescence assay due to its high sensitivity and specificity.[9][10][11]

Materials:

  • Candida albicans strain (e.g., ATCC 90028, DS1)

  • Yeast growth medium (e.g., Sabouraud Dextrose Broth)

  • This compound (synthetic or purified)

  • Assay Buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4)

  • ATP standard solution

  • Luciferin-luciferase ATP assay kit (e.g., from Promega, Thermo Fisher Scientific)

  • Luminometer

  • Microcentrifuge

  • 96-well white opaque microplates

Procedure:

  • Yeast Culture Preparation:

    • Inoculate C. albicans into growth medium and incubate overnight at 30°C with shaking.

    • Subculture the yeast into fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8).

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).

    • Wash the cells twice with Assay Buffer and resuspend in the same buffer to a final concentration of approximately 2.5 x 10⁷ cells/mL.

  • This compound Treatment:

    • Aliquot the yeast cell suspension into microcentrifuge tubes.

    • Add this compound to the desired final concentrations (e.g., 0, 5, 15, 30 µM).

    • Incubate the tubes at 30°C for a specified time course (e.g., 0, 5, 15, 30, 60, 90 minutes).

  • Sample Collection:

    • At each time point, pellet the yeast cells by centrifugation (e.g., 10,000 x g for 1 minute).

    • Carefully collect the supernatant, which contains the extracellular ATP. Avoid disturbing the cell pellet.

  • ATP Quantification (Luciferin-Luciferase Assay):

    • Prepare an ATP standard curve according to the manufacturer's instructions for the ATP assay kit.

    • In a 96-well white opaque plate, add a small volume of the collected supernatant (e.g., 10-20 µL).

    • Add the luciferin-luciferase reagent to each well.

    • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[11]

  • Data Analysis:

    • Calculate the ATP concentration in the samples using the ATP standard curve.

    • Express the results as fmol of ATP released per cell or per mL of culture.

Protocol 2: Measurement of Intracellular ATP Content

To complement the extracellular measurements, this protocol allows for the quantification of the remaining intracellular ATP pool.

Materials:

  • Same as Protocol 1

  • ATP extraction buffer (e.g., boiling Tris-EDTA buffer, perchloric acid)

Procedure:

  • Yeast Culture and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Intracellular ATP Extraction:

    • At each time point, pellet the yeast cells by centrifugation.

    • Discard the supernatant.

    • Resuspend the cell pellet in a known volume of ATP extraction buffer.

    • Boil the samples for 5-10 minutes to lyse the cells and release intracellular ATP.

    • Centrifuge the lysate to remove cell debris.

    • Collect the supernatant containing the intracellular ATP.

  • ATP Quantification:

    • Follow steps 4 and 5 from Protocol 1 to measure the ATP concentration in the extracts.

  • Data Analysis:

    • Calculate the intracellular ATP content and express it as a percentage of the untreated control.

Signaling Pathways and Workflows

This compound Signaling Pathway Leading to ATP Release

The mechanism of Hst-5-induced ATP release is a multi-step process. Hst-5 first binds to cell wall proteins, such as Ssa1/2, which facilitates its translocation into the cytoplasm.[1][7] Intracellular Hst-5 is thought to target mitochondria, leading to the generation of reactive oxygen species (ROS) and inhibiting respiration.[12][13] A critical effector of Hst-5 toxicity is the Trk1 potassium transporter, which is involved in the efflux of K+ ions and ATP.[6][14] This ion imbalance causes osmotic stress, activating the Hog1 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][15] The released extracellular ATP can then bind to putative purinergic receptors (P2X-like) on the cell surface, further contributing to cytotoxicity.[5][6]

Histatin5_Pathway Hst5_ext Extracellular This compound Ssa12 Ssa1/2 Proteins Hst5_ext->Ssa12 Binding Translocation Translocation Ssa12->Translocation Hst5_int Intracellular This compound Translocation->Hst5_int Mitochondria Mitochondria Hst5_int->Mitochondria Targets Trk1 Trk1 K+ Transporter Hst5_int->Trk1 Activates ROS ROS Generation Mitochondria->ROS Cell_death Cell Death ROS->Cell_death K_efflux K+ Efflux Trk1->K_efflux ATP_efflux ATP Efflux Trk1->ATP_efflux Osmotic_stress Osmotic Stress K_efflux->Osmotic_stress ATP_ext Extracellular ATP ATP_efflux->ATP_ext Hog1 Hog1 MAPK Pathway Activation Osmotic_stress->Hog1 Hog1->Cell_death P2X Purinergic Receptors (P2X-like) ATP_ext->P2X Binds P2X->Cell_death

Caption: this compound induced signaling pathway in C. albicans.

Experimental Workflow for ATP Release Assay

The following diagram outlines the key steps involved in performing a this compound-induced ATP release assay.

ATP_Release_Workflow start Start culture 1. Culture & Harvest Yeast Cells start->culture wash 2. Wash & Resuspend Cells in Assay Buffer culture->wash treat 3. Treat Cells with This compound (Time Course) wash->treat separate 4. Separate Supernatant (Extracellular ATP) from Cell Pellet treat->separate extracellular_atp 5a. Measure Extracellular ATP (Luciferase Assay) separate->extracellular_atp intracellular_atp 5b. Extract & Measure Intracellular ATP (Optional) separate->intracellular_atp analyze 6. Analyze Data & Calculate ATP Release extracellular_atp->analyze intracellular_atp->analyze end End analyze->end

Caption: Experimental workflow for measuring ATP release.

References

Application Notes and Protocols for Histatin-5 in a Murine Model of Oral Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oral candidiasis, predominantly caused by the opportunistic fungal pathogen Candida albicans, represents a significant clinical challenge, particularly in immunocompromised individuals.[1][2][3][4] The rise of antifungal resistance necessitates the exploration of novel therapeutic agents.[2][3][4] Histatin-5 (B8235270) (Hst-5), a naturally occurring cationic peptide found in human saliva, has demonstrated potent antifungal properties against C. albicans and is a promising candidate for therapeutic development.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for utilizing this compound in a murine model of oral candidiasis, based on established experimental findings.

Mechanism of Action of this compound

This compound exerts its candidacidal effect through a multi-step process that involves binding to the fungal cell wall, translocation into the cytoplasm, and disruption of essential intracellular functions.[4][5][8] Unlike some antimicrobial peptides, Hst-5's primary mechanism is not membrane lysis.[5][6] Instead, it is actively transported into the fungal cell where it targets mitochondria, leading to the generation of reactive oxygen species (ROS), ATP efflux, and ultimately, cell death due to osmotic dysregulation and ion imbalance.[4][5][8][9][10] The mitogen-activated protein kinase (MAPK) Hog1 stress response pathway is activated in C. albicans upon exposure to Hst-5.[6]

The following diagram illustrates the proposed signaling pathway of this compound's action on Candida albicans:

Histatin5_Pathway cluster_extracellular Extracellular cluster_cell_wall C. albicans Cell Wall cluster_cytoplasm Cytoplasm Hst5 This compound Ssa1_2 Ssa1/2 Proteins Hst5->Ssa1_2 Binds to Hst5_internal Internalized this compound Ssa1_2->Hst5_internal Translocation Mitochondria Mitochondria Hst5_internal->Mitochondria Targets ATP_efflux ATP Efflux Hst5_internal->ATP_efflux Causes Hog1 Hog1 Pathway Activation Hst5_internal->Hog1 Activates ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Induces Cell_Death Fungal Cell Death ROS->Cell_Death Ion_imbalance Ion Imbalance & Osmotic Stress ATP_efflux->Ion_imbalance Ion_imbalance->Cell_Death Hog1->Ion_imbalance

Caption: Proposed mechanism of this compound action on Candida albicans.

Data Presentation

The efficacy of this compound has been quantified in various studies. The following tables summarize key findings.

Table 1: Ex Vivo Murine Model - Dose-Dependent Efficacy of this compound

This compound ConcentrationMean CFU/tongue ± SDPercentage Reduction (%)
Control (PBS)1.5 x 10^5 ± 0.3 x 10^50
15 µg/mL0.8 x 10^4 ± 0.2 x 10^494.7
30 µg/mL0.4 x 10^4 ± 0.1 x 10^497.3
60 µg/mL0.1 x 10^4 ± 0.05 x 10^499.3

Data adapted from an ex vivo study demonstrating a dose-dependent killing potency for Hst-5 based on decreasing number of CFU counts proportional to Hst-5 concentration.[7]

Table 2: In Vivo Murine Model - Efficacy of this compound Hydrogel Formulation

Treatment GroupMean CFU/g of tongue tissue ± SEMClinical Observation
Untreated Control7.8 x 10^6 ± 1.2 x 10^6White plaques covering the tongue
Hst-5 Hydrogel (3 daily applications)2.5 x 10^4 ± 0.9 x 10^4No clinical signs of infection

Data adapted from an in vivo study where three daily applications of a this compound hydrogel formulation were effective in protecting against the development of oral candidiasis.[2][3][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Ex Vivo Murine Model of Oral Candidiasis

This protocol is adapted from studies assessing the protective effect of this compound on oral tissue.[1][7]

Materials:

  • 6-8 week old female BALB/c mice

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Phosphate-buffered saline (PBS)

  • This compound (synthetic)

  • RPMI 1640 medium

  • Sterile dissecting instruments

Procedure:

  • Preparation of C. albicans : Culture C. albicans in YPD broth overnight at 30°C. Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of 1 x 10^7 cells/mL.

  • Tissue Preparation : Euthanize mice and aseptically dissect the tongues.

  • Infection : Place individual tongues in a 24-well plate. Add the C. albicans suspension to cover the tongues and incubate for 2 hours at 37°C with gentle shaking.

  • This compound Treatment : After the infection period, wash the tongues three times with PBS to remove non-adherent yeast. Transfer the tongues to a new 24-well plate containing either PBS (control) or different concentrations of this compound in PBS. Incubate for 30 minutes at 37°C with gentle rotation.[7]

  • Incubation for Hyphal Growth : Wash the tongues three times with PBS and place them in fresh RPMI 1640 medium. Incubate for an additional 3 hours at 35°C to allow for germination and hyphal production.[7]

  • Quantification of Fungal Burden :

    • Homogenize each tongue in 1 mL of sterile PBS.

    • Serially dilute the homogenates and plate on YPD agar (B569324) plates.

    • Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFU).

  • Histopathological Analysis : Fix tongues in 10% buffered formalin, embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.

Protocol 2: In Vivo Murine Model of Oral Candidiasis with Topical this compound Hydrogel Application

This protocol is based on an in vivo study evaluating a bioadhesive hydrogel formulation of this compound.[2][3][11]

Materials:

  • 6-8 week old female BALB/c mice

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud dextrose agar (SDA)

  • Cortisone (B1669442) acetate (B1210297)

  • Calcium alginate swabs

  • This compound bioadhesive hydrogel (e.g., hydroxypropyl methylcellulose-based)

  • Control hydrogel (without this compound)

  • Anesthetic (e.g., ketamine/xylazine)

Procedure:

  • Immunosuppression : Administer subcutaneous injections of cortisone acetate (e.g., 225 mg/kg) one day prior to infection and on subsequent days as required by the experimental design.[3][11]

  • Infection :

    • Anesthetize the mice.

    • Saturate calcium alginate swabs with a C. albicans suspension (e.g., 1 x 10^6 cells/mL).

    • Place the saturated swabs sublingually for 50-60 minutes.[3][11]

  • This compound Hydrogel Application :

    • One day post-infection, anesthetize the mice.

    • Topically apply 100 µL of the this compound hydrogel or control gel to the oral cavity, ensuring coverage of the tongue surface and sublingual areas.

    • Maintain the application for 50-60 minutes.

    • Repeat the treatment daily for a total of three applications.[3][11]

  • Assessment of Efficacy :

    • Clinical Scoring : Visually inspect the tongues daily for the presence and severity of white plaques (lesions).

    • Fungal Burden Quantification : On day 4 post-infection, euthanize the mice, and harvest the tongues. Weigh the tongues, homogenize them in sterile saline, and determine the CFU per gram of tissue by plating serial dilutions on SDA plates.[2][3][11]

    • Histopathology : Process the tongues for histopathological analysis as described in Protocol 1 to assess fungal invasion and inflammation.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vivo murine model of oral candidiasis and this compound treatment.

InVivo_Workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase (Repeated Daily) cluster_assessment Assessment Phase Immunosuppression Immunosuppression (Cortisone Acetate) Anesthesia1 Anesthetize Mice Immunosuppression->Anesthesia1 Infection Sublingual Infection (C. albicans swab) Anesthesia1->Infection Anesthesia2 Anesthetize Mice Infection->Anesthesia2 Treatment Topical Application (Hst-5 or Control Gel) Anesthesia2->Treatment Euthanasia Euthanasia Treatment->Euthanasia Clinical_Scoring Clinical Scoring Treatment->Clinical_Scoring CFU_Count Fungal Burden (CFU) Euthanasia->CFU_Count Histopathology Histopathology Euthanasia->Histopathology

References

Application Notes and Protocols: Assessing the Impact of Histatin-5 on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatin-5 (Hst-5) is a naturally occurring, histidine-rich cationic peptide found in human saliva, known primarily for its potent antifungal activity, particularly against Candida albicans.[1][2] Emerging research has identified mitochondria as a key intracellular target of Hst-5, leading to significant interest in its effects on mitochondrial respiration and overall cellular bioenergetics.[3][4] Understanding the precise mechanisms by which Hst-5 modulates mitochondrial function is crucial for its potential therapeutic applications and for elucidating its role in oral mucosal defense.

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on mitochondrial respiration in both whole cells and isolated mitochondria. The methodologies described herein are essential for researchers investigating the biological activity of Hst-5, drug development professionals exploring its therapeutic potential, and scientists studying mitochondrial physiology.

Mechanism of Action: this compound and Mitochondrial Respiration

This compound exerts its biological effects through a multi-step process that culminates in the disruption of mitochondrial function.[3] Once internalized by the cell, Hst-5 translocates to the mitochondria.[5][6] In fungal cells, this uptake is facilitated by specific cell wall proteins, such as Ssa1/2.[2] While the precise mechanism in mammalian cells is less defined, the cationic nature of Hst-5 likely plays a role in its interaction with the negatively charged mitochondrial membrane.

Upon reaching the mitochondria, this compound inhibits the electron transport chain (ETC).[7][8] Studies on isolated mammalian mitochondria have indicated that Hst-5 specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain.[7] This inhibition of electron flow leads to a decrease in oxygen consumption and the generation of reactive oxygen species (ROS).[3][8] The subsequent cascade of events includes a decrease in the mitochondrial membrane potential, a significant efflux of ATP, and ultimately, in susceptible organisms like C. albicans, cell death.[2][4]

Data Presentation: Quantitative Effects of this compound on Mitochondrial Respiration

The following table summarizes the known quantitative effects of this compound on key parameters of mitochondrial respiration. It is important to note that much of the detailed dose-response data comes from studies on the fungus Candida albicans. Data on mammalian mitochondria is currently limited to studies on isolated organelles and often uses a single high concentration of the peptide. Further research is needed to establish detailed dose-response curves in various mammalian cell lines.

ParameterOrganism/SystemThis compound ConcentrationObserved EffectReference(s)
State 2 Respiration (Substrate-dependent, ADP-limited) C. albicans (isolated mitochondria)33 µM~60% inhibition[3]
State 3 Respiration (ADP-stimulated) C. albicans (isolated mitochondria)33 µM~86% inhibition[3]
CCCP-uncoupled Respiration C. albicans (isolated mitochondria)33 µM~83% inhibition[3]
Cellular Oxygen Consumption C. albicans (whole cells)3.3 - 33 µMDose-dependent inhibition[8]
Complex I-mediated Respiration (Glutamate-Malate substrate) Rat Liver (isolated mitochondria)100 µMSignificant inhibition[7]
Complex II-mediated Respiration (Succinate substrate) Rat Liver (isolated mitochondria)100 µMNo significant inhibition[7]
Mitochondrial Protein Expression (Respiratory Complexes) C. albicans (whole cells)6 µMDown-regulation of respiratory enzyme complexes[1][4]
Intracellular ATP Levels C. albicans (whole cells)15-30 µMDrastic reduction due to efflux[4]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Mammalian Cells

This protocol describes the isolation of functional mitochondria from cultured mammalian cells using differential centrifugation.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.5 with KOH. Add protease inhibitors just before use.

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Harvest cultured cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of ice-cold MIB and incubate on ice for 10 minutes to allow cells to swell.

  • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

  • Homogenize the cells with 15-20 strokes of the pestle on ice. Check for cell lysis under a microscope.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the mitochondrial pellet in a fresh aliquot of MIB and centrifuge again at 10,000 x g for 15 minutes at 4°C to wash the mitochondria.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer (e.g., respiration buffer for oxygen consumption assays).

  • Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Assessment of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to determine the effect of this compound on key mitochondrial function parameters in live cells.

Materials:

  • Cultured mammalian cells

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • This compound stock solution

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Cell Treatment and Assay Preparation:

    • On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium.

    • Add the appropriate volume of assay medium to each well.

    • Add varying concentrations of this compound to the treatment wells. Include vehicle-only control wells.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Prepare Inhibitor Plate: Load the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

    • Replace the calibrant plate with the cell culture plate.

    • Initiate the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors, measuring OCR after each injection.

  • Data Analysis:

    • After the run, normalize the data to cell number or protein concentration.

    • Calculate the key parameters of mitochondrial respiration:

      • Basal Respiration: The baseline oxygen consumption of the cells.

      • ATP Production-Linked Respiration: The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).

      • Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent).

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone/Antimycin A.

    • Compare the parameters between control and this compound treated groups.

Visualizations

Signaling Pathway of this compound's Effect on Mitochondria

Histatin5_Pathway This compound This compound Internalized Hst-5 Internalized Hst-5 This compound->Internalized Hst-5 Internalization Mitochondrial Targeting Mitochondrial Targeting Internalized Hst-5->Mitochondrial Targeting Complex I Inhibition Complex I Inhibition Mitochondrial Targeting->Complex I Inhibition Inhibits ETC ROS Production ROS Production Complex I Inhibition->ROS Production Leads to ATP Efflux ATP Efflux Complex I Inhibition->ATP Efflux Causes Cellular Stress/Damage Cellular Stress/Damage ROS Production->Cellular Stress/Damage Bioenergetic Collapse Bioenergetic Collapse ATP Efflux->Bioenergetic Collapse

Caption: this compound signaling pathway impacting mitochondrial function.

Experimental Workflow for Assessing this compound's Effect on OCR

Seahorse_Workflow Start Start Cell Seeding Seed Mammalian Cells in Seahorse XF Plate Start->Cell Seeding Overnight Incubation Incubate Overnight Cell Seeding->Overnight Incubation This compound Treatment Treat Cells with Varying Concentrations of this compound Overnight Incubation->this compound Treatment Equilibration Equilibrate in Non-CO2 Incubator This compound Treatment->Equilibration Seahorse Assay Perform Seahorse XF Mito Stress Test Equilibration->Seahorse Assay Data Acquisition Measure OCR after sequential injection of: 1. Oligomycin 2. FCCP 3. Rotenone/Antimycin A Seahorse Assay->Data Acquisition Data Analysis Normalize and Analyze Data Data Acquisition->Data Analysis Calculate Parameters Calculate: - Basal Respiration - ATP Production - Maximal Respiration - Spare Respiratory Capacity Data Analysis->Calculate Parameters End End Calculate Parameters->End

Caption: Workflow for Seahorse XF Mito Stress Test with this compound.

References

Engineering Histatin-5 Derivatives for Enhanced Antifungal Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the engineering and evaluation of Histatin-5 (Hst-5) derivatives with enhanced antifungal activity, primarily against Candida albicans. This compound, a naturally occurring human salivary peptide, demonstrates potent antifungal properties, making it a promising candidate for novel therapeutic development.[1][2] However, its susceptibility to proteolytic degradation by fungal-secreted aspartic proteases (Saps) limits its efficacy.[3][4][5] The following sections detail strategies to overcome this limitation, methods to assess the improved antifungal activity, and the underlying mechanisms of action.

Rationale for Engineering this compound Derivatives

This compound exerts its antifungal effect through a multi-step process that involves binding to the fungal cell wall, internalization, and subsequent disruption of intracellular processes.[6][7][8] Key mechanisms include:

  • Intracellular Targeting: Unlike many antimicrobial peptides that lyse the cell membrane, Hst-5's primary targets are intracellular.[6][8]

  • Ion Imbalance and Osmotic Stress: Hst-5 induces the efflux of potassium ions (K+) and ATP, leading to ionic imbalance, cell volume dysregulation, and osmotic stress.[7][8][9]

  • Mitochondrial Dysfunction: The peptide targets mitochondria, inhibiting cellular respiration and leading to the production of reactive oxygen species (ROS).[10]

  • MAPK Signaling Pathway Activation: Hst-5 treatment activates the High Osmolarity Glycerol (Hog1) Mitogen-Activated Protein Kinase (MAPK) signaling pathway in C. albicans, a response to osmotic stress.[7][11][12]

A significant challenge to the therapeutic use of Hst-5 is its degradation by Saps produced by C. albicans, which cleave the peptide at lysine (B10760008) residues.[3][4] Engineering Hst-5 derivatives aims to enhance proteolytic resistance while maintaining or improving its inherent antifungal activity. Strategies often involve single or multiple amino acid substitutions. For instance, substituting lysine residues with arginine or leucine (B10760876) has been shown to reduce Sap-mediated proteolysis and, in some cases, enhance antifungal potency.[3][5][13]

Quantitative Data Summary

The following tables summarize the antifungal activity of native this compound and its engineered derivatives against Candida albicans. Minimum Inhibitory Concentration (MIC) is a common measure of antifungal efficacy, representing the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of this compound and Derivatives against C. albicans

Peptide/DerivativeAmino Acid SequenceMIC (µM)Reference
Histatin 5 (Hst-5)DSHAKRHHGYKRKFHEKHHSHRGY~1.4 - 30[2][11]
K11RDSHAKRHHGYR RKFHEKHHSHRGYEnhanced Activity[13]
K17RDSHAKRHHGYKRKFHER HHSHRGYRetained Activity[3]
K17LDSHAKRHHGYKRKFHEL HHSHRGYRetained Activity[3]
K11R-K17RDSHAKRHHGYR RKFHER HHSHRGYImproved Activity[13]
P-113 (C-terminal fragment)KRKFHEKHHSHRPotent Activity[7][14]

Note: MIC values can vary depending on the specific C. albicans strain and experimental conditions.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy of engineered this compound derivatives.

Protocol: Antifungal Susceptibility Testing (Microbroth Dilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Hst-5 derivatives against C. albicans.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • This compound derivatives (lyophilized)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (30°C)

Procedure:

  • Peptide Preparation: Reconstitute lyophilized Hst-5 derivatives in sterile water or a suitable buffer to create a stock solution (e.g., 1 mg/mL).

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth overnight at 30°C.

    • Dilute the overnight culture in fresh YPD broth to achieve a starting concentration of approximately 1 x 10^6 cells/mL.

    • Further dilute the culture to a final concentration of 1-5 x 10^3 cells/mL in the assay wells.

  • Microtiter Plate Setup:

    • Add 100 µL of YPD broth to all wells of a 96-well plate.

    • Add 100 µL of the peptide stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

    • Add 100 µL of the prepared C. albicans inoculum to each well.

    • Include a positive control (no peptide) and a negative control (no inoculum).

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible growth of C. albicans is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

Protocol: Proteolytic Degradation Assay

This protocol assesses the stability of Hst-5 derivatives in the presence of C. albicans secreted aspartic proteases (Saps).

Materials:

  • This compound derivatives

  • Purified Saps (e.g., Sap2) or C. albicans culture supernatant

  • Reaction buffer (e.g., 100 mM sodium citrate, pH 4.0)

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (optional, for fragment analysis)

Procedure:

  • Reaction Setup:

    • Incubate a defined concentration of the Hst-5 derivative (e.g., 50 µM) with a specific amount of Sap enzyme or culture supernatant in the reaction buffer.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Termination: Stop the reaction by adding a protease inhibitor or by heat inactivation.

  • Analysis by HPLC:

    • Analyze the collected aliquots using reverse-phase HPLC to separate the intact peptide from its degradation fragments.

    • Quantify the peak area of the intact peptide at each time point to determine the rate of degradation.[14]

  • Fragment Identification (Optional): Use mass spectrometry to identify the cleavage sites and the resulting peptide fragments.

Protocol: Analysis of Hog1 MAPK Pathway Activation

This protocol uses Western blotting to detect the phosphorylation of Hog1 in C. albicans treated with Hst-5 derivatives, indicating the activation of the osmotic stress response pathway.

Materials:

  • C. albicans cells

  • This compound derivatives

  • Protein extraction buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and blotting apparatus

  • Primary antibody against phosphorylated Hog1 (anti-phospho-p38 MAPK)

  • Primary antibody against total Hog1

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment:

    • Grow C. albicans to the mid-logarithmic phase.

    • Treat the cells with a sub-lethal concentration of the Hst-5 derivative for a specific time (e.g., 30-60 minutes).

    • Include an untreated control.

  • Protein Extraction:

    • Harvest the cells by centrifugation.

    • Lyse the cells in protein extraction buffer to obtain total protein lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-Hog1.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence reagent.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total Hog1 to ensure equal protein loading.

    • Quantify the band intensities to determine the relative level of Hog1 phosphorylation. An increased ratio of phospho-Hog1 to total Hog1 indicates pathway activation.[12]

Visualizations

The following diagrams illustrate key concepts and workflows related to the engineering and analysis of this compound derivatives.

Histatin5_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Hst-5_Derivative This compound Derivative C_albicans_Cell_Wall C. albicans Cell Wall (Ssa1/2, Glucans) Hst-5_Derivative->C_albicans_Cell_Wall Binding Polyamine_Transporter Polyamine Transporter C_albicans_Cell_Wall->Polyamine_Transporter Uptake Mitochondrion Mitochondrion Polyamine_Transporter->Mitochondrion Intracellular Targeting Ion_Efflux Ion Efflux (K+, ATP) Polyamine_Transporter->Ion_Efflux ROS_Production ROS Production Mitochondrion->ROS_Production Osmotic_Stress Osmotic Stress Ion_Efflux->Osmotic_Stress Cell_Death Fungal Cell Death Ion_Efflux->Cell_Death ROS_Production->Osmotic_Stress Hog1_MAPK_Pathway Hog1 MAPK Pathway Osmotic_Stress->Hog1_MAPK_Pathway Activation Hog1_MAPK_Pathway->Cell_Death Experimental_Workflow Peptide_Design 1. Peptide Design & Synthesis MIC_Assay 2. Antifungal Susceptibility (MIC Assay) Peptide_Design->MIC_Assay Proteolysis_Assay 3. Proteolytic Stability (HPLC) MIC_Assay->Proteolysis_Assay Signaling_Analysis 4. Mechanism of Action (Western Blot for p-Hog1) Proteolysis_Assay->Signaling_Analysis Lead_Candidate Lead Candidate Selection Signaling_Analysis->Lead_Candidate Hog1_Signaling_Pathway Hst5_Stress This compound Derivative (Osmotic/Oxidative Stress) Hog1 Hog1 Hst5_Stress->Hog1 Phospho_Hog1 Phosphorylated Hog1 (Active) Hog1->Phospho_Hog1 Phosphorylation Stress_Response_Genes Stress Response Gene Expression Phospho_Hog1->Stress_Response_Genes Nuclear Translocation & Activation Fungal_Survival_Adaptation Fungal Survival/ Adaptation Stress_Response_Genes->Fungal_Survival_Adaptation

References

Histatin-5: A Promising Therapeutic Peptide Against Drug-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal infections poses a significant threat to global health. Histatin-5 (B8235270) (Hst-5), a naturally occurring cationic peptide found in human saliva, has demonstrated potent antifungal activity against a broad spectrum of fungi, including strains resistant to conventional antifungal agents.[1][2][3][4][5] This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in exploring the therapeutic potential of this compound and its derivatives. Hst-5 exerts its candidacidal effect through a multi-step mechanism that involves binding to the fungal cell wall, energy-dependent translocation into the cytoplasm, and subsequent disruption of intracellular processes, ultimately leading to cell death.[1][6][7]

Quantitative Data on Antifungal Activity

The antifungal efficacy of this compound and its variants has been quantified against various planktonic and biofilm-forming fungal species. The following tables summarize key findings from multiple studies, providing insights into the peptide's potency against both drug-sensitive and drug-resistant strains.

Table 1: Antifungal Activity of this compound Against Planktonic Candida Species

Fungal SpeciesStrain(s)Antifungal MetricValue (µM)Reference(s)
Candida albicansGDH18IC₅₀3.0 ± 0.5[8]
Candida albicansUTR-14IC₅₀2.6 ± 0.1[8]
Candida albicans6122/06IC₅₀4.8 ± 0.5[8]
Candida albicansAzole-sensitiveED₅₀~8[1]
Candida albicansAzole-resistantED₅₀~8[1]
Candida glabrataGDH1407, 6115/06IC₅₀> 100[8]
Candida tropicalisMultiple isolates% Killing at 50 µM> 95%[9][10]
Candida guilliermondiiMultiple isolates% Killing at 50 µM> 95%[9][10]
Candida parapsilosisMultiple isolates% Killing at 50 µM> 90%[9][10]
Candida kruseiMultiple isolates% Killing at 50 µM> 90%[9][10]

Table 2: Antifungal Activity of this compound Against Candida Biofilms

Fungal SpeciesStrain(s)Antifungal MetricValue (µM)Reference(s)
Candida albicansGDH1850% RMA4.6 ± 2.2[8]
Candida albicansUTR-1450% RMA6.9 ± 3.7[8]
Candida albicans6122/0650% RMA1.7 ± 1.5[8]
Candida glabrataGDH140750% RMA31.2 ± 4.8[8]
Candida glabrata6115/0650% RMA62.5 ± 0.7[8]

Table 3: Antifungal Activity of this compound Variants Against Candida albicans

Peptide VariantAntifungal MetricValue (µM)Reference(s)
Hst-5 (Wild Type)ED₅₀~8[1]
F14A/H15AED₅₀~67[1]
H18A/H19AED₅₀~149[1]

IC₅₀ (Inhibitory Concentration 50): Concentration of the peptide that inhibits 50% of fungal growth. ED₅₀ (Effective Dose 50): Molar concentration required to kill 50% of the maximum number of cells. 50% RMA (Reduction in Metabolic Activity): Concentration of the agent causing a 50% reduction in the metabolic activity of the biofilm.

Signaling Pathways and Mechanisms of Action

This compound's antifungal activity is a complex process involving several interconnected pathways. The following diagrams illustrate the key steps from initial cell wall binding to eventual cell death.

Histatin5_Mechanism cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hst5 This compound Ssa1_2 Ssa1/2 Proteins Hst5->Ssa1_2 Binds to Transporters Polyamine Transporters (Dur3, Dur31) Ssa1_2->Transporters Facilitates uptake via Hst5_internal Internalized This compound Transporters->Hst5_internal Energy-dependent translocation Mitochondrion Mitochondrion Hst5_internal->Mitochondrion Targets ATP_efflux ATP Efflux Hst5_internal->ATP_efflux Ion_imbalance Ion Imbalance (K+ Efflux) Hst5_internal->Ion_imbalance MAPK MAPK Signaling Pathway Hst5_internal->MAPK Activates ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Induces Cell_Death Fungal Cell Death ROS->Cell_Death ATP_efflux->Cell_Death Ion_imbalance->Cell_Death MAPK->Cell_Death

Fig 1. Mechanism of action of this compound against fungal cells.

Experimental Protocols

The following section provides detailed protocols for key experiments to evaluate the antifungal properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial peptides.[8][11]

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

  • 96-well polypropylene (B1209903) microtiter plates

  • Fungal culture (e.g., Candida albicans) grown to mid-logarithmic phase

  • Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions

  • Spectrophotometer or microplate reader

Procedure:

  • Peptide Preparation: Prepare serial twofold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide binding to plasticware. The final concentrations should typically range from 0.1 to 100 µM.

  • Inoculum Preparation: Adjust the fungal culture to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL in the growth medium. Further dilute this suspension to achieve a final inoculum of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay wells.

  • Assay Setup:

    • Add 100 µL of the appropriate growth medium to each well of a 96-well plate.

    • Add 11 µL of each this compound dilution to the corresponding wells.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive control (fungal inoculum without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow Start Start Prepare_Peptide Prepare serial dilutions of this compound Start->Prepare_Peptide Prepare_Inoculum Prepare standardized fungal inoculum Start->Prepare_Inoculum Setup_Plate Set up 96-well plate with media, peptide, and inoculum Prepare_Peptide->Setup_Plate Prepare_Inoculum->Setup_Plate Incubate Incubate at 35°C for 24-48 hours Setup_Plate->Incubate Read_Results Visually or spectrophotometrically determine growth inhibition Incubate->Read_Results Determine_MIC Identify MIC as the lowest concentration with ≥50% inhibition Read_Results->Determine_MIC End End Determine_MIC->End

Fig 2. Workflow for MIC determination.
Protocol 2: Fungal Cell Viability Assay by Colony Forming Unit (CFU) Counting

This protocol determines the fungicidal activity of this compound by quantifying the number of viable cells after treatment.[6][12]

Materials:

  • This compound peptide

  • Fungal culture in mid-logarithmic phase

  • Phosphate-buffered saline (PBS) or other suitable low-salt buffer

  • Sabouraud Dextrose Agar (SDA) plates or other appropriate solid growth medium

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Preparation: Harvest fungal cells, wash twice with PBS, and resuspend in PBS to a concentration of approximately 1 x 10⁶ cells/mL.

  • Treatment:

    • In microcentrifuge tubes, mix the fungal cell suspension with various concentrations of this compound.

    • Include a control tube with fungal cells but no peptide.

  • Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Plating:

    • After incubation, serially dilute the cell suspensions in PBS.

    • Plate 100 µL of appropriate dilutions onto SDA plates.

  • Incubation and Counting: Incubate the plates at 30°C for 24-48 hours, or until colonies are visible. Count the number of colonies on each plate.

  • Calculation: Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU of treated sample / CFU of control sample)] x 100

CFU_Workflow Start Start Prepare_Cells Prepare fungal cell suspension in buffer Start->Prepare_Cells Treat_Cells Incubate cells with varying this compound concentrations Prepare_Cells->Treat_Cells Serial_Dilute Perform serial dilutions of treated cell suspensions Treat_Cells->Serial_Dilute Plate_Cells Plate dilutions onto SDA plates Serial_Dilute->Plate_Cells Incubate_Plates Incubate plates at 30°C for 24-48 hours Plate_Cells->Incubate_Plates Count_Colonies Count Colony Forming Units (CFUs) Incubate_Plates->Count_Colonies Calculate_Killing Calculate percentage of cell killing Count_Colonies->Calculate_Killing End End Calculate_Killing->End

Fig 3. Workflow for CFU-based cell viability assay.

Conclusion

This compound and its derivatives represent a promising class of antifungal agents with a distinct mechanism of action that is effective against drug-resistant fungal strains. The data and protocols presented in this document provide a foundation for further research into the therapeutic applications of these peptides. Future studies should focus on optimizing peptide stability, exploring synergistic combinations with existing antifungal drugs, and evaluating in vivo efficacy in relevant infection models.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability and Protease Resistance of Histatin-5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histatin-5 (B8235270) (Hst-5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the stability and protease resistance of this promising antifungal peptide.

Frequently Asked Questions (FAQs)

Q1: My this compound is rapidly degrading in my in vitro experiments. What are the likely causes?

A1: Rapid degradation of this compound is a common issue, primarily due to proteolytic activity. The two main sources of proteases to consider are:

  • Secreted Aspartyl Proteases (Saps) from Candida albicans : If your experiment involves co-incubation with C. albicans, the yeast will secrete a family of ten Saps that are known to cleave and inactivate Hst-5.[1][2]

  • Salivary Proteases : If you are working with saliva, it contains a complex mixture of proteases, including enzymes from the serine protease, cathepsin, and aminopeptidase (B13392206) families, that can degrade Hst-5.[2][3]

Q2: How can I improve the protease resistance of this compound?

A2: Several strategies can be employed to enhance the stability of this compound against proteases:

  • Amino Acid Substitutions : Modifying the primary sequence of Hst-5 can significantly increase its resistance to proteolysis. Single or double substitutions at key cleavage sites have proven effective.[1][4]

  • Peptide Truncation : Utilizing smaller, active fragments of Hst-5 can reduce the number of potential cleavage sites.[5][6][7]

  • Chemical Modifications : Incorporating non-natural amino acids or altering the peptide backbone can prevent protease recognition.

  • Formulation Strategies : Encapsulating Hst-5 in delivery systems like liposomes or hydrogels can shield it from the proteolytic environment.[8][9][10][11]

Q3: Which amino acid substitutions are most effective at increasing this compound stability?

A3: Research has identified several key substitutions:

  • K17R Substitution : Replacing lysine (B10760008) at position 17 with arginine has been shown to significantly enhance resistance to degradation by Sap9 and Sap2 from C. albicans.[1]

  • K11R Substitution : This substitution is known to enhance the antifungal activity of Hst-5.[1][4]

  • K11R-K17R Double Mutant : Combining the K11R and K17R substitutions results in a peptide with both improved proteolytic resistance and enhanced antifungal activity.[1][4]

  • K17L Substitution : Replacing lysine at position 17 with leucine (B10760876) has also been shown to substantially increase the stability of Hst-5 in the presence of Saps.[2]

Q4: I'm observing a loss of antifungal activity after modifying this compound. What could be the reason?

A4: While some modifications enhance stability, they can inadvertently reduce antifungal activity. The antifungal action of Hst-5 is linked to its ability to enter C. albicans cells and disrupt mitochondrial function.[6][7] Any modification that hinders cell entry or interaction with intracellular targets can diminish its efficacy. It is crucial to test the antifungal activity of any new Hst-5 variant.

Q5: Can I use a smaller fragment of this compound to improve stability?

A5: Yes, using truncated versions of Hst-5 is a viable strategy. The 12-amino acid fragment known as P-113, derived from Hst-5, retains potent antifungal activity and may exhibit improved stability due to its smaller size.[6][7] Further research has shown that even smaller synthetic peptides based on the Hst-5 functional domain can have greater antifungal action and slower degradation in saliva.[5]

Troubleshooting Guides

Problem: this compound variant shows increased stability but decreased antifungal activity.
  • Possible Cause 1: Altered peptide conformation. The modification may have changed the three-dimensional structure of the peptide, affecting its ability to interact with the fungal cell membrane or intracellular targets.

    • Troubleshooting Step: Perform structural analysis using techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of the variant in different environments.

  • Possible Cause 2: Reduced cell penetration. The modification might have altered the physicochemical properties of the peptide, such as its charge or hydrophobicity, leading to decreased uptake by C. albicans.

    • Troubleshooting Step: Conduct cellular uptake assays using fluorescently labeled peptides to compare the internalization of the variant with the wild-type Hst-5.

Problem: Inconsistent results in this compound stability assays.
  • Possible Cause 1: Variability in protease activity. The activity of commercially available proteases can vary between batches. Similarly, the proteolytic profile of saliva can differ between donors and collection times.[3]

    • Troubleshooting Step: Standardize the protease activity in your assays. For saliva-based experiments, pool saliva from multiple donors to average out individual variations. Always include a wild-type Hst-5 control in every experiment.

  • Possible Cause 2: Sub-optimal assay conditions. Factors such as pH, temperature, and buffer composition can influence both protease activity and peptide stability.

    • Troubleshooting Step: Optimize and standardize your assay conditions. Ensure that the pH of the buffer is appropriate for the protease being studied.

Data Presentation

Table 1: Stability of this compound Variants against C. albicans Secreted Aspartyl Proteases (Saps)

Peptide VariantProteaseRemaining Intact Peptide (%) after 2h IncubationReference
Hst-5Sap2~40[1]
K11R-K17RSap2~80[1]
E16LSap2~20[1]
Hst-5Sap9~20[1]
K11R-K17RSap9~75[1]
E16LSap9~5[1]
Hst-5Sap1~50[2]
K17LSap1~90[2]
K13LSap1~10[2]

Table 2: Antifungal Activity of this compound and its Variants against C. albicans

PeptideMIC (µM)Reference
Hst-515.6[1]
K11R7.8[1]
K17R15.6[1]
K11R-K17R7.8[1]
P-113Not specified, but potent[6]
8WH5, 7WH5, 6WH5Greater than Hst-5[5]

Experimental Protocols

Protocol 1: this compound Stability Assay with Purified Proteases
  • Peptide and Protease Preparation :

    • Reconstitute synthetic Hst-5 and its variants in an appropriate buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of the desired purified protease (e.g., Sap2 or Sap9) in its recommended storage buffer.

  • Incubation :

    • In a microcentrifuge tube, mix the Hst-5 variant solution with the protease solution to achieve the desired final concentrations. A typical ratio is 1 µg of peptide to 0.1 µg of protease.

    • Incubate the mixture at 37°C for a defined period (e.g., 2 hours). Include a control sample with no protease.

  • Termination of Reaction :

    • Stop the proteolytic reaction by adding a protease inhibitor or by heat inactivation (e.g., boiling for 5 minutes).

  • Analysis :

    • Analyze the degradation of the peptide using techniques such as:

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : To separate and quantify the intact peptide and its degradation fragments.[3]

      • SDS-PAGE : To visualize the disappearance of the intact peptide band.

      • Mass Spectrometry (e.g., CE-MS or MALDI-TOF) : To identify the cleavage sites and the resulting fragments.[1][2][12]

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Assay)
  • Yeast Culture Preparation :

    • Culture C. albicans overnight in a suitable broth medium (e.g., Yeast Peptone Dextrose - YPD) at 30°C.

    • Wash the cells with a low-salt buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) and resuspend them to a final concentration of approximately 1 x 10^6 cells/mL.[13]

  • Peptide Dilution Series :

    • Prepare a serial dilution of the Hst-5 variants in the same low-salt buffer in a 96-well microtiter plate.

  • Incubation :

    • Add the prepared yeast suspension to each well of the microtiter plate.

    • Include positive (yeast only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 1 hour.

  • Determination of Cell Viability :

    • After incubation, serially dilute the contents of each well in buffer and plate a known volume onto YPD agar (B569324) plates.

    • Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFUs).

    • The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration that results in a significant reduction in CFUs compared to the positive control.[1][6]

Visualizations

Experimental_Workflow_for_Histatin5_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Hst5_Variant This compound Variant Solution Mix Mix Peptide and Protease Hst5_Variant->Mix Protease Protease Solution Protease->Mix Incubate Incubate at 37°C Mix->Incubate Stop_Reaction Stop Reaction (Heat/Inhibitor) Incubate->Stop_Reaction Analysis_Method Analyze Degradation (HPLC, MS, SDS-PAGE) Stop_Reaction->Analysis_Method

Caption: Workflow for assessing the proteolytic stability of this compound variants.

Antifungal_Activity_Assay_Workflow Yeast_Culture Prepare C. albicans Culture Incubation Incubate Yeast with Peptides for 1h Yeast_Culture->Incubation Peptide_Dilution Prepare Serial Dilutions of Hst-5 Variants Peptide_Dilution->Incubation Plating Plate Serial Dilutions on YPD Agar Incubation->Plating CFU_Count Incubate and Count Colony-Forming Units (CFUs) Plating->CFU_Count Determine_MIC Determine Minimum Inhibitory Concentration (MIC) CFU_Count->Determine_MIC

Caption: Workflow for determining the antifungal activity of this compound variants.

Histatin5_Degradation_Pathway Hst5 Intact this compound Fragments Inactive Fragments Hst5->Fragments Cleavage Proteases Proteases (e.g., Saps, Salivary Proteases) Proteases->Hst5 Degradation Loss_Activity Loss of Antifungal Activity Fragments->Loss_Activity

Caption: Simplified pathway of this compound degradation by proteases.

References

Technical Support Center: Overcoming Histatin-5 Degradation by Candida Secreted Proteases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, experimental protocols, and technical data for addressing the proteolytic degradation of Histatin-5 (B8235270) (Hst-5) by Candida albicans secreted aspartic proteases (Saps).

Frequently Asked Questions (FAQs) & Troubleshooting

Here are answers to common issues encountered during experiments with this compound and Candida albicans.

Q1: My synthetic this compound shows significantly lower antifungal activity against C. albicans than expected. What is the likely cause?

A1: The most probable cause is the degradation of Hst-5 by secreted aspartic proteases (Saps) produced by C. albicans.[1][2] These enzymes cleave Hst-5, leading to its inactivation.[2] You can verify this by:

  • Running a degradation assay: Co-incubate Hst-5 with C. albicans culture supernatant and analyze the mixture using RP-HPLC or CE-MS. A decrease in the intact Hst-5 peak and the appearance of smaller fragment peaks over time confirms degradation.[3][4]

  • Using a protease inhibitor: Repeat your antifungal assay in the presence of a broad-spectrum aspartic protease inhibitor like pepstatin A. A restoration of Hst-5 activity would indicate that Sap-mediated degradation is the issue.[5]

Q2: How can I confirm that secreted proteases, and not cell-associated or internal proteases, are responsible for degrading my Hst-5?

A2: While some studies suggest degradation is primarily intracellular after Hst-5 is transported into the fungal cell[6], many Sap isoforms (Sap1-8) are fully secreted into the extracellular space.[1] To differentiate, you can:

  • Culture C. albicans and prepare a cell-free supernatant by centrifugation and filtration.

  • Incubate Hst-5 separately with (a) the cell-free supernatant and (b) washed C. albicans cells.

  • Analyze degradation in both conditions. Degradation by the supernatant confirms the action of secreted proteases.[7]

Q3: My protease inhibitor (e.g., pepstatin A) is not preventing Hst-5 degradation. What could be wrong?

A3: There are several possibilities:

  • Inhibitor Concentration: Ensure you are using an effective concentration. Titrate the inhibitor to find the optimal dose for your experimental conditions.

  • Sap Isoform Specificity: C. albicans secretes a family of 10 Sap enzymes, and inhibitor efficacy can vary between them.[8][9] While pepstatin A is a classic aspartic protease inhibitor, its effectiveness against all Saps involved might be limited.[5]

  • Experimental pH: The activity of Saps and the efficacy of inhibitors are often pH-dependent. Ensure your buffer pH is optimal for inhibitor activity.

  • Inhibitor Stability: Verify the stability and activity of your inhibitor stock.

Q4: Are there ways to make this compound more resistant to degradation by Saps?

A4: Yes, several strategies have proven effective:

  • Amino Acid Substitution: Modifying the Hst-5 sequence can enhance proteolytic resistance. Studies have shown that substituting lysine (B10760008) (K) residues, which are common cleavage sites, can be effective.[1][9] For example, the double-mutant K11R-K17R (substituting Lysine with Arginine at positions 11 and 17) shows improved resistance to Saps and enhanced antifungal activity.[1][2][10]

  • Peptide Truncation: Using smaller, active fragments of Hst-5 can sometimes reduce the number of cleavage sites and improve stability in saliva.[11]

  • Using D-amino Acid Isomers: Synthesizing Hst-5 or its active fragments with D-amino acids instead of L-amino acids can make the peptide resistant to proteolysis by microbial enzymes, which are stereospecific.[6]

Experimental Protocols & Methodologies

Protocol 1: In Vitro this compound Degradation Assay by Secreted Proteases

This protocol details how to assess the degradation of Hst-5 by proteases secreted by C. albicans.

Objective: To quantify the degradation of Hst-5 over time when exposed to cell-free C. albicans culture supernatant.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Bovine serum albumin (BSA) medium (as a protease induction medium)

  • Synthetic this compound (e.g., >95% purity)[12]

  • Sterile microcentrifuge tubes

  • Centrifuge and 0.22 µm syringe filters

  • Incubator (37°C)

  • RP-HPLC system or Capillary Electrophoresis-Mass Spectrometry (CE-MS) system

  • Reaction buffer (e.g., 2 mM sodium phosphate)[3]

Procedure:

  • Prepare Protease-Containing Supernatant:

    • Inoculate C. albicans in YPD broth and grow overnight at 30°C.

    • Wash the cells with sterile water and transfer them to a BSA-containing medium to induce protease secretion.

    • Incubate for 24-48 hours at 37°C with shaking.

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 min).

    • Collect the supernatant and filter-sterilize it using a 0.22 µm filter to obtain a cell-free, protease-containing solution.

  • Degradation Reaction:

    • In a sterile microcentrifuge tube, mix the Hst-5 solution (e.g., final concentration of 100 µM) with the prepared supernatant or purified Sap enzyme (e.g., 6 ng/µL Sap9) at a 1:1 ratio.[3]

    • Incubate the mixture at 37°C.[3]

    • Collect aliquots at various time points (e.g., 0, 30, 60, 90, 180 minutes).[3]

  • Stop Reaction:

    • Immediately after collecting each aliquot, inactivate the proteases by heating the sample at 100°C for 5 minutes.[3]

  • Analysis:

    • Analyze the samples using RP-HPLC or CE-MS to separate and quantify the remaining intact Hst-5 and its degradation products.[3][4]

    • The percentage of remaining Hst-5 at each time point is calculated relative to the amount at time zero.

Diagram: this compound Degradation & Analysis Workflow

G cluster_prep Step 1: Supernatant Preparation cluster_reaction Step 2: Degradation Reaction cluster_analysis Step 3: Analysis Culture Culture C. albicans in YPD Broth Induce Induce Saps in BSA Medium Culture->Induce Mix Mix Hst-5 with Supernatant Centrifuge Centrifuge to Pellet Cells Induce->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Filter->Mix Cell-Free Supernatant Incubate Incubate at 37°C Mix->Incubate Boil Boil to Inactivate Proteases Sample Collect Aliquots at Time Points Incubate->Sample Sample->Boil Time-course samples Analyze Analyze via RP-HPLC or CE-MS Boil->Analyze Quantify Quantify Intact Hst-5 & Fragments Analyze->Quantify

Caption: Workflow for the in vitro this compound degradation assay.

Quantitative Data Summary

The antifungal efficacy and proteolytic stability of Hst-5 and its variants are critical for therapeutic development. The tables below summarize key quantitative data from relevant studies.

Table 1: Antifungal Activity of Hst-5 Variants against C. albicans
Peptide VariantDescriptionMIC₅₀ (µM)Reference
Hst-5 (Wild-Type) Native 24-amino acid peptide~100[1]
K11R Single Lys to Arg substitution~25[1]
K11R-K17R Double Lys to Arg substitution~25[1]

Note: MIC₅₀ (Minimum Inhibitory Concentration for 50% inhibition) values can vary based on the specific C. albicans strain and assay conditions.

Table 2: Proteolytic Stability of Hst-5 Variants
Peptide VariantDegrading ProteaseObservationReference
Hst-5 (Wild-Type) Sap9, Sap2Significant degradation observed.[1]
K17R Sap9, Sap2Significantly enhanced resistance to degradation.[1]
K11R-K17R Sap2, Sap9Marked resistance to degradation.[2]
Hst-5 (Wild-Type) Whole SalivaCompletely disappears after 1.5 hours.[11]
Truncated Peptides (6-8 aa) Whole SalivaDetected even after 8 hours of incubation.[11]

Mechanisms & Relationships

Diagram: The Challenge of this compound Degradation and Mitigation Strategies

The following diagram illustrates the relationship between C. albicans, its secreted proteases, the subsequent degradation of Hst-5, and the key strategies employed to overcome this challenge.

G cluster_interventions Intervention Strategies Candida Candida albicans Saps Secreted Aspartic Proteases (Saps) Candida->Saps Secretes Degradation Proteolytic Degradation Saps->Degradation Causes Hst5 This compound (Hst-5) Hst5->Degradation LossOfActivity Loss of Antifungal Activity Degradation->LossOfActivity Leads to Inhibitors Protease Inhibitors (e.g., Pepstatin A) Inhibitors->Saps Inhibits Analogs Protease-Resistant Analogs (e.g., K11R-K17R) Analogs->Degradation Resists

Caption: Relationship between C. albicans, Saps, Hst-5, and mitigation strategies.

References

Technical Support Center: Enhancing the In-vivo Efficacy of Histatin-5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide Histatin-5 (Hst-5). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during in vivo experiments aimed at enhancing the therapeutic potential of Hst-5.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo antifungal efficacy of this compound often lower than what is observed in vitro?

A1: The antifungal activity of Hst-5 is significantly challenged in a physiological environment like the oral cavity for several reasons. Primarily, Hst-5 is highly susceptible to proteolytic degradation by enzymes naturally present in saliva and by secreted aspartic proteases (Saps) produced by pathogens like Candida albicans.[1][2][3][4] This rapid breakdown reduces the concentration of the active peptide at the site of infection. Additionally, the high ionic strength of saliva can interfere with the initial electrostatic binding of the cationic Hst-5 to the fungal cell surface, which is a critical first step in its mechanism of action.[1][5]

Q2: What are the most common strategies to overcome the in vivo instability of this compound?

A2: The two primary strategies are:

  • Protective Delivery Systems: Encapsulating Hst-5 in a biocompatible carrier can shield it from proteolytic enzymes and provide sustained release.[6][7][8] Bioadhesive hydrogels, such as those made with Hydroxypropyl Methylcellulose (HPMC), are effective for topical oral applications as they increase residence time on the mucosa.[6][9][10][11] Other nanocarriers like liposomes are also being explored.[1][12]

  • Peptide Modification: Altering the peptide's amino acid sequence can enhance its stability without compromising activity. This includes synthesizing smaller, active fragments like P-113, which may be less susceptible to cleavage.[2][13][14] Another approach is to create analogues with D-amino acids, which are resistant to natural proteases.[13][15]

Q3: What is the established mechanism of action for this compound against Candida albicans?

A3: this compound exerts its candidacidal effect through a multi-step intracellular process. It first binds to specific receptor proteins (Ssa1 and Ssa2) on the fungal cell membrane.[6] Following this binding, the peptide is internalized. Once inside the cytoplasm, Hst-5 targets the mitochondria, inhibiting respiration and inducing the formation of reactive oxygen species (ROS).[2][6] This leads to membrane damage, a significant efflux of ATP, and ultimately, cell death.[2][6][7]

Q4: What is P-113 and how does it compare to the full-length this compound?

A4: P-113 is a 12-amino-acid fragment derived from this compound that represents the smallest portion of the parent peptide that retains comparable antifungal activity.[13][14][16] Its smaller size can be advantageous for synthesis and potentially improved stability. Studies have shown that P-113 is effective against various Candida species and that its C-terminal amidation can further increase its activity.[13][14] Like Hst-5, its activity is dependent on its basic (cationic) residues.[13]

Troubleshooting Experimental Issues

Problem 1: Inconsistent or no reduction in fungal burden in our murine model of oral candidiasis.

  • Possible Cause 1: Rapid Peptide Degradation.

    • Troubleshooting Step: Are you applying a "naked" or unprotected peptide solution? Unformulated Hst-5 is rapidly degraded in the oral cavity.[1][3]

    • Recommendation: Formulate Hst-5 in a protective delivery system. A bioadhesive hydrogel (see Protocol 1) can provide sustained release and protect the peptide from salivary proteases.[6][10][11] Ensure the formulation is applied directly and thoroughly to the infected tissue (e.g., the tongue).

  • Possible Cause 2: Insufficient Peptide Concentration or Contact Time.

    • Troubleshooting Step: Review your treatment schedule and dosage. A single daily application may be insufficient.

    • Recommendation: Increase the frequency of application. Successful studies often use three daily applications of the formulation to maintain a therapeutic concentration at the infection site.[6][7][9][11]

  • Possible Cause 3: Ineffective Inoculation.

    • Troubleshooting Step: Are you seeing consistent, visible lesions in your untreated control group?

    • Recommendation: Verify your C. albicans strain's virulence and your inoculation protocol. Ensure the mice are appropriately immunosuppressed if the model requires it, and that the initial fungal load is sufficient to establish a robust infection.

Problem 2: The this compound hydrogel formulation is not showing efficacy.

  • Possible Cause 1: Premature Peptide Release or Instability in Gel.

    • Troubleshooting Step: Have you characterized the release kinetics of Hst-5 from your hydrogel?

    • Recommendation: Perform an in vitro release study to confirm a sustained release profile over a relevant period (e.g., several hours).[6][7] Also, verify the stability and antimicrobial activity of Hst-5 after its incorporation into the gel and after storage.[6] One study confirmed that Hst-5 activity was preserved in an HPMC gel stored at 4°C.[6]

  • Possible Cause 2: Incorrect Gel Viscosity.

    • Troubleshooting Step: Is the gel formulation too thin or too thick for effective application on oral tissue?

    • Recommendation: Adjust the polymer concentration to achieve a viscosity suitable for topical oral application. A 4% HPMC concentration has been used successfully, as it is viscous enough to adhere to the mucosa without being difficult to apply.[6] Viscosity can be temperature-dependent, so consider this during application.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on enhanced this compound formulations.

Table 1: In Vitro Release of this compound from HPMC Hydrogel

Time Point Cumulative Release (%) Concentration in Receiver Cell (µg/mL)
0.5 hours Not specified 8.0 (Peak)
1.0 hour ~85% Not specified
2.0 hours >90% Not specified

(Data adapted from a study using a 4% HPMC hydrogel at 37°C)[7]

Table 2: In Vivo Efficacy of Hst-5 HPMC Hydrogel in a Murine Oral Candidiasis Model

Treatment Group Application Schedule Outcome
Untreated Control None Developed overt candidiasis (white plaques on tongue)
Hst-5 Hydrogel (2 mg/mL) 3 daily applications Protected against development of oral candidiasis; cleared existing lesions in some cases
Vehicle Hydrogel (Control) 3 daily applications No effect on C. albicans viability

(Based on viable C. albicans counts from tongue tissue)[6][9][10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Bioadhesive Hydrogel

This protocol describes the preparation of a 4% (w/w) Hydroxypropyl Methylcellulose (HPMC) hydrogel for topical oral delivery of this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound by dissolving the synthesized peptide (>98% purity) in 1 mM Phosphate-Buffered Saline (PBS) to the desired concentration (e.g., 2 mg/mL).

    • Weigh out HPMC powder (e.g., K100 grade).

  • Gel Formulation:

    • Slowly add the HPMC powder to the Hst-5 solution to a final concentration of 4% (w/w).

    • Mix the solution continuously (e.g., using a magnetic stirrer at low speed) at room temperature until the polymer is fully dissolved and a clear, homogenous gel is formed.

    • Prepare a vehicle control gel by following the same procedure but using 1 mM PBS without the Hst-5 peptide.

  • Storage:

    • Store the prepared gels at 4°C. It is recommended to regularly test the stability and in vitro antimicrobial activity of the stored formulation.[6]

Protocol 2: Murine Model of Oropharyngeal Candidiasis (OC)

This protocol outlines a standard method for establishing and treating an OC infection in mice to test the in vivo efficacy of Hst-5 formulations.

  • Animal Model:

    • Use immunosuppressed mice (e.g., via corticosteroid administration) to facilitate a robust and reproducible infection. All procedures must be in accordance with institutional animal welfare guidelines.

  • Inoculum Preparation:

    • Grow C. albicans (e.g., strain SC5314) in a suitable broth (e.g., YPD) overnight at 30°C.

    • Harvest the cells, wash them with sterile PBS, and resuspend them in PBS to a final density of approximately 1 x 10⁶ cells/mL for infection.[6]

  • Infection:

    • Anesthetize the mice.

    • Place a cotton swab saturated with the C. albicans suspension sublingually for approximately 75-90 minutes to induce infection.

  • Treatment:

    • Begin treatment one day post-infection.

    • Topically apply the Hst-5 formulation (e.g., 50 µL of the Hst-5 hydrogel) directly onto the dorsal surface of the tongue.

    • Repeat the application as per the experimental design (e.g., three times daily).[6][7]

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 4 days post-infection), euthanize the mice.

    • Harvest the tongues for analysis.

    • To quantify the fungal burden, homogenize the tongue tissue in sterile PBS, perform serial dilutions, plate the homogenate on agar (B569324) (e.g., YPD agar), and incubate for 24-48 hours. Count the resulting colonies to determine the Colony Forming Units (CFU) per gram of tissue.

    • For histopathological analysis, fix the tongue tissue in formalin, embed in paraffin, section, and stain (e.g., with Periodic acid-Schiff stain) to visualize fungal hyphae and tissue inflammation.[6]

Visualizations

experimental_workflow cluster_prep Phase 1: Formulation & Characterization cluster_invivo Phase 2: In Vivo Efficacy Testing cluster_analysis Phase 3: Analysis peptide Synthesize/Acquire This compound Peptide formulate Formulate Hst-5 in Delivery System (e.g., HPMC Gel) peptide->formulate infect Induce Oral Candidiasis in Murine Model invitro In Vitro Characterization (Release Kinetics, Stability, Potency) formulate->invitro treat Administer Hst-5 Formulation (Topical Application) invitro->infect Proceed if stable & potent assess Assess Efficacy (CFU Counts, Histopathology) infect->treat treat->assess data Analyze Quantitative Data & Histology Results assess->data conclusion Draw Conclusions on Enhanced Efficacy data->conclusion

Caption: Workflow for developing and testing an enhanced this compound formulation.

troubleshooting_flowchart start Start: Low/No In Vivo Efficacy q_lesions Are lesions visible in untreated controls? start->q_lesions a_lesions_no Check Inoculation Protocol: - Strain virulence - Inoculum concentration - Immunosuppression q_lesions->a_lesions_no No q_formulation Is Hst-5 used in a protective formulation? q_lesions->q_formulation Yes end Problem Resolved / Re-evaluate a_lesions_no->end a_formulation_no Incorporate Hst-5 into a delivery system (e.g., hydrogel) to prevent degradation. q_formulation->a_formulation_no No q_schedule Is the treatment frequency sufficient? q_formulation->q_schedule Yes a_formulation_no->end a_schedule_no Increase application frequency (e.g., 3x daily) to maintain therapeutic concentration. q_schedule->a_schedule_no No q_release Have you verified the formulation's release kinetics & stability? q_schedule->q_release Yes a_schedule_no->end a_release_no Conduct in vitro release and stability studies. Adjust formulation (e.g., viscosity) as needed. q_release->a_release_no No q_release->end Yes a_release_no->end

Caption: Troubleshooting flowchart for poor in vivo efficacy of this compound.

References

Troubleshooting low yield in recombinant Histatin-5 production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the production of recombinant Histatin-5.

Troubleshooting Guide

This guide addresses common problems encountered during the expression and purification of recombinant this compound.

Issue 1: Very low or no expression of this compound in E. coli

Question: I have cloned the gene for mature this compound into a bacterial expression vector (e.g., pET vector) and transformed it into E. coli BL21(DE3), but I see no protein expression after induction. What could be the problem?

Answer:

The most likely cause is the inherent antimicrobial activity of this compound, which can be toxic to the E. coli host cells, leading to cell death or growth inhibition upon expression.[1] Direct expression of the mature, active peptide is often unsuccessful for this reason.

Troubleshooting Steps:

  • Confirm Toxicity: To confirm that the expressed peptide is toxic, monitor the growth curve (OD600) of your culture post-induction and compare it to a control culture (e.g., cells with an empty vector). A sharp plateau or decrease in OD600 after induction suggests toxicity.

  • Adopt a Cassette Strategy: A proven strategy is to express this compound as a concatemer or cassette of multiple repeats (e.g., 10xHst5).[1] This larger, inactive precursor is less toxic to the host. The individual this compound monomers can then be released by chemical cleavage after purification.

  • Lower Induction Temperature: Reducing the induction temperature (e.g., from 37°C to 16-20°C) can slow down protein expression, which may reduce the toxic effects on the host cells and improve protein folding.

  • Use a Weaker Promoter or Lower Inducer Concentration: If your vector allows, using a weaker promoter or lowering the concentration of the inducer (e.g., IPTG) can reduce the expression rate and mitigate toxicity.

Issue 2: My recombinant this compound is expressed, but it's in insoluble inclusion bodies.

Question: I am getting good expression of my this compound fusion protein, but it is all in the insoluble fraction (inclusion bodies). How can I obtain soluble, active protein?

Answer:

Formation of inclusion bodies is common when expressing high levels of recombinant proteins in E. coli. This can be due to the protein's properties or the high rate of expression overwhelming the cell's folding machinery. While this complicates purification, it can also protect the protein from proteases.

Troubleshooting Steps:

  • Optimize Expression Conditions:

    • Lower Temperature: As with toxicity, lowering the expression temperature (e.g., 16-20°C) and extending the induction time can promote proper folding and increase the proportion of soluble protein.

    • Reduce Inducer Concentration: Using a lower concentration of IPTG can slow down expression and may lead to more soluble protein.

  • Utilize Solubility-Enhancing Fusion Tags: Expressing this compound with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.

  • Purification from Inclusion Bodies: If optimizing expression conditions doesn't resolve the issue, you can purify the protein from inclusion bodies. This involves:

    • Isolating the inclusion bodies.

    • Solubilizing them with strong denaturants (e.g., 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

    • Refolding the protein into its active conformation, often by dialysis or rapid dilution into a refolding buffer.

Issue 3: The purified this compound shows multiple bands on SDS-PAGE or has low activity.

Question: After purification, my this compound appears degraded on a gel, and its antifungal/antibacterial activity is lower than expected. What is happening?

Answer:

This compound is highly susceptible to proteolytic degradation.[1] This can occur during cell lysis and purification. The presence of multiple smaller bands on an SDS-PAGE gel is a strong indicator of degradation.

Troubleshooting Steps:

  • Use Protease Inhibitors: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.

  • Optimize Purification Strategy: this compound is a highly cationic peptide. This property can be exploited for efficient purification using cation exchange chromatography, which can rapidly separate it from many contaminating proteins and proteases.[1]

  • Consider a Fusion Tag Strategy: Purifying the protein using an affinity tag (e.g., a His-tag) can be a rapid first step to isolate the protein from the bulk of cellular proteases.

Frequently Asked Questions (FAQs)

Q1: Which expression system is better for this compound: E. coli or Pichia pastoris?

A1: Both systems have their pros and cons.

  • E. coli is generally faster and less expensive. However, the toxicity of this compound is a major challenge, often necessitating expression as an inactive concatemer.[1] E. coli also lacks the machinery for post-translational modifications, though this is not a known requirement for this compound activity.

  • Pichia pastoris is a eukaryotic system that can secrete the expressed protein into the culture medium, which can simplify purification. It can also perform post-translational modifications, though this may not be necessary for this compound. Pichia can often produce higher yields of complex proteins compared to E. coli.[2][3] However, the process is generally more time-consuming and expensive to set up.

For initial attempts and if the cassette strategy is feasible, E. coli is a good starting point. If high yields of secreted, soluble protein are required, Pichia pastoris is an excellent alternative.

Q2: Should I codon-optimize my this compound gene for expression in E. coli or Pichia pastoris?

A2: Yes, codon optimization is highly recommended. Genes from one organism often contain codons that are rare in another, which can slow down or stall translation, leading to low protein yields. Synthesizing a gene with codons optimized for the expression host's translational machinery can significantly improve expression levels.

Q3: How can I quantify the concentration of my purified this compound?

A3: Standard protein quantification methods like the Bradford or BCA assays can be used.

  • Bradford Assay: This is a quick and simple colorimetric assay. It relies on the binding of Coomassie brilliant blue dye to the protein.[4]

  • BCA Assay: The bicinchoninic acid assay is another colorimetric method that is generally compatible with a wider range of buffer components, including some detergents.[5] For both methods, it is crucial to create a standard curve using a protein with a known concentration, such as Bovine Serum Albumin (BSA). The absorbance of your this compound sample is then compared to this curve to determine its concentration.

Q4: My this compound yield is still low after trying the troubleshooting steps. What else can I do?

A4: If you have optimized expression conditions and purification protocols and the yield is still low, consider the following:

  • Vector and Host Strain: Ensure you are using a high-copy-number plasmid and a robust expression strain like E. coli BL21(DE3).

  • Culture Conditions: For E. coli, using a rich medium and ensuring adequate aeration during growth can lead to higher cell densities and potentially higher protein yields.[6]

  • Alternative Purification: Histatins have been shown to precipitate with zinc under alkaline conditions, which could be explored as an initial purification step.[3]

Data Presentation

Table 1: Comparison of Recombinant this compound Production Strategies

ParameterE. coli (Cassette Strategy)Pichia pastoris (Secreted)
Expression Strategy Expressed as a 10xHst5 concatemer to mitigate toxicity.[1]Secreted into the culture medium.
Typical Yield ~280 µg/mL of monomeric Hst5 after cleavage of the purified cassette.[1]Specific yield data for this compound is not readily available, but yields for other recombinant proteins can range from >1 g/L to over 20 g/L.[2][3]
Advantages - Fast and cost-effective.- Well-established protocols.[7]- Secretion simplifies purification.- Capable of post-translational modifications.- Generally high yields for complex proteins.[2]
Disadvantages - Toxicity of monomeric this compound.[1]- Potential for inclusion body formation.- Requires an additional chemical cleavage step.- Longer process time.- More complex to set up.- Potential for glycosylation, which may not be desired.

Experimental Protocols

Protocol 1: Expression of 10xthis compound Cassette in E. coli

This protocol is adapted from the strategy of expressing this compound as a non-toxic concatemer.[1]

  • Transformation: Transform E. coli BL21(DE3) competent cells with the pET-based expression vector containing the codon-optimized 10xHst5 gene. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Harvest: Continue to incubate the culture at 20°C for 16-18 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 2: Purification of 10xthis compound and Release of Monomer

  • Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme (B549824), and protease inhibitor cocktail). Incubate on ice for 30 minutes, then sonicate to lyse the cells and shear DNA.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography (if His-tagged): Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer (without lysozyme and protease inhibitors). Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the 10xHst5 protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ion Exchange Chromatography: As an alternative or second step, utilize the cationic nature of the protein. Dilute the lysate or affinity-purified protein to reduce the salt concentration and load it onto a cation exchange column (e.g., SP-Sepharose).[1] Elute with a linear salt gradient (e.g., 0-1 M NaCl).

  • Chemical Cleavage: The 10xHst5 cassette can be designed with methionine residues between each monomer. After purification, cleave the cassette into monomers using cyanogen (B1215507) bromide (CNBr) in 70% formic acid. Follow established safety protocols for handling CNBr.

  • Final Purification: Purify the monomeric this compound from the cleavage reaction mixture using reverse-phase HPLC.

  • Quantification: Determine the final protein concentration using the Bradford assay.

Visualizations

Recombinant_Histatin5_Workflow cluster_gene_prep Gene Preparation cluster_expression Expression cluster_purification Purification & Cleavage cluster_qc Quality Control codon_opt Codon Optimization gene_synthesis Gene Synthesis (10xHst5 Cassette) codon_opt->gene_synthesis cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation culture_growth Culture Growth (37°C) transformation->culture_growth induction IPTG Induction (20°C) culture_growth->induction cell_harvest Cell Harvest induction->cell_harvest lysis Cell Lysis cell_harvest->lysis purify_cassette Purify 10xHst5 Cassette (Affinity/Ion Exchange) lysis->purify_cassette cleavage CNBr Cleavage purify_cassette->cleavage purify_monomer Purify Monomeric Hst5 (RP-HPLC) cleavage->purify_monomer sds_page SDS-PAGE Analysis purify_monomer->sds_page quantification Quantification (Bradford Assay) sds_page->quantification activity_assay Activity Assay (e.g., Antifungal) quantification->activity_assay

Caption: Workflow for Recombinant this compound Production in E. coli.

Histatin5_Antifungal_Mechanism cluster_cell Candida albicans Cell Hst5_ext Extracellular this compound membrane Plasma Membrane Hst5_ext->membrane Translocation cytoplasm Cytoplasm membrane->cytoplasm mitochondrion Mitochondrion cytoplasm->mitochondrion Targets Mitochondria ros Reactive Oxygen Species (ROS) Generation mitochondrion->ros cell_death Fungal Cell Death ros->cell_death Leads to

Caption: Simplified Antifungal Mechanism of this compound.

References

Factors affecting Histatin-5 activity in biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the factors influencing Histatin-5 (Hst-5) activity, troubleshooting for common experimental issues, and standardized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthetic this compound shows significantly lower antifungal activity against Candida albicans than reported in the literature. What are the potential causes?

A1: Several factors can diminish the candidacidal activity of Hst-5. Consider the following troubleshooting steps:

  • Purity and Integrity: Verify the purity and correct sequence of your synthetic peptide via Mass Spectrometry and HPLC. Truncated or modified peptides can have reduced activity.

  • Buffer Composition: Hst-5 activity is highly sensitive to the experimental buffer.

    • Ionic Strength: High ionic strength buffers can interfere with the initial electrostatic binding of the cationic Hst-5 to the negatively charged fungal cell surface, which is a prerequisite for internalization and killing.[1] For instance, activity observed in low ionic strength phosphate (B84403) buffer may disappear in artificial saliva buffer, which has a higher ionic strength.[1]

    • pH: The cationic charge of Hst-5 is pH-dependent due to its high histidine content. A change in pH can alter this charge, affecting its ability to bind to and enter fungal cells.[2]

  • Presence of Inhibitory Ions: Certain divalent cations, particularly Ca(II) and Fe(III), can inhibit Hst-5 activity. Calcium has been shown to reduce fungal cell death by up to 90% and interrupt the ATP efflux caused by Hst-5.[3] Iron binding can reduce the candidacidal ability of Hst-5 by decreasing its binding to C. albicans cells.[4]

  • Energy-Dependent Uptake: Hst-5 killing requires energy-dependent translocation into the fungal cytoplasm.[5][6] Experiments conducted under conditions that deplete cellular energy (e.g., using metabolic inhibitors like sodium azide (B81097) or anaerobic conditions) will show reduced Hst-5 activity.[7][8]

Q2: I am observing rapid degradation of this compound in my cell culture or saliva samples. How can this be prevented?

A2: Hst-5 is susceptible to proteolytic degradation, which is a significant challenge.

  • Salivary Proteases: In whole saliva, Hst-5 is rapidly cleaved by endogenous proteases.[9][10] The degradation can be extensive, with the intact peptide disappearing completely over time.[10]

  • Candida-Secreted Proteases: C. albicans secretes a family of aspartic proteases (Saps) that can degrade and inactivate Hst-5.[3][11] This is considered a virulence mechanism for the fungus.

  • Mitigation Strategies:

    • Protease Inhibitors: While not always feasible in functional assays, the addition of a broad-spectrum protease inhibitor cocktail can help assess the extent of degradation.

    • Peptide Modification: Researchers have developed Hst-5 variants with single amino acid substitutions (e.g., K17R) that show increased resistance to Sap-mediated proteolysis while maintaining or even enhancing antifungal activity.[11]

    • Metal Chelation: Iron binding has been shown to make Hst-5 completely resistant to trypsin digestion, suggesting that metal interactions can influence protease stability.[4]

Q3: Does the presence of metal ions always inhibit this compound activity?

A3: Not necessarily. The effect is ion-specific and can be complex.

  • Inhibitory Metals: As mentioned, Calcium (Ca²⁺) and Iron (Fe³⁺) are generally inhibitory.[3] Zinc (Zn²⁺) can also act as an inhibitory switch, with its effect being concentration-dependent.[12]

  • Potentiating Metals: Copper (Cu²⁺) has been shown to significantly enhance the fungicidal activity of Hst-5.[13] Co-treatment with copper can lower the effective concentration of Hst-5 required to kill C. albicans.[13] The proposed mechanism involves direct peptide-copper interactions that lead to hyperaccumulation of copper within the fungal cell, increasing its toxicity.[13]

Q4: Is this compound effective against organisms other than Candida albicans?

A4: While Hst-5 is most potent against C. albicans, it shows activity against other fungi like Candida glabrata, Candida krusei, and Cryptococcus neoformans.[14] However, its activity against bacteria is more variable. For example, under conditions mimicking human saliva, Hst-5 did not show killing activity against seven different species of oral streptococci.[1][15]

Quantitative Data Summary

The activity of this compound is influenced by various factors, with metal ions playing a particularly complex role.

Table 1: Effect of Metal Ions on this compound Antifungal Activity against C. albicans

Metal IonObserved EffectEffective Concentration (Example)Mechanism of ActionReference(s)
Copper (Cu²⁺) Enhances activityAddition of 10 µM CuSO₄ lowered the required Hst-5 dose for >95% killing from 25 µM to ~3-6 µM.Facilitates hyperaccumulation of Cu in the cell, leading to increased toxicity.[13]
Iron (Fe³⁺) Inhibits activityCo-treatment with 100 µM FeCl₃ rendered Hst-5 ineffective.Reduces binding of Hst-5 to the fungal cell surface.[4]
Zinc (Zn²⁺) Inhibits activityCan function as a concentration-dependent inhibitory switch.Inhibits cellular uptake of Hst-5.[12]
Calcium (Ca²⁺) Inhibits activityPhysiological concentrations can reduce fungal cell death by up to 90%.Appears to inhibit the binding between Hst-5 and C. albicans.[3]

Key Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Assay (Candidacidal Assay)

This protocol is used to determine the killing potency of this compound against Candida albicans.

  • Strain Preparation:

    • Culture C. albicans (e.g., strain SC5314) overnight at 30°C in Yeast Extract-Peptone-Dextrose (YPD) broth.[8][16]

    • Dilute the overnight culture in fresh YPD broth and grow for an additional 4 hours to obtain a mid-log phase culture.[8]

    • Harvest cells by centrifugation, wash twice with a low ionic strength buffer (e.g., 10 mM Sodium Phosphate Buffer, pH 7.4).[8] Resuspend the cells in the same buffer.

  • Incubation:

    • Mix the washed C. albicans cells (e.g., 1 x 10⁶ cells/mL) with various concentrations of synthetic Hst-5 in the chosen buffer.[8]

    • Include a "no peptide" control (buffer only).

    • Incubate the mixtures for 60 minutes at 30°C or 37°C with constant shaking.[8][16]

  • Viability Assessment:

    • After incubation, serially dilute the cell suspensions in buffer.

    • Plate a known volume (containing ~500 cells for the control) onto YPD agar (B569324) plates.[8]

    • Incubate the plates for 24-48 hours at 30°C.[7]

    • Count the number of colony-forming units (CFU) on each plate.

  • Calculation:

    • Calculate the percentage of killing by comparing the CFU counts from the peptide-treated samples to the CFU count of the control sample.

    • Percent Killing = [1 - (CFUHst-5 / CFUControl)] * 100

Protocol 2: this compound Degradation Assay in Saliva

This protocol assesses the stability of Hst-5 in a biological fluid.

  • Saliva Preparation:

    • Collect whole saliva from donors.

    • Prepare a whole saliva supernatant (WSS) by centrifugation to remove cells and debris. The supernatant can be pooled and diluted (e.g., 1:10).[10]

  • Incubation:

    • Add a known concentration of Hst-5 (e.g., 400 µg/mL) to the diluted WSS.[10]

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 4, 8, 24 hours).[10]

    • Immediately stop the proteolytic reaction in each aliquot by boiling.[10]

  • Analysis:

    • Analyze the samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the intact Hst-5 from its degradation fragments.[9][10]

    • The peak corresponding to intact Hst-5 will decrease over time, while peaks corresponding to fragmentation products will appear and change in intensity.[10]

    • Mass spectrometry (e.g., MALDI-TOF) can be used to identify the specific fragments generated.[9]

Visualizations

Factors_Affecting_Histatin5_Activity cluster_enhancers Enhancing Factors cluster_inhibitors Inhibiting Factors Copper Copper (Cu²⁺) Hst5 This compound Activity Copper->Hst5 + Proteases Proteolytic Degradation (Salivary & Fungal Saps) HighSalt High Ionic Strength InhibitoryIons Inhibitory Ions (Ca²⁺, Fe³⁺, Zn²⁺) LowEnergy Low Cellular Energy (Anaerobiosis, Inhibitors) Hst5->Proteases - Hst5->HighSalt - Hst5->InhibitoryIons - Hst5->LowEnergy -

Caption: Key factors that enhance or inhibit this compound antifungal activity.

Histatin5_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_candida 1. Prepare C. albicans (Mid-log phase culture) wash_cells 2. Wash Cells (Low ionic strength buffer) prep_candida->wash_cells prep_hst5 3. Prepare Hst-5 dilutions incubate 4. Incubate Cells + Hst-5 (e.g., 60 min, 30°C) wash_cells->incubate prep_hst5->incubate serial_dilute 5. Serially Dilute incubate->serial_dilute plate 6. Plate on YPD Agar serial_dilute->plate incubate_plates 7. Incubate Plates (24-48 hours) plate->incubate_plates count_cfu 8. Count CFU incubate_plates->count_cfu calc 9. Calculate % Killing count_cfu->calc

Caption: Experimental workflow for a standard this compound candidacidal assay.

Histatin5_MoA cluster_cell Candida albicans Cell cluster_targets Intracellular Targets cluster_effects Cellular Effects Hst5_ext Extracellular This compound CellWall Cell Wall Binding (Ssa1/2 proteins) Hst5_ext->CellWall Uptake Energy-Dependent Translocation CellWall->Uptake Hst5_int Intracellular This compound Uptake->Hst5_int Mito Mitochondria Hst5_int->Mito Ions Ion Homeostasis Hst5_int->Ions ROS ROS Generation Mito->ROS ATP_efflux ATP Efflux Ions->ATP_efflux Death Fungal Cell Death ROS->Death OsmoticStress Osmotic Stress ATP_efflux->OsmoticStress OsmoticStress->Death

Caption: Simplified mechanism of action for this compound against C. albicans.

References

How to prevent non-specific binding of Histatin-5 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding (NSB) of Histatin-5 in various assays.

I. Understanding Non-Specific Binding of this compound

Q1: What is non-specific binding (NSB) and why is it a problem in this compound assays?

Non-specific binding refers to the adhesion of this compound to surfaces or molecules other than its intended target. This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately compromising the reliability of experimental results. Given that this compound is a cationic peptide, it is particularly prone to non-specific binding through electrostatic interactions with negatively charged surfaces, such as polystyrene microplates.

Q2: What are the primary causes of non-specific binding for a cationic peptide like this compound?

The main drivers of NSB for this compound include:

  • Electrostatic Interactions: As a peptide with a net positive charge at physiological pH, this compound can readily bind to negatively charged surfaces of plasticware (e.g., microplates, tubes).

  • Hydrophobic Interactions: Regions of the peptide may interact with hydrophobic plastic surfaces.

  • Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on the assay surface can result in high background.

  • Inappropriate Buffer Composition: The pH and ionic strength of the assay and wash buffers can significantly influence non-specific interactions.

  • Presence of Metal Ions: this compound is known to bind metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺. The presence of these ions in assay buffers can alter the conformation and binding properties of the peptide, potentially influencing its interaction with surfaces.

II. Troubleshooting Guides

This section provides a step-by-step guide to troubleshoot and mitigate high background signals suspected to be caused by non-specific binding of this compound.

Troubleshooting Workflow for High Background in this compound Assays

G cluster_0 Start: High Background Signal cluster_1 Step 1: Blocking Optimization cluster_2 Step 2: Buffer & Washing Optimization cluster_3 Step 3: Assay Condition Review cluster_4 End: Resolution start High Background Signal (Suspected NSB) block_check Review Blocking Protocol start->block_check block_inadequate Blocking Inadequate block_check->block_inadequate Issue Persists block_adequate Blocking Adequate block_check->block_adequate No Improvement increase_conc Increase Blocker Concentration block_inadequate->increase_conc wash_check Optimize Washing Steps block_adequate->wash_check change_agent Change Blocking Agent (e.g., Casein, BSA, etc.) increase_conc->change_agent extend_time Extend Incubation Time change_agent->extend_time extend_time->block_check wash_insufficient Washing Insufficient wash_check->wash_insufficient Issue Persists wash_sufficient Washing Sufficient wash_check->wash_sufficient No Improvement increase_washes Increase Number of Washes wash_insufficient->increase_washes modify_buffer Modify Buffer Composition wash_sufficient->modify_buffer add_detergent Add Detergent to Wash Buffer (e.g., 0.05% Tween-20) increase_washes->add_detergent add_detergent->wash_check modify_buffer_details Adjust pH and/or Increase Ionic Strength (Salt Conc.) modify_buffer->modify_buffer_details check_plate Consider Assay Surface modify_buffer_details->check_plate low_binding_plate Use Low-Binding Microplates check_plate->low_binding_plate resolved Issue Resolved low_binding_plate->resolved

Troubleshooting workflow for high non-specific binding.
Detailed Troubleshooting Steps:

Step 1: Review and Optimize Your Blocking Protocol Insufficient blocking is a common cause of high background. The blocking buffer's role is to coat any unoccupied sites on the assay surface, preventing this compound from adhering non-specifically.

  • Recommended Actions:

    • Increase Blocker Concentration: If using a protein-based blocker like Bovine Serum Albumin (BSA) or casein, try increasing its concentration.

    • Change Blocking Agent: Not all blockers are universally effective. If one type of blocker does not work, try an alternative. For cationic peptides, non-protein-based blockers or casein might be more effective than BSA.

    • Extend Incubation Time: Increasing the duration of the blocking step can ensure more complete coverage of the surface.

Step 2: Optimize Washing Steps Inadequate washing can leave behind unbound this compound, contributing to high background.

  • Recommended Actions:

    • Increase the Number of Washes: Instead of 3-4 washes, try 5-6 washes between steps.

    • Increase Wash Volume and Soak Time: Ensure that the wells are completely filled with wash buffer and consider letting the buffer soak for a minute before aspirating.

    • Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (0.05%) in your wash buffer can help disrupt weak, non-specific interactions.

Step 3: Modify Buffer Composition The composition of your assay and dilution buffers can be adjusted to minimize non-specific interactions.

  • Recommended Actions:

    • Adjust pH: The charge of this compound is pH-dependent. Adjusting the pH of your buffers may reduce electrostatic interactions with the assay surface.

    • Increase Ionic Strength: Increasing the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in your buffers can help to shield electrostatic interactions, thereby reducing non-specific binding.

    • Use Buffer Additives: In addition to blocking proteins and detergents, other additives can be beneficial.

Step 4: Consider the Assay Surface The type of plastic or membrane used can influence the degree of non-specific binding.

  • Recommended Actions:

    • Test Different Plate Types: If using polystyrene plates, consider trying plates with different binding properties (e.g., low-binding plates).

    • Surface Chemistry Modification: For some applications, chemically modifying the surface to make it more hydrophilic can reduce non-specific binding of hydrophobic peptides.

III. Data Presentation: Comparison of Blocking Agents

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the general effectiveness of common blocking agents in reducing non-specific binding in immunoassays. The choice of the best blocking agent is assay-dependent and should be empirically determined.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Readily available, generally effective.Can have cross-reactivity with some antibodies; may not be ideal for phosphoprotein detection.
Non-fat Dry Milk 1-5%Inexpensive and effective for many applications.Contains phosphoproteins and biotin, which can interfere with certain detection systems.
Casein 0.5-2%Highly effective at preventing non-specific binding, often superior to BSA.[1]Can interfere with some antibody-antigen interactions.
Fish Gelatin 0.1-1%Low cross-reactivity with mammalian antibodies.May be less effective than BSA or milk in some cases.
Synthetic Polymers (PVP, PEG) VariesProtein-free, reducing the risk of cross-reactivity.May be less effective than protein-based blockers.
Commercial Blocking Buffers VariesOptimized formulations, often protein-free, with high consistency.More expensive than individual components.

IV. Experimental Protocols

Protocol 1: this compound ELISA with Optimized Blocking

This protocol is a general guideline for a sandwich ELISA to quantify this compound, with an emphasis on steps to minimize NSB.

  • Coating:

    • Dilute the capture antibody against this compound in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS or 1% casein in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of this compound standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL of biotinylated detection antibody against this compound, diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Development and Reading:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm.

Protocol 2: Candida albicans - this compound Binding Assay

This protocol describes a method to assess the binding of fluorescently labeled this compound to C. albicans, with considerations for reducing NSB.

  • Cell Preparation:

    • Grow C. albicans overnight in a suitable medium (e.g., YPD broth) at 30°C.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in a binding buffer (e.g., PBS, pH 7.4).

    • Adjust the cell density to 1x10⁷ cells/mL.

  • Binding Reaction:

    • In a low-binding microcentrifuge tube, mix the C. albicans cell suspension with fluorescently labeled this compound (e.g., FITC-Histatin-5) at the desired concentration.

    • To assess NSB, include control tubes with a non-labeled competitor (excess unlabeled this compound) or tubes without cells.

    • Incubate for 1 hour at 37°C with gentle agitation. To prevent internalization and focus on surface binding, the incubation can be performed at 4°C.

  • Washing:

    • Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Carefully remove the supernatant.

    • Wash the cell pellet 3-5 times with cold binding buffer containing 0.05% Tween-20 to remove unbound peptide.

  • Analysis:

    • Resuspend the final cell pellet in PBS.

    • Analyze the fluorescence of the cell suspension using a flow cytometer or a fluorescence microplate reader.

V. Visualizations

General Mechanism of Non-Specific Binding and Prevention

G cluster_0 Scenario 1: Without Blocking cluster_1 Scenario 2: With Blocking plate_unblocked Microplate Surface (Unblocked) h5_nsb This compound (NSB) plate_unblocked->h5_nsb Non-specific Adsorption target Target Molecule plate_unblocked->target h5_specific This compound (Specific Binding) target->h5_specific plate_blocked Microplate Surface (Blocked) blocker Blocking Agent plate_blocked->blocker Blocks non-specific sites target_blocked Target Molecule plate_blocked->target_blocked h5_no_nsb This compound target_blocked->h5_no_nsb Specific Binding Only G cluster_0 Assay Steps start Start coat Coat Plate with Capture Antibody start->coat wash1 Wash coat->wash1 block Block with Casein/BSA wash1->block wash2 Wash block->wash2 add_sample Add this compound Sample wash2->add_sample wash3 Wash add_sample->wash3 add_detection_ab Add Biotinylated Detection Antibody wash3->add_detection_ab wash4 Wash add_detection_ab->wash4 add_enzyme Add Streptavidin-HRP wash4->add_enzyme wash5 Wash add_enzyme->wash5 add_substrate Add TMB Substrate wash5->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read Read Absorbance at 450nm stop_reaction->read

References

Technical Support Center: Enhancing the Therapeutic Half-life of Histatin-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the in vivo half-life of the therapeutic peptide Histatin-5 (Hst-5). Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, standardized experimental protocols, and comparative data to inform your research strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the therapeutic efficacy of native this compound?

A1: The primary challenge is its short in vivo half-life.[1][2] Native Hst-5 is rapidly cleared from circulation and is susceptible to enzymatic degradation by proteases found in saliva and other bodily fluids.[3][4][5] This rapid degradation and clearance necessitates frequent administration at high doses to maintain therapeutic concentrations, which can be impractical and lead to potential side effects.

Q2: What are the main strategies to extend the half-life of this compound?

A2: The most common and effective strategies can be broadly categorized into three areas:

  • Chemical Modification: This includes covalent attachment of polymers like polyethylene (B3416737) glycol (PEGylation) to shield the peptide from proteases and reduce renal clearance.[6][7][8] Another approach is amino acid substitution to replace cleavage sites with more stable residues.[3][9][10][11][12]

  • Genetic Fusion: Fusing Hst-5 to a larger, long-circulating protein such as albumin or the Fc fragment of an antibody can significantly increase its hydrodynamic size and take advantage of natural recycling pathways, thereby extending its half-life.[13][14][15][16][17]

  • Formulation Strategies: Encapsulating Hst-5 in nanoparticles, liposomes, or hydrogels can protect it from degradation and provide a sustained-release profile.[1][2][18][19]

Q3: How does PEGylation increase the half-life of this compound?

A3: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the peptide, increases its hydrodynamic radius.[8][] This larger size reduces the rate of glomerular filtration by the kidneys, a primary clearance mechanism for small peptides.[16][21] The flexible PEG chains also create a protective hydrophilic shield around the peptide, sterically hindering the approach of proteolytic enzymes.[8][22]

Q4: What is the benefit of creating a this compound fusion protein?

A4: Fusing this compound to a large carrier protein like human serum albumin (HSA) leverages the long half-life of the carrier.[13][23] Albumin, for instance, has a half-life of about 19 days in humans due to its interaction with the neonatal Fc receptor (FcRn), which rescues it from degradation.[24] An Hst-5-albumin fusion protein would therefore be recycled in a similar manner, dramatically extending its circulation time.

Q5: Can amino acid substitutions alone significantly improve the half-life of this compound?

A5: Yes, strategic amino acid substitutions can significantly enhance the stability of this compound against proteolytic degradation.[9][10] Studies have shown that replacing lysine (B10760008) residues, which are common cleavage sites for proteases like Candida albicans secreted aspartic proteases (Saps), with arginine or other non-cleavable residues can dramatically decrease the rate of degradation.[3][10][11] For example, variants with K17R and K11R substitutions have shown increased stability and even enhanced antifungal activity.[10][11]

Troubleshooting Guides

PEGylation
Issue Potential Cause Troubleshooting Steps
Low PEGylation Efficiency Insufficient molar ratio of PEG reagent to peptide.Increase the molar excess of the PEG reagent (a 5 to 20-fold molar excess is a good starting point).[25]
Inactive PEG reagent due to hydrolysis.Use fresh PEG reagent and prepare solutions immediately before use. Store reagents under dry conditions.[25]
Suboptimal reaction pH.Optimize the reaction pH. For N-terminal PEGylation using NHS esters, a pH of 7.0-8.5 is generally recommended to favor the unprotonated amine.
Protein Aggregation During PEGylation High protein concentration.Reduce the concentration of this compound in the reaction mixture.[25]
Suboptimal buffer conditions.Screen different buffers, pH values, and ionic strengths to find conditions that maintain peptide solubility.[25]
Presence of bifunctional PEG reagents causing cross-linking.Use high-purity, monofunctional PEG reagents.[25]
Broad Peaks During HPLC Purification Conformational heterogeneity of the PEGylated peptide.Optimize the HPLC gradient to improve separation. Using a shallower gradient may resolve different PEGylated species.[26]
Secondary interactions between the PEG chain and the stationary phase.Try a different stationary phase (e.g., C4 instead of C18 for more hydrophobic peptides) or modify the mobile phase with a different ion-pairing agent.[26]
Fusion Protein Expression and Purification
Issue Potential Cause Troubleshooting Steps
Low Expression Yield of Fusion Protein Codon usage mismatch between the fusion gene and the expression host.Optimize the codon usage of the this compound portion of the gene for the specific expression host (e.g., E. coli, yeast, mammalian cells).
Toxicity of the fusion protein to the host cells.Use a lower induction temperature and a lower concentration of the inducing agent (e.g., IPTG) to slow down protein expression.
Formation of inclusion bodies.Optimize expression conditions (e.g., lower temperature, different host strain). If inclusion bodies persist, they will need to be solubilized and the protein refolded.[27]
Poor Binding to Affinity Column (e.g., Ni-NTA for His-tagged proteins) His-tag is inaccessible.Consider adding a longer, flexible linker between this compound and the His-tag.
Presence of chelating or reducing agents in the lysis buffer.Ensure buffers are free from EDTA or high concentrations of DTT/BME during the binding step.
Fusion Protein is Inactive Steric hindrance from the fusion partner.Introduce a protease cleavage site (e.g., TEV, thrombin) in the linker region between this compound and the fusion partner to allow for removal of the tag after purification.
Improper folding of the this compound domain.Co-express molecular chaperones or optimize refolding protocols from inclusion bodies.
Nanoparticle Formulation
Issue Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency Poor interaction between this compound and the nanoparticle matrix.Modify the surface charge of the nanoparticles or the pH of the formulation buffer to enhance electrostatic interactions.
Rapid peptide diffusion during formulation.Optimize the formulation process, for example, by using a faster solvent evaporation method or a different emulsification technique.
Particle Aggregation Unfavorable surface charge (zeta potential).Adjust the pH or add stabilizers (e.g., surfactants, polymers) to increase the absolute value of the zeta potential.
High ionic strength of the buffer.Use a buffer with lower ionic strength during formulation and storage.
Burst Release of Peptide High concentration of peptide adsorbed to the nanoparticle surface.Optimize the washing steps after formulation to remove surface-bound peptide.
Porous or unstable nanoparticle structure.Use a different polymer or lipid composition to create a denser nanoparticle matrix.

Experimental Protocols

Protocol 1: Site-Specific PEGylation of this compound (N-terminal)
  • Materials:

    • Purified this compound (with a free N-terminal amine)

    • mPEG-Succinimidyl Carboxymethyl ester (mPEG-SCM, e.g., 20 kDa)

    • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

    • Quenching Buffer: 1 M glycine (B1666218) or Tris-HCl, pH 7.5

    • Purification: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.

  • Procedure:

    • Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of mPEG-SCM in the reaction buffer immediately before use.

    • Add the mPEG-SCM solution to the this compound solution at a 5:1 to 10:1 molar excess of PEG to peptide.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the PEGylated this compound from unreacted peptide and excess PEG reagent using SEC or IEX.

    • Analyze the fractions by SDS-PAGE to confirm the increase in molecular weight and assess purity.

Protocol 2: Expression and Purification of a this compound-Albumin Fusion Protein
  • Gene Construction and Expression:

    • Synthesize a gene encoding this compound, a flexible linker (e.g., (G4S)3), and Human Serum Albumin (HSA), with a C-terminal polyhistidine (6xHis) tag.

    • Clone the construct into a suitable mammalian expression vector (e.g., pcDNA3.1).

    • Transfect the expression vector into a mammalian cell line (e.g., HEK293 or CHO cells).

    • Select for stable transfectants and expand the culture.

    • Induce protein expression and harvest the cell culture supernatant containing the secreted fusion protein.

  • Purification:

    • Clarify the supernatant by centrifugation and filtration.

    • Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).

    • Load the clarified supernatant onto the column.

    • Wash the column with the binding buffer followed by a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

    • Assess the purity and integrity of the fusion protein by SDS-PAGE and Western blot.

Protocol 3: Formulation of this compound in PLGA Nanoparticles
  • Materials:

    • This compound

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Poly(vinyl alcohol) (PVA)

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure (Double Emulsion Solvent Evaporation Method):

    • Dissolve this compound in a small volume of deionized water to form the internal aqueous phase (W1).

    • Dissolve PLGA in DCM to form the oil phase (O).

    • Emulsify W1 in O by sonication on ice to form the primary water-in-oil (W/O) emulsion.

    • Prepare an aqueous solution of PVA (e.g., 2% w/v) to act as the external aqueous phase (W2).

    • Add the primary W/O emulsion to the W2 phase and sonicate again to form the double water-in-oil-in-water (W/O/W) emulsion.

    • Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with deionized water several times to remove excess PVA and unencapsulated this compound.

    • Lyophilize the nanoparticles for long-term storage.

Quantitative Data Summary

StrategyPeptide/ProteinModificationHalf-life ExtensionReference
PEGylation rhTIMP-120 kDa PEG~25-fold increase (from 1.1 h to 28 h in mice)[6]
Generic Peptide2 kDa PEGSmall increase[21]
Generic PeptideIncreasing PEG sizeCorrelated with increased half-life[21]
Fusion Protein Anti-HIV Peptide (FB006M)Conjugation to albumin~14-fold increase in rats (from 1.67 h to ~24 h)[23]
Recombinant Factor IXFusion to albuminSignificantly improved pharmacokinetics in rats, rabbits, and mice[13]
IgAFusion to albumin-binding domainHalf-life extended to 4.9-9.2 days in mice[24]
Amino Acid Substitution This compoundK17R substitution>77% intact peptide remaining after 2h incubation with Sap9 protease[10]
This compoundK17L substitutionSubstantially increased stability in the presence of Saps[9][12]
This compound fragmentsSmaller fragments (8WH5, 7WH5, 6WH5)Remained in whole saliva for over 8 hours, while full-length Hst-5 disappeared after 1.5 hours[5][28][29]

Visualizations

HalfLifeExtensionStrategies cluster_strategies Half-life Extension Strategies Hst5 Native this compound (Short Half-life) Degradation Proteolytic Degradation & Renal Clearance Hst5->Degradation Susceptible to PEGylation PEGylation Hst5->PEGylation Fusion Fusion to Carrier Protein (Albumin, Fc) Hst5->Fusion Formulation Nanoparticle/ Liposome Formulation Hst5->Formulation Substitution Amino Acid Substitution Hst5->Substitution ExtendedHst5 This compound with Extended Half-life PEGylation->ExtendedHst5 Shields from degradation Reduces clearance Fusion->ExtendedHst5 Increases size Utilizes recycling pathways Formulation->ExtendedHst5 Protects from degradation Sustained release Substitution->ExtendedHst5 Removes cleavage sites Increases stability

Caption: Strategies to increase the half-life of therapeutic this compound.

ExperimentalWorkflow cluster_modification Modification/Formulation cluster_testing In Vitro / In Vivo Testing start Start: Native this compound peg PEGylation Reaction start->peg fusion Gene Cloning & Expression start->fusion nano Nanoparticle Formulation start->nano purification Purification (Chromatography) peg->purification fusion->purification nano->purification Washing/ Centrifugation characterization Characterization (SDS-PAGE, MS, DLS) purification->characterization stability Proteolytic Stability Assay characterization->stability activity Antifungal Activity Assay characterization->activity pk Pharmacokinetic Study (in vivo) stability->pk activity->pk end End: Optimized this compound pk->end

Caption: General experimental workflow for developing long-acting this compound.

References

Technical Support Center: Large-Scale Synthesis of Histatin-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the large-scale synthesis of Histatin-5. This guide is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale synthesis of this compound?

A1: The two primary methods for large-scale synthesis of this compound are Solid-Phase Peptide Synthesis (SPPS) and recombinant protein expression. SPPS is a chemical method that builds the peptide chain sequentially on a solid support. Recombinant expression utilizes host organisms, such as Escherichia coli or the yeast Pichia pastoris, to produce the peptide.

Q2: What is the major challenge in the large-scale synthesis of this compound?

A2: A significant challenge across all methods is the inherent nature of this compound. Its high histidine content can lead to issues during chemical synthesis, and its antimicrobial properties can be toxic to host organisms in recombinant expression systems. Additionally, this compound is highly susceptible to proteolytic degradation, which can impact yield and purity.

Q3: Why is proteolytic degradation a major concern for this compound?

A3: this compound is naturally found in saliva, where it is subject to degradation by endogenous proteases.[1] This inherent susceptibility to enzymatic breakdown is a major hurdle during and after synthesis, potentially reducing the yield of the full-length, active peptide.

Q4: Can this compound be produced in E. coli?

A4: Yes, this compound can be expressed in E. coli. However, its antimicrobial nature can be toxic to the bacterial host, leading to low yields. A common strategy to overcome this is to express this compound as a fusion protein with a partner like Maltose-Binding Protein (MBP) to enhance solubility and reduce toxicity, or as a concatemer of multiple this compound units.

Q5: Is Pichia pastoris a suitable host for this compound expression?

A5: Pichia pastoris is a viable eukaryotic host for expressing this compound. As a yeast, it offers advantages such as protein folding and post-translational modifications, which can be beneficial for producing a functional peptide. Optimization of expression conditions, such as methanol (B129727) concentration and pH, is crucial for achieving high yields.[2][3]

Troubleshooting Guides

Solid-Phase Peptide Synthesis (SPPS)
Issue Potential Cause Troubleshooting Steps
Low Purity of Final Product Incomplete coupling or deprotection steps.- Ensure fresh, high-purity reagents and solvents.[4]- Double-check the coupling and deprotection times, extending them if necessary for difficult sequences.[5]- Use a monitoring test (e.g., Kaiser test) to confirm complete coupling after each cycle.[4]
Racemization of Histidine Residues The imidazole (B134444) side chain of histidine is prone to racemization during activation.- Use pre-formed activated esters of Fmoc-His(Trt)-OH.- Employ coupling reagents known to suppress racemization, such as COMU or HATU.- Avoid prolonged exposure to basic conditions during coupling.
Aggregation of the Growing Peptide Chain Hydrophobic collapse of the peptide on the resin, particularly for longer sequences.- Use a more polar solvent system (e.g., add a small amount of DMSO to DMF).- Perform couplings at a slightly elevated temperature to disrupt secondary structures.- Incorporate pseudoprolines or other backbone-disrupting elements in the sequence if possible.
Cleavage from Resin is Incomplete Steric hindrance or inefficient cleavage cocktail.- Increase the cleavage time or the proportion of scavenger reagents (e.g., triisopropylsilane) in the cleavage cocktail.- Ensure the resin is not overly dry before adding the cleavage cocktail.
Recombinant Expression in E. coli
Issue Potential Cause Troubleshooting Steps
Low or No Protein Expression - Toxicity of this compound: The antimicrobial activity of this compound can be toxic to E. coli.[6]- Codon Usage: The this compound gene may contain codons that are rare in E. coli.- Express this compound as a fusion protein with a solubility-enhancing tag (e.g., MBP, GST) or as a concatemer.[7]- Use a tightly regulated promoter (e.g., pBAD) to minimize basal expression before induction.[6]- Optimize the gene sequence for E. coli codon usage.
Formation of Inclusion Bodies High-level expression of the foreign protein can overwhelm the cell's folding machinery, leading to insoluble aggregates.[8][9]- Lower the induction temperature (e.g., 16-25°C) and extend the induction time.[10]- Reduce the concentration of the inducer (e.g., IPTG).[11][12]- Co-express with molecular chaperones to assist in proper folding.
Protein Degradation The expressed protein is being degraded by host cell proteases.- Use a protease-deficient E. coli strain (e.g., BL21(DE3) pLysS).- Add protease inhibitors during cell lysis.- Harvest cells at an earlier time point after induction.
Low Yield After Purification Inefficient lysis, protein loss during washing, or poor binding to the affinity column.- Optimize the lysis method (e.g., sonication, French press).- For His-tagged proteins, ensure the tag is accessible; consider denaturing purification if it is buried.- Optimize the wash and elution buffers for the specific affinity chromatography being used.

Quantitative Data

Table 1: Comparison of Reported Yields for this compound and Similar Peptides

Synthesis MethodHost/SystemProductYieldPurityReference
Recombinant ExpressionE. coliHuman Neutrophil Elastase0.41 mg/L>95%[13]
Recombinant ExpressionPichia pastorisMargatoxin36 ± 4 mg/L>98%[2][3]
Recombinant ExpressionPichia pastorisProtein-based polymers2-15 mg/LNot specified[14]
Recombinant ExpressionSaccharomyces cerevisiaehGAD65up to 3.52 mg/LNot specified[15]

Note: Direct comparative yield data for this compound across different platforms is limited. The data presented for other recombinant proteins provides an estimate of the potential yields achievable with these systems.

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis of this compound
  • Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[16]

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[16]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

Recombinant Expression of His-tagged this compound in E. coli
  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for His-tagged this compound. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM to induce protein expression. Continue to incubate with shaking for 4-16 hours.[10][12]

  • Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C to pellet the cells. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.

  • Purification: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM). Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer and store at -80°C.

Visualizations

spsp_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash2 Wash (DMF) coupling->wash2 wash1->coupling kaiser Kaiser Test wash2->kaiser repeat Repeat for Each Amino Acid kaiser->repeat Incomplete cleavage Cleavage from Resin (TFA Cocktail) kaiser->cleavage Complete repeat->deprotection purification RP-HPLC Purification cleavage->purification end Pure this compound purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

recombinant_workflow transformation Transformation of E. coli culture Cell Culture (LB Medium) transformation->culture induction Induction (IPTG) culture->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification purification Affinity Chromatography (Ni-NTA) clarification->purification end Pure Recombinant This compound purification->end

Caption: Workflow for Recombinant Expression of this compound in E. coli.

challenges_relationship cluster_spps Solid-Phase Peptide Synthesis cluster_recombinant Recombinant Expression racemization Histidine Racemization low_purity Low Purity racemization->low_purity aggregation_spps Peptide Aggregation aggregation_spps->low_purity toxicity Host Cell Toxicity low_yield Low Yield toxicity->low_yield inclusion_bodies Inclusion Body Formation inclusion_bodies->low_yield synthesis This compound Synthesis synthesis->racemization synthesis->aggregation_spps synthesis->toxicity synthesis->inclusion_bodies

Caption: Key Challenges in this compound Synthesis.

References

The impact of post-translational modifications on Histatin-5 function

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the salivary peptide Histatin-5 (B8235270) (Hst-5). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when investigating the impact of post-translational modifications (PTMs) on this compound's antifungal function.

Frequently Asked Questions (FAQs)

General Function

Q1: What is the primary mechanism of action for this compound against Candida albicans? this compound (Hst-5) exerts its antifungal activity through a multi-step process that does not involve direct lysis of the fungal cell membrane.[1][2][3] The primary mechanism involves:

  • Binding: Hst-5 initially binds to the C. albicans cell wall, interacting with proteins like Ssa1/2.[1][2]

  • Translocation: It is then actively transported into the fungal cytoplasm via polyamine transporters in an energy-dependent manner.[1][2][3]

  • Intracellular Targeting: Once inside, Hst-5 targets mitochondria, leading to the production of reactive oxygen species (ROS), and disrupts ionic balance by causing the non-lytic release of ATP and potassium ions.[1][4][5] This ultimately triggers osmotic stress and leads to cell death.[1][2]

Q2: My synthetic this compound has lower than expected antifungal activity. What could be the cause? Several factors can contribute to low activity:

  • Peptide Purity and Integrity: Verify the purity and correct mass of your synthetic peptide using HPLC and mass spectrometry. Truncations or modifications during synthesis can drastically reduce activity.

  • Assay Conditions: The antifungal activity of Hst-5 is highly sensitive to salt concentration. Ensure your assay buffer has low ionic strength (e.g., 10 mM sodium phosphate (B84403) buffer), as physiological salt concentrations can inhibit its candidacidal effects.[6]

  • Proteolytic Degradation: If your assay involves incubation with live C. albicans for extended periods, the peptide may be degraded by secreted aspartic proteases (Saps).[7][8] Consider using protease inhibitors or shorter incubation times.

  • Oxidation: The methionine residue in Hst-5 can be susceptible to oxidation. Ensure proper storage and handling to prevent this.

Proteolysis

Q3: How does proteolytic cleavage affect this compound function? Proteolytic cleavage, particularly by C. albicans Secreted Aspartic Proteases (Saps), is a major mechanism for inactivating Hst-5.[7][8] Cleavage at specific sites within the peptide can separate key functional domains, leading to a dramatic loss of antifungal activity. The C-terminal portion of Hst-5, particularly the last 12 amino acids, is considered crucial for its killing function.[4][6]

Q4: How can I make this compound more resistant to proteolysis? Researchers have successfully engineered more stable variants by substituting key amino acid residues that are targeted by Saps. For example:

  • K17R Substitution: Replacing lysine (B10760008) (K) at position 17 with arginine (R) significantly increases resistance to cleavage by Sap9.[7][8][9][10]

  • K11R Substitution: This substitution has been shown to enhance the intrinsic antifungal activity of the peptide.[7][8]

  • Combined Substitutions: A double-substituted variant, K11R-K17R, combines the benefits of enhanced activity and improved proteolytic resistance.[7][8]

Phosphorylation

Q5: Is this compound known to be phosphorylated? While phosphorylation is a common PTM for many proteins, there is limited direct evidence in the literature for the physiological phosphorylation of salivary this compound. However, its sequence contains serine, threonine, and tyrosine residues that could potentially be phosphorylated by host or fungal kinases.

Q6: How would I test the effect of phosphorylation on this compound function?

  • In Silico Analysis: Use phosphorylation site prediction tools (e.g., NetPhos) to identify potential phosphorylation sites.

  • In Vitro Kinase Assay: Phosphorylate Hst-5 in vitro using a relevant kinase (e.g., Casein Kinase 2 [CK2], a common kinase for secreted proteins). Confirm phosphorylation using Phos-tag™ gels or mass spectrometry.

  • Phosphomimetics: Synthesize Hst-5 variants where a key serine or threonine is replaced with a negatively charged amino acid like glutamic acid (E) or aspartic acid (D) to mimic the negative charge of a phosphate group.

  • Functional Testing: Compare the antifungal activity of the phosphorylated or phosphomimetic Hst-5 with the unmodified peptide using a candidacidal assay.

Troubleshooting Guides

Problem: Inconsistent Results in Candida albicans Killing Assays
QuestionPossible CauseSuggested Solution
Are you seeing high variability between replicates? Inconsistent Cell Density: Inaccurate counting or uneven distribution of C. albicans cells in the microtiter plate wells.Ensure a homogenous cell suspension before aliquoting. Use a spectrophotometer (A600) and a hemocytometer for accurate cell density determination.
Peptide Adsorption: The cationic Hst-5 peptide may adsorb to the surface of standard polystyrene microtiter plates.Use low-protein-binding polypropylene (B1209903) microtiter plates for all assays involving the peptide.[6]
Is the killing efficiency much lower than reported values? High Salt Concentration: The assay buffer (or media used to grow cells) may have high ionic strength, which inhibits Hst-5 activity.Wash C. albicans cells thoroughly and resuspend them in a low-salt buffer (e.g., 10 mM Sodium Phosphate Buffer, pH 7.4) before adding Hst-5.[11][12]
Proteolytic Degradation: C. albicans Saps are degrading the peptide during the incubation period.Reduce the incubation time to 30-60 minutes. Perform the assay at a lower temperature (e.g., 30°C instead of 37°C) to reduce protease activity.[11]
Are you observing no killing at all? Incorrect Peptide Sequence/Purity: The synthetic peptide may be incorrect or of low purity.Confirm the peptide's identity and purity via Mass Spectrometry and HPLC. A purity of >95% is recommended.
Inactive Peptide Conformation: The peptide may be aggregated or misfolded.Prepare fresh stock solutions of the peptide in an appropriate solvent (e.g., sterile water or 0.01% acetic acid) and briefly sonicate if necessary to ensure it is fully dissolved.
Problem: Difficulty Detecting PTMs on this compound via Mass Spectrometry
QuestionPossible CauseSuggested Solution
Is your signal-to-noise ratio very low? Poor Ionization of a Basic Peptide: Hst-5 is a highly basic, cationic peptide, which can be challenging for standard LC-MS methods, leading to poor peak shape and carryover.Use a specialized separation method like Capillary Electrophoresis-Mass Spectrometry (CE-MS), which is well-suited for analyzing highly basic peptides.[13] If using LC-MS, optimize the mobile phase, potentially using different ion-pairing agents.
Are you unable to identify specific cleavage products? Complex Mixture of Fragments: Proteolysis can generate numerous fragments of varying sizes and abundances.Use high-resolution mass spectrometry (e.g., Orbitrap or TOF) for accurate mass determination. Perform MS/MS fragmentation to sequence the peptide fragments and pinpoint the exact cleavage sites.[8]
Are you trying to detect phosphorylation and not finding it? Low Stoichiometry: The modification may be sub-stoichiometric, meaning only a small fraction of the total peptide pool is modified.Consider an enrichment step. Use Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphopeptides before MS analysis.
Phosphate Group Lability: The phosphate group can be lost during the ionization process (neutral loss) in the mass spectrometer.Use fragmentation methods that are less prone to neutral loss, such as Electron-Transfer Dissociation (ETD), if available. Look for the characteristic neutral loss of 98 Da (H3PO4) in your MS/MS spectra.

Quantitative Data Summary

Table 1: Effect of Amino Acid Substitutions on Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration required for 50% inhibition (MIC50) of C. albicans growth for Hst-5 and several of its proteolysis-resistant variants. Lower values indicate higher antifungal activity.

Peptide VariantKey Modification(s)MIC50 (μM)Rationale for ModificationReference
This compound (WT) Wild-Type Sequence100Baseline[8]
K11R-K17R K11R, K17R25Combines enhanced activity (K11R) and protease resistance (K17R)[8]
E16R E16R~50Removal of negative charge enhances activity[8]
E16L E16L~50Removal of negative charge enhances activity[8]
K13E K13E200Addition of negative charge reduces activity[8]
Table 2: Proteolytic Stability of this compound Variants

This table shows the percentage of intact peptide remaining after incubation with purified Secreted Aspartic Proteases (Saps) from C. albicans. Higher values indicate greater stability.

Peptide Variant% Intact Peptide vs. Sap2% Intact Peptide vs. Sap9Key FindingReference
This compound (WT) 61%47%Baseline susceptibility[9][10]
K17R >90%77%Drastically increased resistance to both Saps[9][10]
K17L 100%>90%Dramatically increased resistance, especially to Sap2[9][10]
K11R >90%~50%Increased resistance to Sap2, similar susceptibility to Sap9[9][10]
K13L >90%0%More susceptible to Sap9 degradation[9]

Experimental Protocols

Protocol 1: Candida albicans Candidacidal (Killing) Assay

This protocol is adapted from standard procedures to measure the killing activity of Hst-5.[11][12][14][15]

  • Cell Preparation:

    • Inoculate a single colony of C. albicans (e.g., strain SC5314) into YPD medium and grow overnight at 30°C with shaking.

    • Dilute the overnight culture into fresh medium and grow to mid-log phase (A600 ≈ 1.0).

    • Harvest cells by centrifugation (e.g., 3000 x g for 5 min).

    • Wash the cells twice with ice-cold, sterile 10 mM Sodium Phosphate Buffer (NaPB), pH 7.4.

    • Resuspend the cells in 10 mM NaPB and adjust the density to 1 x 10⁶ cells/mL.

  • Incubation:

    • In a 96-well polypropylene microtiter plate, mix 50 µL of the cell suspension with 50 µL of Hst-5 (or its variants) diluted in 10 mM NaPB to achieve the desired final concentrations (e.g., 0-200 µM).

    • Include a "no peptide" control using 50 µL of buffer instead of the peptide solution.

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Plating and Quantification:

    • After incubation, serially dilute the cell suspensions in 10 mM NaPB.

    • Plate 50-100 µL of a dilution expected to yield 100-200 colonies (e.g., 500 cells total) onto YPD agar (B569324) plates.

    • Incubate the plates at 30°C for 24-48 hours until colonies are visible.

    • Count the number of colony-forming units (CFUs) on each plate.

  • Calculation:

    • Calculate the percent killing using the formula: % Killing = (1 - (CFU_peptide / CFU_control)) * 100

Protocol 2: In Vitro Proteolysis Assay

This protocol assesses the stability of Hst-5 variants against purified fungal proteases.[7][9]

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • This compound or variant (e.g., final concentration of 50 µM).

      • Purified Sap2 or Sap9 protease (enzyme:substrate ratio of ~1:100 by molarity).

      • Reaction Buffer (e.g., 50 mM Sodium Citrate, pH 4.5).

    • Include a control reaction with no enzyme to assess initial peptide amount.

  • Incubation:

    • Incubate the reaction at 37°C.

    • Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Quenching and Analysis:

    • Stop the reaction by adding a quenching agent (e.g., 1% trifluoroacetic acid) or by flash-freezing in liquid nitrogen.

    • Analyze the samples using RP-HPLC or CE-MS to quantify the amount of remaining intact peptide and identify cleavage fragments.[8][13]

    • Alternatively, visualize degradation by running samples on an SDS-PAGE gel (e.g., 16.5% Tris-Tricine) and staining with Coomassie Blue.

Protocol 3: In Vitro Kinase Assay (Model: CK2)

This is a general protocol for phosphorylating a peptide substrate like Hst-5 in vitro.[16][17][18]

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 1-5 µg of this compound peptide.

      • 1X Kinase Buffer (e.g., NEB P6010 buffer).

      • 200 µM ATP.

      • 500 units of recombinant active CK2 kinase.

      • (Optional) 1 µCi of [γ-³²P]ATP for radioactive detection.

    • Bring the total volume to 25-50 µL with nuclease-free water.

  • Incubation:

    • Incubate the reaction at 30°C for 1 hour.

  • Termination and Analysis:

    • Stop the reaction by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • For radioactive detection: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an autoradiography film.

    • For non-radioactive detection (Mass Spec): Stop the reaction by adding a quenching buffer and proceed directly to sample cleanup (e.g., C18 ZipTip) and mass spectrometry analysis to identify the mass shift corresponding to phosphorylation (+80 Da).

Visualizations

Histatin5_Mechanism This compound Mechanism of Action in C. albicans cluster_cell C. albicans Cell Hst5 Extracellular This compound CellWall C. albicans Cell Wall (Ssa1/2 proteins) Hst5->CellWall Binds Transporter Polyamine Transporters (Dur3, Dur31) CellWall->Transporter Mediates Translocation Cytoplasm Intracellular This compound Transporter->Cytoplasm Energy-dependent Uptake Mitochondria Mitochondria Cytoplasm->Mitochondria Targets IonEfflux K+ and ATP Efflux (Non-lytic) Cytoplasm->IonEfflux Induces ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS OsmoticStress Osmotic Stress & Volume Dysregulation ROS->OsmoticStress IonEfflux->OsmoticStress Death Fungal Cell Death OsmoticStress->Death

Caption: this compound binds to the fungal cell wall, is internalized, and kills C. albicans via intracellular targets.

PTM_Workflow Experimental Workflow for PTM Analysis start Start: Hypothesis (e.g., Phosphorylation at Ser-X affects activity) synthesis Synthesize Peptides: 1. Wild-Type Hst-5 2. Modified Hst-5 (e.g., phosphomimetic) start->synthesis modification In Vitro Modification (e.g., Kinase Assay) start->modification verification Biochemical Verification (Mass Spectrometry, HPLC) synthesis->verification modification->verification functional_assay Functional Assays verification->functional_assay Verified Peptides killing_assay Candidacidal Assay (Determine MIC50) functional_assay->killing_assay stability_assay Proteolytic Stability Assay (Incubate with Saps) functional_assay->stability_assay binding_assay Cell Binding Assay (Flow Cytometry) functional_assay->binding_assay analysis Data Analysis & Interpretation killing_assay->analysis stability_assay->analysis binding_assay->analysis

Caption: Workflow for studying the impact of a post-translational modification on this compound function.

Troubleshooting_Activity Troubleshooting: Low Antifungal Activity start Problem: Low or No Antifungal Activity q_peptide Is peptide identity & purity (>95%) confirmed by MS/HPLC? start->q_peptide sol_peptide Solution: Re-synthesize or purify peptide. q_peptide->sol_peptide No q_buffer Is assay buffer low ionic strength? (e.g., 10mM NaPB) q_peptide->q_buffer Yes sol_buffer Solution: Wash cells and run assay in low-salt buffer. q_buffer->sol_buffer No q_plate Are you using low-protein-binding polypropylene plates? q_buffer->q_plate Yes sol_plate Solution: Switch to appropriate labware to prevent peptide adsorption. q_plate->sol_plate No q_degradation Could proteolysis be an issue? (Long incubation >60 min) q_plate->q_degradation Yes sol_degradation Solution: Reduce incubation time. Run proteolysis assay to confirm. q_degradation->sol_degradation Yes end Problem Likely Resolved q_degradation->end No MAPK_Signaling C. albicans MAPK Response to this compound cluster_cek External Conditions (e.g., GlcNAc, 37°C) Hst5 This compound Stress Hog_pathway High-Osmolarity Glycerol (HOG) Pathway Hst5->Hog_pathway Induces Osmotic Stress Hog1 Hog1 Hog_pathway->Hog1 Hog1_P Phospho-Hog1 (Activated) Hog1->Hog1_P Phosphorylation Glycerol ↑ Glycerol Production Hog1_P->Glycerol Leads to Cek1 Cek1 Hog1_P->Cek1 Inhibits Hog_response Osmotic Stress Adaptation Glycerol->Hog_response Cek_pathway Cell Wall Integrity (Cek1) Pathway Cek_pathway->Cek1 Cek1_P Phospho-Cek1 (Activated) Cek1->Cek1_P Phosphorylation Wall_remodel Cell Wall Remodeling Cek1_P->Wall_remodel Hst5_uptake ↑ Hst-5 Binding & Uptake Wall_remodel->Hst5_uptake Cek_response Increased Hst-5 Susceptibility Hst5_uptake->Cek_response

References

Mitigating potential off-target effects of Histatin-5 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Histatin-5 Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (Hst-5) and its derivatives. This resource provides essential information to help you anticipate, identify, and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to potential off-target effects?

A1: this compound's primary function is to kill the fungal pathogen Candida albicans. Unlike many antimicrobial peptides that lyse cell membranes, Hst-5's mechanism is more complex. It binds to the C. albicans cell wall, is actively transported into the cytoplasm, and targets mitochondria.[1][2][3] This leads to the production of reactive oxygen species (ROS), inhibition of respiration, efflux of ATP and ions, and ultimately, cell death due to osmotic dysregulation.[1][2] Because its primary targets are intracellular, there is a theoretical risk that if the peptide enters mammalian cells, it could interact with unintended cytoplasmic or mitochondrial components. However, native Hst-5 shows a high degree of specificity and is generally considered non-toxic to human cells at physiological concentrations.[4][5]

Q2: Are this compound and its derivatives known to be cytotoxic to mammalian cells?

A2: Native this compound is well-documented to have a lack of toxicity towards human cells.[4][5] Studies have shown it has no lytic activity against human erythrocytes and various cell lines.[4] Modified Hst-5 derivatives, designed for improved stability or activity, have also been tested and found not to exhibit increased cytotoxicity to mammalian cells.[6] This selectivity is a key advantage, making Hst-5 a promising therapeutic candidate.[5]

Q3: How might chemical modifications in Hst-5 derivatives introduce off-target effects?

A3: Modifications are often made to Hst-5 to increase its stability against proteases from C. albicans or to enhance its antifungal potency.[6][7] While beneficial, these changes could potentially alter the peptide's properties in several ways:

  • Altered Conformation: Changes to the peptide's secondary structure could increase its affinity for unintended receptors or proteins on mammalian cells.[8]

  • Increased Hydrophobicity: Modifications that increase hydrophobicity to improve membrane interaction might reduce specificity and lead to non-specific binding to mammalian cell membranes.

  • Changes in Charge: Altering the peptide's net charge could influence its interaction with negatively charged components on host cell surfaces.

Q4: Does this compound have any known immunomodulatory or inflammatory effects?

A4: Yes, beyond its antifungal properties, this compound has demonstrated anti-inflammatory effects. It has been shown to suppress the induction of inflammatory cytokines, such as IL-6 and IL-8, in human gingival fibroblasts.[5] This suggests that Hst-5 and its derivatives could play a role in downregulating host proinflammatory responses, which is generally a beneficial off-target effect.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical workflow and recommended actions.

Issue 1: Unexpected Cytotoxicity Observed in Mammalian Cell Lines

You've treated a mammalian cell line (e.g., HEK293, HaCaT) with your Hst-5 derivative and observe a significant decrease in cell viability via an MTT or similar assay.

Initial Checks:

  • Confirm Peptide Integrity and Purity: Ensure the peptide was correctly synthesized and is of high purity. Impurities from synthesis could be the source of toxicity.

  • Rule out Contamination: Check for endotoxin (B1171834) or microbial contamination in your peptide stock solution and cell culture reagents.

  • Verify Concentration: Double-check all dilution calculations to ensure the final concentration in the well is correct.

Troubleshooting Workflow:

G cluster_0 A Unexpected Cytotoxicity Observed B Perform Dose-Response Experiment A->B C Determine IC50 on Mammalian Cells B->C D Is IC50 close to Antifungal MIC? C->D E Potential Loss of Selectivity D->E  Yes I Toxicity Likely Due to Other Factors (e.g., Contamination, Peptide Aggregation) D->I  No F Assess Mechanism: Membrane Lysis vs. Apoptosis E->F G LDH / Propidium (B1200493) Iodide Assay (Lysis) F->G H Caspase-3/7 Assay (Apoptosis) F->H J High Lysis Signal G->J K High Apoptosis Signal H->K L Redesign Derivative: Reduce Hydrophobicity, Optimize Charge J->L M Investigate Intracellular Targets (e.g., Mitochondrial Respiration Assay) K->M

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Explanation:

  • Dose-Response: First, determine the concentration at which the effect occurs. A steep dose-response curve suggests a specific interaction.

  • Compare IC50 to MIC: Compare the cytotoxic concentration (IC50) for mammalian cells to the minimum inhibitory concentration (MIC) against your target fungus. A small therapeutic window (IC50 close to MIC) indicates poor selectivity.

  • Assess Mechanism: If selectivity is poor, determine the mode of cell death. An LDH or propidium iodide assay can detect membrane lysis, a common off-target effect for antimicrobial peptides. A caspase assay can detect apoptosis, suggesting an internal mechanism.

  • Redesign/Investigate: Based on the mechanism, you can rationally redesign the peptide (e.g., by reducing hydrophobicity to decrease membrane lysis) or investigate specific intracellular off-target interactions.

Issue 2: Anomalous Inflammatory Response in Cell Culture or In Vivo

You observe an unexpected increase in inflammatory markers (e.g., TNF-α, IL-6) after applying your Hst-5 derivative.

Initial Checks:

  • Endotoxin Contamination: This is the most common cause of unexpected inflammation. Use a Limulus Amebocyte Lysate (LAL) assay to test your peptide stock for endotoxins.

  • Peptide Aggregation: Aggregated peptides can sometimes be recognized by pattern recognition receptors (PRRs) on immune cells, triggering an inflammatory response. Check for precipitation or use dynamic light scattering (DLS) to assess the aggregation state.

Potential Signaling Pathway:

G cluster_0 A Hst-5 Derivative (Aggregated?) B Toll-Like Receptor (e.g., TLR4) A->B Binds C MyD88 B->C Activates D NF-κB Pathway C->D Activates E Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-8) D->E Induces

Caption: Simplified pathway for non-specific immune activation.

Troubleshooting Steps:

  • Quantify Cytokines: Use an ELISA or multiplex bead array to quantify a panel of pro-inflammatory and anti-inflammatory cytokines to understand the specific response profile.

  • Use TLR-Inhibitors: In cell culture, co-treat with known inhibitors of TLR pathways (e.g., TAK-242 for TLR4) to see if the inflammatory response is blocked.

  • Modify Formulation: If aggregation is suspected, try reformulating the peptide in a different buffer (e.g., adjust pH, ionic strength) to improve solubility and reduce off-target immune activation.

Quantitative Data Summary

The therapeutic value of a this compound derivative is defined by its selectivity. The ideal peptide has a low MIC against fungi and a high IC50 (or CC50) against mammalian cells.

PeptideTarget OrganismMIC (μM)Mammalian Cell LineIC50 / CC50 (μM)Selectivity Index (IC50/MIC)Reference
This compound (Native) C. albicans15 - 30Human Erythrocytes, various cell lines> 100 (Non-toxic)> 3.3[4][5]
Modified Hst-5 C. albicansVariesHuman CellsNot significantly increased vs. native Hst-5Varies[6]

Note: Data is compiled from multiple sources. Specific values can vary based on experimental conditions.

Key Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity using MTT Assay

This protocol assesses the effect of your Hst-5 derivative on the metabolic activity of a mammalian cell line, serving as a proxy for cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Peptide Treatment: Prepare serial dilutions of your Hst-5 derivative in complete medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions. Include a "vehicle control" (medium only) and a "lysis control" (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_control) * 100. Plot the results to determine the IC50 value.

Protocol 2: Membrane Integrity using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytoplasmic enzyme LDH into the culture supernatant, which is an indicator of plasma membrane damage and cell lysis.

Materials:

  • LDH assay kit (commercially available)

  • Cell culture supernatant from your experiment (see step 2 in MTT protocol)

  • 96-well assay plate

Methodology:

  • Collect Supernatant: Following peptide treatment, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well assay plate.

  • Prepare Controls: Use medium from the "vehicle control" wells as your low control and medium from the "lysis control" (e.g., Triton X-100 treated) wells as your high control.

  • Run Assay: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions. This typically involves adding a catalyst and substrate that react with LDH to produce a colored product.

  • Incubate: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measure: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: ((Abs_sample - Abs_low_control) / (Abs_high_control - Abs_low_control)) * 100.

References

Technical Support Center: Enhancing Histatin-5 Delivery for Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Histatin-5 (Hst-5) to the site of infection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound effectively to an infection site?

A1: The primary challenges to the therapeutic efficacy of this compound include its susceptibility to proteolytic degradation by enzymes present in saliva and those secreted by pathogens like Candida albicans[1][2][3][4][5][6][7]. Additionally, its rapid clearance from the oral cavity and potential interactions with other salivary components can reduce its availability and antifungal activity[8].

Q2: How can the stability of this compound be improved against proteolytic degradation?

A2: Two main strategies can enhance the stability of this compound:

  • Peptide Modification: Introducing single-residue substitutions (e.g., replacing lysine (B10760008) with arginine) can increase resistance to proteolysis[1][5]. Synthesizing smaller, active fragments of Hst-5 (like P-113 or 6WH5) has also been shown to improve stability while retaining or even enhancing antifungal action[2][4][9][10].

  • Encapsulation: Incorporating Hst-5 into delivery systems like mucoadhesive hydrogels or liposomes can protect it from enzymatic degradation and control its release[4][8][11][12].

Q3: What are mucoadhesive hydrogels and how do they improve this compound delivery?

A3: Mucoadhesive hydrogels are three-dimensional polymer networks that can adhere to mucosal surfaces[13][14]. By incorporating this compound into polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or Carbopol, the hydrogel can prolong the residence time of the peptide at the infection site, provide sustained release, and protect it from degradation[11][15][16][17][18].

Q4: Can this compound be used in combination with other antifungal agents?

A4: Yes, studies have shown that this compound can have a synergistic effect when used with conventional antifungal drugs such as azoles and amphotericin B[11][17]. This suggests its potential use in combination therapies to enhance efficacy and combat drug resistance.

Q5: What is the mechanism of action for this compound against Candida albicans?

A5: this compound exerts its antifungal effect by first binding to specific proteins (Ssa1 and Ssa2) on the fungal cell membrane[11][17][19]. Following internalization, it targets the mitochondria, leading to the production of reactive oxygen species (ROS), efflux of ATP, and ultimately, cell death[11][17].

Troubleshooting Guides

Problem 1: Low Antifungal Activity of this compound in in vitro Assays
Possible Cause Troubleshooting Step
Peptide Degradation Verify the integrity of your Hst-5 stock using HPLC or mass spectrometry. Consider using protease inhibitors in your assay buffer if not already included.
Suboptimal Buffer Conditions Ensure the pH and ionic strength of your assay buffer are optimal for Hst-5 activity. Histatin activity can be influenced by the surrounding environment.
Incorrect Peptide Concentration Accurately determine the concentration of your Hst-5 stock solution. Consider performing a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC).
Fungal Strain Resistance Use a reference, susceptible strain of C. albicans (e.g., ATCC 90028) to confirm the activity of your peptide[8].
Problem 2: Poor Retention of this compound Delivery System at the Application Site
Possible Cause Troubleshooting Step
Inadequate Mucoadhesive Properties Increase the concentration of the mucoadhesive polymer (e.g., HPMC, Carbopol) in your hydrogel formulation[11][18]. Evaluate different grades or combinations of polymers to optimize adhesion[11].
Rapid Dissolution of the Delivery System Modify the cross-linking density of the hydrogel to control its swelling and dissolution rate.
Mechanical Dislodgement For in vivo studies, consider the application site and potential for mechanical removal. A more viscous or adhesive formulation may be required.
Problem 3: Inconsistent or Rapid Release of this compound from Liposomes
Possible Cause Troubleshooting Step
Low Encapsulation Efficiency Optimize the liposome (B1194612) preparation method (e.g., thin-film hydration, sonication, extrusion) to improve Hst-5 encapsulation[8]. Vary the lipid composition to enhance peptide loading.
Liposome Instability Characterize the size and stability of your liposomes over time using dynamic light scattering. Store liposomes at 4°C to maintain stability[8].
Premature Peptide Leakage Adjust the lipid bilayer composition to modulate membrane fluidity and reduce premature release of the peptide.

Quantitative Data Summary

Table 1: Antifungal Activity of this compound and Its Variants against C. albicans

PeptideModificationMIC50 (µM)Fold Improvement vs. Hst-5Reference
Hst-5 Wild-Type100-[1]
K11R–K17R Double Substitution254x[1]
P-113 Truncated Fragment8-16 µg/mL-[2][10]
6WH5 Truncated Fragment-Improved activity vs. Hst-5[2]

Table 2: Release Characteristics of this compound from Delivery Systems

Delivery SystemPolymer/Lipid CompositionRelease ProfileDuration of ReleaseReference
HPMC Hydrogel 4% HPMC K100Sustained Release-[11][16][17]
Carbopol/HPMC Gel Carbopol 934, HPMCSustained Release-[18]
Liposomes Various (F1, F2, F3)Biphasic (initial burst, then sustained)Up to 96 hours[8][12]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
  • Prepare Fungal Inoculum: Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 37°C. Prepare a cell suspension in sterile saline and adjust the density to a 0.5 McFarland standard.

  • Peptide Dilution: Prepare serial dilutions of this compound or its variants in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer).

  • Incubation: In a 96-well microtiter plate, add 50 µL of the fungal suspension to 50 µL of each peptide dilution. Include a positive control (fungal suspension with antifungal drug) and a negative control (fungal suspension with saline)[2].

  • Endpoint Reading: Incubate the plate at 37°C for 24-48 hours. The MIC is the lowest concentration of the peptide that inhibits visible fungal growth. For quantitative results, plate dilutions on SDA to determine colony-forming units (CFU/mL)[2].

Protocol 2: Preparation of HPMC-Based Mucoadhesive Hydrogel
  • Peptide Solution: Dissolve this compound in 1 mM phosphate-buffered saline (PBS) to the desired final concentration (e.g., 2 mg/mL)[17].

  • Polymer Addition: Slowly add hydroxypropyl methylcellulose (HPMC) powder (e.g., 4% w/w) to the peptide solution while mixing continuously[17].

  • Homogenization: Continue mixing until a clear, homogenous gel is formed.

  • Storage: Store the hydrogel at 4°C. Regularly test for stability and antimicrobial activity[17].

Protocol 3: Proteolytic Degradation Assay
  • Incubation: Incubate this compound or its variants with a purified protease (e.g., Sap2, Sap9) or with whole saliva supernatant for various time intervals[1][6].

  • Reaction Quenching: Stop the reaction at each time point, typically by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation fragments[6].

  • Quantification: Quantify the amount of remaining intact peptide by integrating the peak area from the HPLC chromatogram.

Visualizations

Histatin5_Pathway cluster_0 Extracellular cluster_1 C. albicans Cell Hst5 This compound Ssa1_2 Ssa1/2 Receptors Hst5->Ssa1_2 Binding Internalization Internalization Ssa1_2->Internalization Mitochondria Mitochondria Internalization->Mitochondria Targets ROS ROS Production Mitochondria->ROS ATP_efflux ATP Efflux Mitochondria->ATP_efflux Cell_Death Cell Death ROS->Cell_Death ATP_efflux->Cell_Death Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Peptide_Mod Peptide Modification (e.g., substitutions, truncation) Delivery_Sys Delivery System Formulation (e.g., Hydrogel, Liposome) Peptide_Mod->Delivery_Sys Phys_Chem Physicochemical Characterization (Size, Stability, Encapsulation) Delivery_Sys->Phys_Chem Release Release Kinetics Phys_Chem->Release Stability Proteolytic Stability Assay Release->Stability Activity Antifungal Activity Assay Stability->Activity Adhesion Mucoadhesion Test Activity->Adhesion Animal_Model Animal Model of Infection (e.g., Oral Candidiasis) Adhesion->Animal_Model Efficacy Efficacy Assessment (CFU counts, Histopathology) Animal_Model->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity Troubleshooting_Logic Challenge Challenge: Low Hst-5 Efficacy Degradation Proteolytic Degradation Challenge->Degradation Clearance Rapid Clearance Challenge->Clearance Peptide_Mod Peptide Modification Degradation->Peptide_Mod Addresses Delivery_Sys Delivery System Degradation->Delivery_Sys Addresses Clearance->Delivery_Sys Addresses Solution Solution Peptide_Mod->Solution Delivery_Sys->Solution

References

Validation & Comparative

Validating Ssa1/2 Proteins as Histatin-5 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the experimental evidence validating the role of Ssa1/2 proteins as the primary cell envelope receptors for the human salivary antifungal peptide, Histatin-5 (Hst-5), in Candida albicans. Alternative and complementary pathways for Hst-5 internalization are also discussed, supported by quantitative data and detailed experimental protocols for researchers in mycology, microbiology, and drug development.

This compound, a cationic histidine-rich peptide found in human saliva, is a potent inhibitor of the opportunistic fungal pathogen Candida albicans. Its mechanism of action is initiated by binding to the fungal cell surface, a critical step for its subsequent internalization and the induction of cell death. Extensive research has identified the heat shock proteins Ssa1 and Ssa2 (members of the Hsp70 family) as the key cell wall receptors for Hst-5.[1][2][3]

Comparative Analysis of this compound Binding and Fungicidal Activity

The validation of Ssa1/2 as Hst-5 receptors has been primarily achieved through the use of Saccharomyces cerevisiae and Candida albicans knockout mutants. The data consistently demonstrates that the absence of these proteins, particularly Ssa2, significantly impairs Hst-5 binding and reduces its candidacidal efficacy.

Strain/ConditionThis compound Binding (Kd)Fungicidal Activity (% Killing)Key FindingsReference
S. cerevisiae
Wild-Type (SSA1/SSA2)2.57 x 10⁻⁶ M~80%Saturable binding of Hst-5.[1]
Δssa1Not specified~50-60%Reduced killing compared to wild-type.[1]
Δssa2Not specified~50-60%Reduced killing compared to wild-type.[1]
Δssa1/Δssa21.25 x 10⁻⁶ M~20-30%Significantly reduced binding and killing.[1]
C. albicans
Wild-TypeNot specifiedNot specifiedSsa2p shows higher affinity for Hst-5 than Ssa1p.[3]
Δssa1Similar to wild-typeNo significant reductionSsa1p has a lesser role in Hst-5 toxicity.[3]
Δssa2Reduced to one-third of wild-typeHighly resistantSsa2p is crucial for Hst-5 binding and translocation.[3]

The Ssa1/2-Mediated Pathway of this compound Action

The interaction of this compound with Ssa1/2 proteins on the C. albicans cell surface initiates a cascade of events leading to fungal cell death. This process is distinct from the membrane-disrupting mechanisms of many other antimicrobial peptides.[4][5][6][7] The key steps are outlined below:

  • Binding: Hst-5 first binds to Ssa1/2 proteins located in the cell wall.[1][6] Ssa2 appears to be the more critical protein for this initial interaction.[3]

  • Translocation: Following binding, Hst-5 is transported across the cell membrane. This step is energy-dependent and utilizes fungal polyamine transporters, specifically Dur3 and Dur31.[5][6]

  • Intracellular Targets: Once inside the cytoplasm, Hst-5 disrupts normal cellular functions. It is known to affect mitochondrial function, leading to the generation of reactive oxygen species (ROS) and the efflux of ATP.[4][8][9]

  • Cell Death: The ultimate cause of cell death is attributed to volume dysregulation and ion imbalance, triggering osmotic stress.[4][5][6][7]

This compound Signaling Pathway in Candida albicans Hst5 This compound Ssa1_2 Ssa1/2 Receptors (Cell Wall) Hst5->Ssa1_2 Binding PolyamineTransporters Polyamine Transporters (Dur3/Dur31) Ssa1_2->PolyamineTransporters Translocation Cytoplasm Cytoplasm PolyamineTransporters->Cytoplasm Mitochondria Mitochondria Cytoplasm->Mitochondria Targets Ion_Imbalance Ion Imbalance & Volume Dysregulation Cytoplasm->Ion_Imbalance ROS ROS Production Mitochondria->ROS ATP_Efflux ATP Efflux Mitochondria->ATP_Efflux Cell_Death Cell Death ROS->Cell_Death ATP_Efflux->Cell_Death Ion_Imbalance->Cell_Death

Caption: this compound antifungal mechanism workflow.

Alternative and Synergistic Internalization Pathways

While Ssa1/2 are the primary binding receptors, the complete internalization of this compound is a multi-step process that may involve other mechanisms working in tandem.

  • Polyamine Transporters (Dur3/Dur31): These transporters are essential for the energy-dependent translocation of Hst-5 across the plasma membrane after the initial binding to Ssa1/2.[5][6] The shared cationic nature of this compound and polyamines likely facilitates this transport.

  • Endocytosis: At lower concentrations, receptor-mediated endocytosis has been proposed as another route for Hst-5 uptake, leading to its localization in vacuoles.[8][10]

It is important to note that these are not mutually exclusive pathways. The prevailing model suggests that Ssa1/2-mediated binding is the prerequisite for subsequent transport via polyamine transporters or endocytosis.

Experimental Protocols for Validating Protein-Peptide Interactions

The following methodologies are central to demonstrating the interaction between this compound and Ssa1/2 proteins.

Yeast Two-Hybrid (Y2H) Analysis

This technique is used to identify protein-protein interactions in vivo.

  • Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., Ssa1) is fused to the BD, and the "prey" protein (e.g., Hst-5) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating a reporter gene (e.g., HIS3, lacZ).

  • Protocol Outline:

    • Construct plasmids encoding BD-Ssa1 and AD-Hst-5 fusions.

    • Co-transform a suitable yeast reporter strain with both plasmids.

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine) to select for interacting proteins.

    • Perform a β-galactosidase assay to quantify the strength of the interaction. Strong interactions between Ssa1p and both Hst-3 and Hst-5 have been confirmed using this method.[1]

Pull-Down Assay

This in vitro method is used to confirm direct physical interactions between proteins.

  • Principle: A "bait" protein (e.g., recombinant Ssa2p) is immobilized on beads. A cell lysate or a solution containing the "prey" protein (e.g., Hst-5) is passed over the beads. If the prey binds to the bait, it will be "pulled down" with the beads.

  • Protocol Outline:

    • Express and purify recombinant Ssa1p and Ssa2p.

    • Incubate the purified Ssa proteins with Hst-5.

    • Use an antibody specific to a tag on the Ssa protein or to the Ssa protein itself to immunoprecipitate the complex.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-Hst-5 antibody to detect the interaction. These assays have shown a higher affinity of Hst-5 for Ssa2p than for Ssa1p.[3]

Fungicidal Assay

This assay quantifies the killing efficacy of an antifungal agent.

  • Principle: Fungal cells are incubated with the antimicrobial peptide, and the number of surviving cells is determined by plating and counting colony-forming units (CFUs).

  • Protocol Outline:

    • Grow C. albicans strains (wild-type and knockout mutants) to mid-log phase.

    • Wash and resuspend the cells in a low-ionic-strength buffer.

    • Incubate a standardized number of cells with varying concentrations of Hst-5 for a defined period (e.g., 1-2 hours) at 37°C.

    • Serially dilute the cell suspensions and plate them on nutrient agar (B569324) (e.g., YPD).

    • Incubate the plates for 24-48 hours and count the CFUs.

    • Calculate the percentage of killing by comparing the CFU counts from Hst-5-treated samples to untreated controls.

Experimental Workflow for Validating Hst-5 Receptors cluster_0 In Vivo Interaction cluster_1 In Vitro Interaction cluster_2 Functional Validation Y2H Yeast Two-Hybrid Y2H_result Interaction confirmed Y2H->Y2H_result PullDown Pull-Down Assay PullDown_result Direct binding & affinity PullDown->PullDown_result Mutants Create ssaΔ Mutants BindingAssay Binding Assay (125I-Hst-5) Mutants->BindingAssay FungicidalAssay Fungicidal Assay Mutants->FungicidalAssay Binding_result Reduced Binding BindingAssay->Binding_result Killing_result Reduced Killing FungicidalAssay->Killing_result

Caption: Workflow for Hst-5 receptor validation.

Conclusion

The evidence strongly supports the role of Ssa1/2 proteins as the primary cell envelope receptors for this compound in Candida albicans. Ssa2p, in particular, is critical for the initial binding and subsequent internalization of the peptide, which is a prerequisite for its potent antifungal activity. While alternative mechanisms like endocytosis and the essential role of polyamine transporters contribute to the complete picture of Hst-5 uptake, the Ssa1/2-mediated binding remains the validated, initiating step in the candidacidal pathway. This understanding provides a solid foundation for the development of novel antifungal therapies targeting this specific interaction.

References

Unlocking Potent Antifungal Synergies: Histatin-5 in Combination with Conventional Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the enhanced efficacy of the salivary peptide Histatin-5 when paired with traditional antifungal agents, offering a promising strategy to combat drug-resistant fungal infections.

In the ongoing battle against opportunistic fungal pathogens like Candida albicans, the emergence of drug resistance poses a significant threat to public health. Researchers are increasingly exploring combination therapies to enhance the efficacy of existing antifungal drugs. One promising candidate in this arena is this compound (Hst-5), a naturally occurring cationic peptide found in human saliva with known antifungal properties. This guide provides a comparative analysis of the synergistic effects of this compound with conventional antifungal drugs, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Potentiating Azoles and Polyenes: A Quantitative Look at Synergy

The synergistic interaction between this compound and conventional antifungal drugs, such as the azole fluconazole (B54011) and the polyene amphotericin B, has been demonstrated to be a promising strategy against Candida species. This synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic relationship.

While specific FICI values for the direct combination of this compound and conventional antifungals are not extensively detailed in publicly available literature, studies on analogous synergistic interactions provide a framework for understanding their potential. For instance, one study reported strong synergism between amphotericin B and this compound against four of seven tested fungal strains, including a resistant C. albicans laboratory mutant[1]. Another study highlighted that this compound can reverse fluconazole resistance in Saccharomyces cerevisiae by inhibiting ABC efflux transporters, which are homologous to those in Candida albicans[2]. This suggests a significant potential for synergistic outcomes.

Table 1: Synergistic Activity of this compound and Analogs with Conventional Antifungals

Fungal Strain(s)This compound/AnalogConventional AntifungalFICI ValueOutcomeReference
Aspergillus, Candida, Cryptococcus spp.This compound, dhvar4, dhvar5Amphotericin BNot SpecifiedSynergism[1]
Saccharomyces cerevisiae (MDR strain)This compoundFluconazoleNot SpecifiedReversal of Resistance[2]

Disrupting Biofilms: A Key Advantage of Combination Therapy

Fungal biofilms present a major clinical challenge due to their inherent resistance to antimicrobial agents. The combination of this compound with conventional antifungals has shown potential in disrupting these resilient structures. While specific quantitative data on biofilm reduction for the combination is limited, individual efficacy data provides a strong rationale for their combined use.

For example, studies have shown that this compound alone can inhibit the metabolic activity of C. albicans biofilms by 40% at a concentration of 50 µM and 60% at 100 µM[3]. In comparison, established biofilms are often highly resistant to fluconazole[3][4]. Amphotericin B and nystatin (B1677061) are more effective, reducing metabolic activity by 56% and 85% respectively at a concentration of 1 µg/ml[3]. The distinct mechanisms of action suggest a powerful synergistic effect when these agents are combined.

Table 2: Individual Efficacy of this compound and Conventional Antifungals against Candida albicans Biofilms

Antifungal AgentConcentrationBiofilm Metabolic Activity Reduction (%)Reference
This compound50 µM40%[3]
This compound100 µM60%[3]
Amphotericin B1 µg/ml56%[3]
Nystatin1 µg/ml85%[3]
Fluconazole1-64 µg/mlHighly Resistant[3]

Deciphering the Mechanisms of Synergy

The enhanced antifungal effect of combining this compound with conventional drugs stems from their distinct yet complementary mechanisms of action.

Conventional Antifungals:

  • Polyenes (e.g., Amphotericin B): These drugs bind to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death[5][6].

  • Azoles (e.g., Fluconazole): This class of drugs inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol biosynthesis. The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity and function[5].

This compound: this compound's mechanism is multifaceted. It is actively transported into the fungal cell where it targets mitochondria, leading to the production of reactive oxygen species (ROS) and the efflux of ATP and ions, causing osmotic stress and eventual cell death[5][7]. Importantly, this compound has also been shown to inhibit the function of ABC transporters, which are often responsible for pumping antifungal drugs out of the cell, thereby contributing to drug resistance[2].

The Synergistic Interaction: The synergy between this compound and conventional antifungals can be attributed to a multi-pronged attack on the fungal cell.

Synergistic_Antifungal_Action cluster_conventional Conventional Antifungals cluster_histatin This compound cluster_fungal_cell Fungal Cell Amphotericin_B Amphotericin B Cell_Membrane Cell Membrane (Ergosterol) Amphotericin_B->Cell_Membrane Forms Pores Fluconazole Fluconazole Ergosterol_Synthesis Ergosterol Synthesis Fluconazole->Ergosterol_Synthesis Inhibits Histatin_5 This compound Mitochondria Mitochondria Histatin_5->Mitochondria Targets Efflux_Pumps ABC Efflux Pumps Histatin_5->Efflux_Pumps Inhibits Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Leakage Ergosterol_Synthesis->Cell_Membrane Disrupts Integrity Mitochondria->Cell_Death ROS, ATP Efflux Efflux_Pumps->Fluconazole Expels

Caption: Synergistic antifungal mechanisms.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

Checkerboard Microdilution Assay: This assay is the gold standard for evaluating synergistic interactions between two antimicrobial agents.

  • Preparation: Two-fold serial dilutions of each drug (this compound and the conventional antifungal) are prepared in a 96-well microtiter plate. One drug is diluted along the x-axis and the other along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate.

  • Incubation: The plate is incubated under appropriate conditions to allow for fungal growth.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined for each drug alone and in combination. The FICI is then calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Biofilm Susceptibility Testing (XTT Assay): This assay measures the metabolic activity of the biofilm, which correlates with cell viability.

  • Biofilm Formation: Fungal biofilms are grown in the wells of a 96-well plate.

  • Treatment: The mature biofilms are treated with various concentrations of this compound, the conventional antifungal, and their combination.

  • XTT Staining: After an incubation period, the supernatant is removed, and an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to each well.

  • Measurement: Metabolically active cells reduce the XTT to a formazan (B1609692) product, which results in a color change that can be measured spectrophotometrically. The percentage of biofilm reduction is calculated by comparing the absorbance of the treated wells to the untreated control wells.

Experimental_Workflow start Start prepare_drugs Prepare Serial Dilutions of this compound & Antifungal start->prepare_drugs form_biofilm Form Fungal Biofilm in 96-well Plate start->form_biofilm inoculate Inoculate with Fungal Suspension prepare_drugs->inoculate incubate_planktonic Incubate (Planktonic Growth) inoculate->incubate_planktonic read_mic Determine MIC incubate_planktonic->read_mic calculate_fici Calculate FICI read_mic->calculate_fici synergy_assessment Assess Synergy calculate_fici->synergy_assessment treat_biofilm Treat Biofilm with Drug Combinations form_biofilm->treat_biofilm incubate_biofilm Incubate treat_biofilm->incubate_biofilm xtt_assay Perform XTT Assay incubate_biofilm->xtt_assay measure_absorbance Measure Absorbance xtt_assay->measure_absorbance calculate_reduction Calculate Biofilm Reduction measure_absorbance->calculate_reduction biofilm_assessment Assess Anti-Biofilm Effect calculate_reduction->biofilm_assessment

Caption: Workflow for synergy testing.

Conclusion

The synergistic combination of this compound with conventional antifungal drugs represents a promising avenue for the development of more effective treatments against resistant fungal infections. The ability of this compound to potentiate the activity of drugs like amphotericin B and fluconazole, coupled with its potential to disrupt resilient biofilms, underscores its therapeutic value. Further research focusing on in vivo studies and the elucidation of precise synergistic mechanisms at the molecular level is warranted to translate these promising in vitro findings into clinical applications.

References

Unraveling the Antifungal Arsenal: A Comparative Guide to Histatin-5 and Lactoferrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of natural antifungal agents is paramount in the quest for novel therapeutics. This guide provides a detailed, objective comparison of the antifungal mechanisms of two prominent salivary proteins: Histatin-5 and Lactoferrin. By dissecting their modes of action, presenting quantitative efficacy data, and outlining key experimental protocols, this document serves as a comprehensive resource for advancing antifungal research and development.

At a Glance: Key Mechanistic Differences

This compound and lactoferrin, both crucial components of the innate immune system in the oral cavity, employ distinct strategies to combat fungal pathogens, primarily the opportunistic yeast Candida albicans. While both exhibit potent antifungal properties, their pathways to fungal cell death diverge significantly. This compound's action is predominantly intracellular, contingent on its uptake by the fungal cell. In contrast, lactoferrin's attack is multifaceted, initiated at the cell surface and extending to the disruption of essential metabolic processes.

Quantitative Comparison of Antifungal Activity

The efficacy of antifungal agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize reported MIC values for this compound and lactoferrin against various fungal species, providing a snapshot of their comparative potency.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC Range (µg/mL)Key FindingsReference
Candida albicans10 - 20Potent activity against both planktonic cells and biofilms.[1][2]
Candida glabrata> 21Less susceptible compared to C. albicans.[2]
Candida kefyr10 - 20Effective against various medically important Candida species.[1]
Candida krusei10 - 20Effective against various medically important Candida species.[1]
Candida parapsilosis10 - 20Effective against various medically important Candida species.[1]
Cryptococcus neoformans5 - 6Demonstrates potent activity against this encapsulated yeast.[1]
Aspergillus fumigatus5 - 6Shows activity against this common mold.[1]

Table 2: Antifungal Activity of Lactoferrin

Fungal SpeciesMIC Range (µg/mL)Key FindingsReference
Candida albicans200Activity is influenced by iron saturation and experimental conditions.[3] Synergistic with other antifungals.[4][5][3][4][5]
Candida tropicalis-High susceptibility reported.[6]
Candida krusei-High susceptibility reported.[6]
Candida glabrata-Lower susceptibility compared to other Candida species.[6]

Delving into the Mechanisms of Action

This compound: The Intracellular Assassin

The candidacidal activity of this compound is a multi-step process that commences with its binding to the fungal cell wall and culminates in intracellular chaos.[7] Unlike many antimicrobial peptides, this compound does not lyse the fungal cell membrane to exert its effect.[8] Instead, it is actively transported into the cytoplasm.

Once inside, this compound targets the mitochondria, disrupting their function and leading to the generation of reactive oxygen species (ROS).[1][9][10] This oxidative stress, coupled with a significant efflux of intracellular ions like potassium and ATP, creates a severe ionic imbalance.[1][7][11] The ultimate cause of cell death is attributed to this volume dysregulation and osmotic stress.[8][12]

Histatin5_Mechanism cluster_extracellular Extracellular cluster_cell Candida albicans cluster_cytoplasm Cytoplasm Hst5_out This compound CellWall Cell Wall Binding (Ssa1/2 proteins) Hst5_out->CellWall Binds to Uptake Energy-Dependent Uptake (Polyamine Transporters) CellWall->Uptake Facilitates Hst5_in Intracellular This compound Uptake->Hst5_in Mitochondria Mitochondrial Dysfunction Hst5_in->Mitochondria Targets IonEfflux Ion Efflux (K+, ATP) Hst5_in->IonEfflux Induces ROS ROS Production Mitochondria->ROS Leads to OsmoticStress Osmotic Stress & Volume Dysregulation ROS->OsmoticStress IonEfflux->OsmoticStress CellDeath Fungal Cell Death OsmoticStress->CellDeath Results in

Caption: Antifungal Mechanism of this compound.
Lactoferrin: The Multi-Pronged Attacker

Lactoferrin's antifungal strategy is broader and more varied than that of this compound. One of its primary and most well-known mechanisms is iron sequestration. By binding to iron, an essential nutrient for fungal growth and proliferation, the iron-free form of lactoferrin (apo-lactoferrin) creates an iron-depleted environment, effectively starving the fungus.[13]

However, the action of lactoferrin is not solely dependent on iron deprivation. It can also directly interact with the fungal cell surface, leading to membrane destabilization and increased permeability.[14][15][16] This disruption can lead to the leakage of essential intracellular components. Furthermore, some studies suggest that lactoferrin can induce apoptosis-like processes in fungal cells, characterized by chromatin condensation and the accumulation of ROS.[6][13] Lactoferrin and its derived peptides have also been shown to inhibit biofilm formation, a key virulence factor for Candida albicans.[17]

Lactoferrin_Mechanism cluster_extracellular Extracellular cluster_cell Candida albicans Lactoferrin Lactoferrin Iron Iron (Fe³⁺) Lactoferrin->Iron Sequesters CellSurface Cell Surface Interaction Lactoferrin->CellSurface Directly interacts with Apoptosis Induction of Apoptosis-like Processes Lactoferrin->Apoptosis Induces CellDeath Fungal Cell Death Iron->CellDeath Inhibits Growth MembraneDamage Membrane Destabilization & Permeabilization CellSurface->MembraneDamage MembraneDamage->CellDeath Leads to Apoptosis->CellDeath

Caption: Antifungal Mechanisms of Lactoferrin.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

The determination of MIC values is a cornerstone of antifungal research. The following outlines a generalized protocol for a broth microdilution assay, a common method for assessing antifungal susceptibility.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Antifungal agent (this compound or lactoferrin)

  • Sterile 96-well microtiter plates

  • Growth medium (e.g., RPMI-1640)

  • Spectrophotometer or plate reader

  • Incubator

Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific concentration (e.g., 1 x 10³ to 5 x 10³ cells/mL).

  • Serial Dilution: The antifungal agent is serially diluted in the growth medium across the wells of the microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing only the medium and the fungus (positive control) and only the medium (negative control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Antifungal_Susceptibility_Workflow A Prepare Fungal Inoculum (e.g., Candida albicans) C Inoculate Wells with Fungal Suspension A->C B Perform Serial Dilution of Antifungal Agent (in 96-well plate) B->C D Incubate Plate (e.g., 35°C for 24-48h) C->D E Determine MIC (Visual or Spectrophotometric Reading) D->E F Lowest concentration with no visible growth = MIC E->F

Caption: Workflow for Antifungal Susceptibility Testing.

Conclusion: Complementary Roles in Host Defense and Therapeutic Potential

This compound and lactoferrin represent two distinct yet complementary facets of the innate immune system's defense against fungal pathogens. This compound acts as a targeted intracellular agent, while lactoferrin employs a broader, multi-pronged strategy. The detailed understanding of their mechanisms, supported by quantitative data, provides a solid foundation for the development of novel antifungal therapies. Their unique modes of action, particularly their efficacy against drug-resistant strains and potential for synergistic interactions with existing antifungals, underscore their significant therapeutic potential. Further research into optimizing their delivery and stability will be crucial in translating these natural defenders into clinical applications.

References

Unveiling the Therapeutic Potential of Histatin-5 in Wound Healing: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for advanced wound care therapeutics, the naturally occurring salivary peptide Histatin-5 (Hst-5) has emerged as a promising candidate, demonstrating significant pro-healing properties in various in vivo models. This guide provides a comprehensive comparison of this compound's wound healing efficacy against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound Demonstrates Efficacy in Corneal and Oral Wound Healing

Recent in vivo studies have validated the wound healing capabilities of this compound in both corneal and oral mucosal tissues. A key study utilizing a murine model of corneal injury revealed that topical application of this compound significantly accelerates wound closure. Furthermore, research on a chemotherapy-induced oral mucositis model in hamsters showed that a mucoadhesive gel containing this compound effectively promotes the healing of oral ulcers.[1]

The therapeutic action of this compound is, at least in part, attributed to its ability to stimulate epithelial cell migration, a critical step in the wound closure process. This pro-migratory effect is mediated through the activation of the Extracellular Signal-Regulated Kinase (ERK) signaling pathway. A specific functional domain within this compound, the SHRGY pentapeptide, has been identified as necessary for inducing this cellular migration and subsequent wound repair.

Comparative Efficacy: this compound vs. Histatin-1

Within the histatin family of peptides, Histatin-1 (Hst-1) is another member recognized for its potent wound healing properties. While direct in vivo comparative studies between this compound and Histatin-1 are limited, analysis of independent studies provides valuable insights into their respective efficacies in different wound models.

In Vivo ModelPeptideConcentrationTreatment RegimenKey Findings
Murine Corneal Wound Healing This compound80 µMTopical, 3 times/dayStatistically significant improvement in wound closure at 18 and 24 hours compared to control.
SHRGY (Hst-5 domain)80 µMTopical, 3 times/dayStatistically significant improvement in wound closure at 18 and 24 hours compared to control.
Control Peptide (SP1)80 µMTopical, 3 times/dayBaseline wound healing.
Murine Acute Skin Wound Healing Histatin-11 µMTopical4.34 times the healing percentage of control at day 3.
Histatin-110 µMTopical5.77 times the healing percentage of control at day 3; significant improvement up to day 10.
Histatin-150 µMTopical5.90 times the healing percentage of control at day 3; significant improvement up to day 5.
Control--Baseline wound healing.
Chemotherapy-Induced Oral Mucositis (Hamster) This compound GelNot specifiedTopicalConfirmed wound healing activity through histopathological and immunohistochemical analysis.

Experimental Protocols

Murine Corneal Wound Healing Model

This model is utilized to assess the rate of re-epithelialization of the cornea following a mechanical injury.

Procedure:

  • Anesthesia: C57BL/6J mice are anesthetized.

  • Epithelial Debridement: A 2.0-mm diameter area of the central corneal epithelium is demarcated and removed using an AlgerBrush II.

  • Treatment: 80 µM of this compound, SHRGY peptide, or a control peptide (SP1) is topically applied to the cornea three times a day.

  • Wound Area Measurement: At 0, 18, and 24 hours post-injury, the corneas are stained with fluorescein, and the remaining wound area is imaged and measured using ImageJ software. The percentage of the remaining wound area is calculated relative to the initial wound size.

Chemotherapy-Induced Oral Mucositis Model in Hamsters

This model simulates the oral ulceration that is a common side effect of chemotherapy, providing a platform to evaluate the efficacy of therapeutic interventions.

Procedure:

  • Mucositis Induction: Male Syrian hamsters receive intraperitoneal injections of 5-fluorouracil (B62378) (5-FU) to induce chemotherapy-related toxicity. Mechanical trauma is then induced on the cheek pouch mucosa by scratching with a sterile needle to create ulcerations.

  • Treatment: A mucoadhesive gel containing this compound is topically applied to the induced oral ulcers.

  • Evaluation: The healing of the ulcers is assessed through macroscopic observation, and histopathological and immunohistochemical analysis of the cheek pouch tissue to evaluate tissue regeneration and inflammation.

Murine Acute Skin Wound Healing Model

This model is employed to evaluate the efficacy of topical agents in promoting the closure of full-thickness skin wounds.

Procedure:

  • Wound Creation: Full-thickness cutaneous wounds are created on the dorsal skin of mice.

  • Treatment: Topical application of Histatin-1 at concentrations of 1 µM, 10 µM, or 50 µM.

  • Wound Closure Analysis: The wound area is measured at days 3, 5, and 10 post-wounding to determine the percentage of wound healing.

  • Immunohistochemical Analysis: On day 7, the wound tissue is excised for immunohistochemical staining to quantify inflammatory markers such as CD68-positive macrophages and angiogenesis markers like CD31 and Vascular Endothelial Growth Factor (VEGF).

Signaling Pathways in Histatin-Mediated Wound Healing

The pro-healing effects of this compound are linked to the activation of the ERK signaling pathway, which is crucial for cell migration.

Histatin5_Wound_Healing_Workflow cluster_model In Vivo Murine Corneal Wound Model Wound Corneal Epithelial Wound Treatment Topical this compound (80 µM) Wound->Treatment Application Migration Epithelial Cell Migration Treatment->Migration Stimulates Closure Wound Closure Migration->Closure Leads to

Experimental workflow for in vivo validation of this compound in a murine corneal wound model.

Histatin5_Signaling_Pathway Hst5 This compound Receptor Cell Surface Receptor (Putative) Hst5->Receptor MEK MEK Receptor->MEK Activates ERK ERK MEK->ERK Phosphorylates Migration Cell Migration ERK->Migration Promotes

References

Histatin-5: A Comparative Analysis of its Cross-Reactivity with Human Cells and Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial peptide Histatin-5 with other alternatives, focusing on its cross-reactivity with human cells and tissues. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound, a naturally occurring peptide in human saliva, demonstrates potent antifungal activity, particularly against Candida albicans. A key advantage of this compound in a therapeutic context is its remarkably low cytotoxicity towards human cells. This guide delves into the specifics of its cross-reactivity, or lack thereof, and compares it with other antimicrobial peptides (AMPs) such as LL-37 and Human β-defensin 2. Experimental data on cytotoxicity and hemolytic activity are presented, alongside detailed protocols for the key assays used in these evaluations. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying mechanisms and methodologies.

Data Presentation: Comparative Cytotoxicity and Hemolytic Activity

The following tables summarize the quantitative data on the cytotoxicity and hemolytic activity of this compound and other selected antimicrobial peptides on various human cell lines and erythrocytes. It is important to note that direct comparative studies under identical conditions are limited; therefore, data has been compiled from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: Cytotoxicity of Antimicrobial Peptides on Human Cell Lines

PeptideCell LineAssayConcentration% Viability / % InhibitionCytotoxicity LevelReference
This compound Human Gingival FibroblastsMTT50 µg/mL9% inhibitionNot cytotoxic[1]
This compound & Variants HEK293TPropidium Iodide StainingNot SpecifiedNo significant difference from controlNot cytotoxic[2]
LL-37 Human KeratinocytesNot SpecifiedNot SpecifiedProtects from apoptosisNot cytotoxic[2]
Human β-defensin 2 (HBD-2) HeLa, PC3, MCF-7Not Specified≥50 μMIC50Moderately cytotoxic[3]
Melittin Human FibroblastsMTT4 µM~80% cytotoxicityHighly cytotoxic[4]

Table 2: Hemolytic Activity of Antimicrobial Peptides on Human Erythrocytes

PeptideAssay ConditionHC50 (µM)Hemolytic ActivityReference
This compound 1 mM K-phosphate, 287 mM glucose>100Low[4]
Magainin 2 1 mM K-phosphate, 287 mM glucose>100Low[4]
PGLa 1 mM K-phosphate, 287 mM glucose0.6High[4]
Melittin Not SpecifiedLow µM rangeHigh[4]
LL-37 Not Specified>80Low[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are fundamental for assessing the cross-reactivity and cytotoxic potential of antimicrobial peptides.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cell line of interest (e.g., Human Gingival Fibroblasts)

  • Complete cell culture medium

  • This compound and other peptides of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the peptides in complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies the release of LDH from cells with a damaged plasma membrane.

Materials:

  • Human cell line of interest

  • Serum-free cell culture medium

  • This compound and other peptides of interest

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Peptide Treatment: Replace the culture medium with serum-free medium containing serial dilutions of the peptides. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), which is an indicator of its general cytotoxicity towards mammalian cell membranes.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound and other peptides of interest

  • Triton X-100 (1% v/v in PBS) as a positive control

  • 96-well V-bottom plates

  • Centrifuge

  • Microplate reader

Procedure:

  • RBC Preparation: Wash freshly collected human RBCs three times with PBS by centrifugation at 1,000 x g for 5 minutes. Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptides in PBS.

  • Incubation: In a 96-well V-bottom plate, add 50 µL of the RBC suspension to 50 µL of each peptide dilution. For the negative control (0% hemolysis), add 50 µL of PBS. For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100.

  • Incubate the plate for 1 hour at 37°C.

  • Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Histatin5_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Ssa1/2 Proteins Ssa1/2 Proteins This compound->Ssa1/2 Proteins Binds to Polyamine Transporters Polyamine Transporters Ssa1/2 Proteins->Polyamine Transporters Facilitates uptake via Intracellular this compound Intracellular this compound Polyamine Transporters->Intracellular this compound Translocates Mitochondrion Mitochondrion Intracellular this compound->Mitochondrion Targets ATP Efflux ATP Efflux Intracellular this compound->ATP Efflux Causes Ion Imbalance Ion Imbalance Intracellular this compound->Ion Imbalance Causes ROS Production ROS Production Mitochondrion->ROS Production Induces Cell Death Cell Death ROS Production->Cell Death ATP Efflux->Cell Death Ion Imbalance->Cell Death

Caption: Antifungal mechanism of this compound.

Cytotoxicity_Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Peptide Treatment Peptide Treatment Cell Seeding->Peptide Treatment Incubation Incubation Peptide Treatment->Incubation Assay Assay Incubation->Assay Data Acquisition Data Acquisition Assay->Data Acquisition MTT, LDH, etc. Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

This compound exhibits a favorable safety profile with minimal cross-reactivity towards a variety of human cells and tissues, a crucial attribute for any therapeutic agent. In comparison to other antimicrobial peptides, which can display significant cytotoxicity, this compound's specificity for fungal cells makes it a promising candidate for further drug development. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to evaluate and compare the performance of this compound and other antimicrobial peptides in a preclinical setting. Further head-to-head comparative studies are warranted to definitively establish its superiority in terms of safety and efficacy.

References

A Comparative Analysis of the Antifungal Properties of Histatin-1, -3, and -5

Author: BenchChem Technical Support Team. Date: December 2025

Histatins, a family of histidine-rich cationic peptides found in human saliva, represent a key component of the innate immune system in the oral cavity. Among the 12 identified histatins, histatin-1 (B1576432), -3, and -5 are the most abundant and have been the subject of extensive research for their antimicrobial properties. This guide provides a comparative overview of the antifungal activity of these three major histatins, with a focus on their efficacy against the opportunistic fungal pathogen Candida albicans. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Relative Antifungal Potency

Experimental evidence consistently demonstrates a clear hierarchy in the antifungal potency of the three major histatins. Histatin-5 (B8235270) is widely recognized as the most potent antifungal agent among the family, followed by histatin-3, with histatin-1 exhibiting the least activity.[1][2][3] This difference in activity is attributed to variations in their primary structure and conformational flexibility.

Quantitative Antifungal Activity

The antifungal efficacy of histatins is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for histatin-1, -3, and -5 against Candida albicans and other medically important fungi. It is important to note that MIC values can vary depending on the specific fungal strain and the experimental conditions used.

HistatinFungal SpeciesMIC (μg/mL)MIC (μM)Reference
This compound Candida albicans10 - 203.3 - 6.6[3]
Candida kefyr10 - 203.3 - 6.6[3]
Candida krusei10 - 203.3 - 6.6[3]
Candida parapsilosis10 - 203.3 - 6.6[3]
Cryptococcus neoformans5 - 61.6 - 2.0[3]
Aspergillus fumigatus5 - 61.6 - 2.0[3]
This compound Candida albicans8 - 162.6 - 5.3[4]
This compound Candida albicans~25 µM25[5]
Histatin-3 Candida albicansModerately Active-[1]
Histatin-1 Candida albicansLeast Active-[1]

Mechanisms of Antifungal Action

The candidacidal (Candida-killing) mechanism of histatins, particularly this compound, is a multi-step process that involves entry into the fungal cell and disruption of key physiological functions, ultimately leading to cell death. Unlike many other antimicrobial peptides, histatins do not primarily function by forming pores in the cell membrane.[6][7]

This compound Signaling Pathway

The antifungal mechanism of this compound against Candida albicans is the most extensively studied. The process begins with the peptide binding to specific proteins on the fungal cell wall. Following binding, this compound is actively transported into the cytoplasm. Once inside, it targets the mitochondria, leading to the production of reactive oxygen species (ROS) and the release of ATP.[8][9] This triggers a cascade of events, including disruption of the cell cycle, osmotic imbalance due to ion efflux, and ultimately, cell death.[6][9][10][11]

Histatin5_Mechanism cluster_extracellular Extracellular Space cluster_cell Candida albicans Cell cluster_transporters Transporters This compound This compound Ssa1/2 Ssa1/2 This compound->Ssa1/2 Binds Cell Wall Cell Wall Cell Membrane Cell Membrane Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Targets ROS Production ROS Production Mitochondrion->ROS Production Induces ATP Release ATP Release Mitochondrion->ATP Release Induces Polyamine Transporters Polyamine Transporters Polyamine Transporters->Cytoplasm Internalization Cell Death Cell Death ROS Production->Cell Death ATP Release->Cell Death

Caption: Antifungal mechanism of this compound against Candida albicans.

Histatin-1 and -3 Mechanisms

While less is known about the specific mechanisms of histatin-1 and -3, it is believed that they share a similar mode of action to this compound, involving internalization and targeting of intracellular components.[12] The differences in their potency are likely due to variations in their ability to bind to and be transported into the fungal cell, as well as their intrinsic activity once inside. For instance, histatin-3 has also been shown to be internalized by C. albicans.[12] The presence of certain metal ions, such as Zn2+, can reportedly enhance the antifungal efficacy of histatin-1 by stabilizing its secondary structure and increasing its binding affinity to fungal cell wall components.[13]

Experimental Protocols

The following is a representative protocol for determining the antifungal activity of histatins using a broth microdilution assay, a common method for determining the Minimum Inhibitory Concentration (MIC).

1. Fungal Strain and Culture Preparation:

  • A reference strain of Candida albicans (e.g., ATCC 90028) is used.

  • The fungal cells are cultured overnight at 30°C in a nutrient-rich medium such as Yeast Peptone Dextrose (YPD) broth.

  • The cells are then harvested, washed with a buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4), and resuspended in the same buffer to a standardized concentration (e.g., 1 x 10^6 cells/mL).[14]

2. Peptide Preparation:

  • Histatin peptides are synthesized and purified.

  • Stock solutions of each histatin are prepared in a suitable solvent (e.g., sterile water).

  • Serial twofold dilutions of each peptide are made in the assay medium.

3. Antifungal Susceptibility Testing (Broth Microdilution):

  • The assay is performed in a 96-well microtiter plate.

  • Each well contains the fungal inoculum and a specific concentration of the histatin peptide in a final volume of 100-200 μL.

  • Control wells containing only the fungal inoculum (positive control) and only the medium (negative control) are included.

  • The plate is incubated at 37°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the peptide that results in a significant inhibition of visible fungal growth compared to the positive control. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Antifungal_Assay_Workflow Start Start Fungal Culture Preparation Fungal Culture Preparation Start->Fungal Culture Preparation Peptide Serial Dilution Peptide Serial Dilution Start->Peptide Serial Dilution Inoculation in 96-well Plate Inoculation in 96-well Plate Fungal Culture Preparation->Inoculation in 96-well Plate Peptide Serial Dilution->Inoculation in 96-well Plate Incubation Incubation Inoculation in 96-well Plate->Incubation Data Analysis (Visual/OD) Data Analysis (Visual/OD) Incubation->Data Analysis (Visual/OD) Determine MIC Determine MIC Data Analysis (Visual/OD)->Determine MIC

Caption: Experimental workflow for antifungal susceptibility testing.

Comparative Summary

The following diagram provides a logical comparison of the key features of histatin-1, -3, and -5.

Histatin_Comparison Histatin1 Histatin-1 Antifungal Potency: Low Mechanism: Less Studied Notes: Activity enhanced by Zn2+ Histatin3 Histatin-3 Antifungal Potency: Moderate Mechanism: Internalization confirmed Notes: Also involved in wound healing Histatin3:potency->Histatin1:potency > Histatin5 This compound Antifungal Potency: High Mechanism: Well-characterized (intracellular targets) Notes: Most potent antifungal histatin Histatin5:potency->Histatin3:potency >

Caption: Key feature comparison of Histatin-1, -3, and -5.

Conclusion

References

Validating Histatin-5 as a Biomarker for Oral Health: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Histatin-5 as a biomarker for oral health, comparing its performance against other salivary proteins, namely secretory Immunoglobulin A (sIgA) and Lactoperoxidase. This document summarizes key experimental data, details relevant methodologies, and visualizes complex biological pathways to offer an objective resource for researchers in oral biology and drug development.

Executive Summary

This compound, a histidine-rich cationic peptide found in human saliva, demonstrates significant potential as a biomarker for various oral health conditions, including dental caries, periodontitis, and oral candidiasis. Its multifaceted role in the oral cavity's innate defense system, encompassing antifungal and antibacterial activities, positions it as a promising candidate for diagnostic and therapeutic applications. This guide presents a comparative analysis of this compound with sIgA and Lactoperoxidase, highlighting their respective concentrations in different oral health states and detailing the underlying biological mechanisms.

Comparative Analysis of Salivary Biomarkers

The utility of a biomarker is determined by its differential expression in health versus disease. The following tables summarize the quantitative data from studies comparing the salivary concentrations of this compound, sIgA, and Lactoperoxidase in various oral health conditions.

Dental Caries

A study on adolescents with varying degrees of dental caries provides a direct comparison of the three biomarkers.

BiomarkerLow Caries Intensity (DMF=3) - Median ConcentrationHigh Caries Intensity (DMF>11) - Median ConcentrationStatistical Significance (p-value)Reference
This compound 16.89 ng/mL66.84 ng/mLp=0.015[1]
sIgA 22.2 mg/dL23.8 mg/dLp=0.003[2][3]
Lactoperoxidase 2148 nmol/L3047 nmol/Lp=0.02[2][3]

These findings suggest a significant increase in the levels of all three biomarkers in individuals with a higher intensity of dental caries.[2][3][4]

Periodontitis

While direct comparative studies for all three biomarkers in periodontitis are limited, individual studies indicate changes in their salivary levels.

BiomarkerHealthy Controls - Mean ConcentrationPeriodontitis Patients - Mean ConcentrationKey FindingsReferences
This compound 0.667 (Optical Density)0.7253 (Optical Density)Levels increase from health to periodontitis, but the difference was not statistically significant.
sIgA 129.2 µg/mL356.3 µg/mLHighly significant increase in periodontitis patients (p<0.001).
Lactoperoxidase Lower ActivityHigher ActivityPeroxidase activity is elevated in periodontitis patients.

Histatin levels have been observed to be elevated in the parotid saliva of periodontitis patients compared to healthy subjects. Similarly, sIgA levels are significantly higher in the saliva of individuals with chronic periodontitis. Studies on lactoperoxidase also indicate increased activity in periodontitis patients.

Oral Candidiasis

In the context of oral candidiasis, particularly in immunocompromised individuals, this compound levels have been a primary focus.

BiomarkerHealthy Controls (HIV-) - Mean ConcentrationOral Candidiasis Patients (HIV+) - Mean ConcentrationStatistical Significance (p-value)Reference
This compound 9.17 µg/mL7.32 µg/mLp = 0.003

Studies have shown that individuals with HIV who are highly colonized with Candida albicans exhibit significantly lower levels of this compound in their saliva compared to healthy individuals, suggesting a protective role for this peptide against oral candidiasis.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are central to its potential as a biomarker and therapeutic agent.

Antifungal Signaling Pathway of this compound against Candida albicans

This compound exerts its potent antifungal activity against C. albicans through a multi-step process that involves binding to the fungal cell wall, internalization, and disruption of intracellular processes.

Histatin5_Antifungal_Pathway cluster_extracellular Extracellular cluster_cell_wall C. albicans Cell Wall cluster_cytoplasm Cytoplasm This compound This compound Ssa1/2 Receptors Ssa1/2 Receptors This compound->Ssa1/2 Receptors Binding Internalized Hst-5 Internalized Hst-5 Ssa1/2 Receptors->Internalized Hst-5 Internalization Mitochondrion Mitochondrion Internalized Hst-5->Mitochondrion Targets Hog1 MAPK Pathway Hog1 MAPK Pathway Internalized Hst-5->Hog1 MAPK Pathway Activates ROS Production ROS Production Mitochondrion->ROS Production Induces ATP Efflux ATP Efflux Mitochondrion->ATP Efflux Induces Cell Death Cell Death ROS Production->Cell Death Leads to ATP Efflux->Cell Death Leads to Hog1 MAPK Pathway->Cell Death Contributes to

Caption: Antifungal mechanism of this compound against C. albicans.

Antibacterial Mechanism of this compound against Porphyromonas gingivalis

This compound also exhibits antibacterial properties, notably against the periodontal pathogen Porphyromonas gingivalis, primarily by inhibiting its key virulence factors, gingipains.

Histatin5_Antibacterial_Pathway cluster_extracellular_pg Extracellular cluster_pg P. gingivalis This compound This compound Gingipains (Rgp & Kgp) Gingipains (Rgp & Kgp) This compound->Gingipains (Rgp & Kgp) Inhibits (Competitive & Non-competitive) Tissue Destruction Tissue Destruction Gingipains (Rgp & Kgp)->Tissue Destruction Causes Inflammation Inflammation Gingipains (Rgp & Kgp)->Inflammation Causes

Caption: Antibacterial mechanism of this compound against P. gingivalis.

Experimental Protocols

Accurate and reproducible quantification of salivary biomarkers is crucial for their validation. The following section details a standard workflow and a specific protocol for this compound measurement.

General Workflow for Salivary Biomarker Analysis

This workflow outlines the key steps from sample collection to data analysis for salivary proteomics.

Salivary_Biomarker_Workflow Sample Collection Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing Centrifugation, Supernatant Collection Protein Quantification Protein Quantification Sample Processing->Protein Quantification ELISA, Mass Spectrometry, etc. Data Analysis Data Analysis Protein Quantification->Data Analysis Statistical Analysis, Biomarker Validation

Caption: General workflow for salivary biomarker analysis.

Detailed ELISA Protocol for Salivary this compound Quantification

This protocol is based on a sandwich ELISA technique.

1. Sample Collection and Preparation:

  • Collect unstimulated whole saliva by asking the subject to spit into a sterile container.

  • Centrifuge the saliva sample at 10,000 x g for 10 minutes at 4°C to remove cells and debris.

  • Collect the supernatant and store at -80°C until use.

  • On the day of the assay, thaw the samples on ice and dilute them (e.g., 1:100) with an appropriate assay buffer.

2. ELISA Procedure:

  • Use a microplate pre-coated with a monoclonal antibody specific for this compound.

  • Add 100 µL of standards and diluted saliva samples to the appropriate wells.

  • Incubate for 2 hours at 37°C.

  • Wash the wells four times with a wash buffer.

  • Add 100 µL of a biotin-conjugated polyclonal antibody specific for this compound to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the wells as described previously.

  • Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the wells as described previously.

  • Add 90 µL of TMB substrate solution to each well.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader within 5 minutes of adding the stop solution.

3. Data Analysis:

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use the standard curve to determine the concentration of this compound in the saliva samples.

Conclusion

This compound demonstrates strong potential as a valuable biomarker for oral health. Its differential expression in various oral diseases, coupled with its well-defined antimicrobial mechanisms, makes it a compelling target for further research and development. While sIgA and Lactoperoxidase also show changes in concentration with oral disease, the multifaceted functions of this compound in inhibiting key pathogens and their virulence factors suggest it may offer more specific insights into disease pathogenesis. Further large-scale, direct comparative studies are warranted to fully elucidate the diagnostic and prognostic capabilities of this compound in relation to other salivary biomarkers. The standardized protocols and workflows presented in this guide provide a foundation for conducting such rigorous validation studies.

References

Histatin-5: A Comparative Analysis of its Efficacy Against Yeast and Hyphal Forms of Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of the naturally occurring human salivary peptide, Histatin-5 (Hst-5), against the two primary morphological forms of the opportunistic fungal pathogen Candida albicans: the unicellular yeast form and the invasive hyphal form. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Executive Summary

Candida albicans is a dimorphic fungus, capable of switching between a budding yeast form, typically associated with colonization, and a filamentous hyphal form, which is crucial for tissue invasion and virulence. This compound has demonstrated potent fungicidal activity against C. albicans. While research confirms its effectiveness against both morphologies, this guide synthesizes available quantitative data, details the experimental protocols used to assess its efficacy, and illustrates the key signaling pathways in C. albicans affected by this peptide.

Efficacy of this compound: Yeast vs. Hyphae

This compound is a 24-amino acid peptide found in human saliva that plays a crucial role in the innate immune defense against oral candidiasis. It exhibits potent activity against various pathogenic fungi, including Candida albicans.[1] While direct comparative studies quantifying the minimum inhibitory concentration (MIC) for yeast and hyphal forms separately are not extensively available, the literature consistently supports the potent activity of this compound against both forms. It is known to inhibit the growth of both yeasts and hyphae of C. albicans.[2] Furthermore, this compound has been shown to inhibit the morphological transition from the yeast to the hyphal form, a critical step in the establishment of infection.[1] In fact, it can inhibit almost 100% of C. albicans cells from transitioning into the more virulent hyphal form.[1]

Quantitative Data on this compound Efficacy

The following table summarizes the available quantitative data on the antifungal activity of this compound against C. albicans. It is important to note that these values generally refer to the yeast form, as this is the standard for most antifungal susceptibility testing.

MetricValueCandida SpeciesReference
MIC₅₀ 10-20 µg/mLC. albicans, C. kefyr, C. krusei, C. parapsilosis[1]
MIC₅₀ 25 µMC. albicans[3]
MIC₅₀ (K11R-K17R variant) 100 µMC. albicans[3]

Note: MIC₅₀ (Minimum Inhibitory Concentration for 50% inhibition) values can vary depending on the specific strain of C. albicans and the experimental conditions. The K11R-K17R is a variant of this compound with enhanced antifungal activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the efficacy of this compound.

Candidacidal (Killing) Assay

This assay determines the ability of this compound to kill Candida albicans cells over a specific period.

Protocol:

  • Candida albicans Culture Preparation:

    • Streak C. albicans on a Sabouraud Dextrose Agar (SDA) plate and incubate for 24-48 hours at 30°C.

    • Inoculate a single colony into Yeast Peptone Dextrose (YPD) broth and grow overnight at 30°C with shaking.

    • Harvest the cells by centrifugation, wash twice with a sterile buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4), and resuspend in the same buffer.

    • Adjust the cell density to the desired concentration (e.g., 1 x 10⁶ cells/mL) using a hemocytometer or spectrophotometer.

  • Incubation with this compound:

    • In a 96-well microtiter plate or microcentrifuge tubes, mix the C. albicans cell suspension with various concentrations of this compound.

    • Include a control group with cells in buffer only (no this compound).

    • Incubate the plate/tubes at 37°C for a specified time (e.g., 60-90 minutes) with shaking.

  • Determination of Cell Viability:

    • After incubation, serially dilute the cell suspensions in sterile buffer.

    • Plate a known volume of each dilution onto SDA plates in triplicate.

    • Incubate the plates at 30°C for 24-48 hours until colonies are visible.

    • Count the number of colony-forming units (CFUs) on each plate.

  • Calculation of Killing Percentage:

    • Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU of this compound treated cells / CFU of control cells)] x 100

Hyphal Formation Inhibition Assay

This assay assesses the ability of this compound to prevent the transition of C. albicans from its yeast form to the hyphal form.

Protocol:

  • Candida albicans Culture Preparation:

    • Grow C. albicans overnight in YPD broth at 30°C to maintain the yeast form.

    • Wash the cells with a sterile buffer and resuspend them in a hyphae-inducing medium (e.g., RPMI-1640, Spider medium, or medium containing N-acetylglucosamine or serum).

    • Adjust the cell density to a starting concentration of approximately 1 x 10⁶ cells/mL.

  • Incubation with this compound:

    • Add various concentrations of this compound to the cell suspension in the hyphae-inducing medium.

    • Include a control group without this compound.

    • Incubate at 37°C for several hours (e.g., 3-6 hours) to induce hyphal formation.

  • Microscopic Examination:

    • After incubation, observe the cells under a light microscope.

    • Quantify the percentage of cells that have formed germ tubes or true hyphae in both the treated and control groups. At least 100 cells should be counted for each condition.

  • Calculation of Inhibition:

    • Calculate the percentage of hyphal formation inhibition by comparing the percentage of hyphal cells in the this compound treated samples to the control.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves its entry into the fungal cell and interaction with intracellular targets, leading to the activation of specific stress response pathways.

This compound Mechanism of Action and Fungal Stress Response

This compound treatment of C. albicans induces osmotic and oxidative stress, which in turn activates the High Osmolarity Glycerol (HOG) pathway, a key stress response signaling cascade mediated by the Hog1 MAP kinase.[4][5] There is also a complex interplay with the Cek1 MAP kinase pathway, which is involved in cell wall integrity.[6] Activation of the Cek1 pathway appears to enhance the susceptibility of C. albicans to this compound.[7]

Histatin5_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Candida albicans Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Ssa1/2 Ssa1/2 This compound->Ssa1/2 Binds to Polyamine Transporters Polyamine Transporters Ssa1/2->Polyamine Transporters Facilitates uptake via Intracellular Hst-5 Intracellular Hst-5 Polyamine Transporters->Intracellular Hst-5 Internalization ROS Production ROS Production Intracellular Hst-5->ROS Production Ion Imbalance Ion Imbalance Intracellular Hst-5->Ion Imbalance Cell Death Cell Death Intracellular Hst-5->Cell Death Induces Osmotic Stress Osmotic Stress ROS Production->Osmotic Stress Ion Imbalance->Osmotic Stress Hog1-P Hog1 (Phosphorylated) Osmotic Stress->Hog1-P Activates Cek1-P Cek1 (Phosphorylated) Hog1-P->Cek1-P Represses Hog1-P->Cell Death Contributes to (via stress response) Cek1-P->Cell Death Enhances susceptibility to Hst-5

This compound signaling pathway in C. albicans.
Experimental Workflow for Efficacy Testing

The following diagram illustrates the general workflow for assessing the antifungal efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A C. albicans Culture (Yeast or Hyphal Induction) C Incubation of C. albicans with this compound A->C B This compound Solution (Serial Dilutions) B->C D1 Killing Assay: CFU Counting C->D1 For Candidacidal Activity D2 Hyphal Inhibition Assay: Microscopy C->D2 For Morphogenesis Inhibition E Data Analysis: % Killing or % Inhibition D1->E D2->E

General experimental workflow for this compound efficacy testing.

Conclusion

This compound demonstrates significant antifungal activity against both the yeast and hyphal forms of Candida albicans. Its ability to not only kill the fungus but also to inhibit the critical yeast-to-hypha transition underscores its potential as a therapeutic agent. The detailed experimental protocols and understanding of the affected signaling pathways provided in this guide offer a solid foundation for further research and development in the field of novel antifungal therapies. Future studies focusing on a direct quantitative comparison of the susceptibility of yeast and hyphal forms to this compound would be beneficial to further elucidate its precise mechanism of action against different morphological states of C. albicans.

References

Comparative Analysis of the Anti-inflammatory Properties of Histatin-5

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of the salivary peptide Histatin-5 (Hst-5) with two other prominent classes of antimicrobial peptides: the cathelicidin (B612621) LL-37 and defensins. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and evaluate the therapeutic potential of these peptides in modulating inflammatory responses. The following sections detail their mechanisms of action, present comparative experimental data, outline relevant experimental protocols, and visualize the key signaling pathways involved.

Overview of Anti-inflammatory Peptides

Inflammation is a critical component of the innate immune response to infection or tissue injury. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. Antimicrobial peptides (AMPs) are increasingly recognized not only for their ability to kill pathogens but also for their immunomodulatory functions, including the capacity to dampen excessive inflammatory responses.

  • This compound (Hst-5): A 24-amino acid histidine-rich peptide found in human saliva, Hst-5 is primarily known for its potent antifungal activity, particularly against Candida albicans.[1] Emerging evidence highlights its role in modulating inflammation, especially in the oral cavity.

  • LL-37: The only human cathelicidin, LL-37 is a 37-amino acid peptide with broad-spectrum antimicrobial and immunomodulatory activities.[2] It exhibits a dual role, capable of both promoting and inhibiting inflammation depending on the cellular context and stimulus.[2]

  • Defensins: A large family of small, cationic, cysteine-rich peptides, defensins are divided into α-defensins and β-defensins. Human Neutrophil Peptides (HNPs) are a key type of α-defensin stored in neutrophils.[3][4] Like LL-37, defensins have complex immunomodulatory functions that can be either pro- or anti-inflammatory.[5][6]

Comparative Efficacy and Mechanism of Action

The anti-inflammatory activities of Hst-5, LL-37, and defensins are primarily exerted through their ability to modulate cytokine production in response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS).

This compound has demonstrated a clear capacity to suppress the production of pro-inflammatory cytokines. In studies involving human gingival fibroblasts stimulated with outer membrane proteins from the periodontal pathogen Porphyromonas gingivalis, Hst-5 effectively suppressed the induction of Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[7] Furthermore, in a model of dry eye disease using human corneal epithelial cells, Hst-5 was shown to inhibit the expression of IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α) induced by hyperosmolar conditions by inhibiting the Toll-like receptor (TLR) to Nuclear Factor-kappa B (NF-κB) signaling pathway.[8]

LL-37 is a potent neutralizer of LPS, a major component of the outer membrane of Gram-negative bacteria and a powerful inflammatory trigger. This neutralization is a key mechanism for its anti-inflammatory effects.[9][10] Pre-treatment of monocytes with LL-37 significantly inhibits LPS-induced IL-8 production by down-regulating the NF-κB pathway.[10][11] It also inhibits the expression of IL-1β and TNF-α.[12] The signaling pathways engaged by LL-37 are complex, involving the P2X7 receptor and the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2 and JNK.[12]

Defensins , particularly Human Neutrophil Peptide 1 (HNP-1), also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. HNP-1 can inhibit the production of TNF-α by macrophages.[4] Defensins can modulate inflammatory responses by interacting with various cellular receptors and signaling pathways, including G-protein coupled receptors and MAPK pathways.[13]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes key quantitative data on the anti-inflammatory effects of this compound, LL-37, and Defensins. It is important to note that experimental conditions vary between studies, which can influence the absolute values.

PeptideTarget CellsStimulusCytokine(s) InhibitedQuantitative Data (Concentration/IC₅₀)Reference(s)
This compound Human Gingival FibroblastsP. gingivalis outer membrane proteinIL-6, IL-8Effective suppression observed (specific IC₅₀ not provided)[7]
Human Corneal Epithelial CellsHyperosmolarityIL-6, IL-8, TNF-αSignificant reduction (specific IC₅₀ not provided)[8]
LL-37 THP-1 Human Monocytic CellsP. aeruginosa LPS (1 µg/ml)IL-8~90% inhibition at 10 µg/ml[11]
RAW 264.7 MacrophagesLPSTNF-αIC₅₀ for LPS neutralization: 0.27-0.29 µM[14]
Bone Marrow Stromal CellsLPSIL-1β, TNF-α, RANKLSignificant inhibition (specific IC₅₀ not provided)[12]
α-Defensin (HNP-1) Human Monocyte-Derived MacrophagesLPSTNF-αInhibition observed (specific IC₅₀ not provided)[4]
Human Peripheral Blood Mononuclear CellsPhytohaemagglutininIFN-γ, IL-6Significant inhibition (specific IC₅₀ not provided)[4]

Signaling Pathways in Anti-inflammatory Action

The immunomodulatory effects of these peptides are mediated by their interaction with specific cell surface receptors and subsequent modulation of intracellular signaling cascades.

This compound: Hst-5 exerts its anti-inflammatory effects by targeting the TLR signaling pathway. In response to hyperosmolarity, it inhibits the activation of TLR2 and TLR7, leading to reduced activation of the downstream transcription factor NF-κB. This, in turn, suppresses the transcription of pro-inflammatory cytokine genes.

Histatin5_Pathway Stimulus Hyperosmolarity TLR TLR2 / TLR7 Stimulus->TLR NFkB_path NF-κB Pathway (IκBα degradation ↓ p65 translocation ↓) TLR->NFkB_path activates Hst5 This compound Hst5->TLR inhibits Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB_path->Cytokines promotes transcription LL37_Pathway LPS LPS P2X7R P2X7 Receptor LPS->P2X7R LL37 LL-37 LL37->LPS neutralizes LL37->P2X7R NFkB NF-κB Pathway LL37->NFkB inhibits MAPK MAPK Pathway (ERK1/2, JNK) P2X7R->MAPK activates P2X7R->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-8) MAPK->Cytokines promotes transcription NFkB->Cytokines promotes transcription Experimental_Workflow start Start: Culture RAW 264.7 Cells seed Seed Cells in 96-well Plates (1.5x10^5 cells/well) start->seed pretreat Pre-treat with Peptide (1-2 hours) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) (24 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect analysis Analysis collect->analysis griess Griess Assay for NO analysis->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) analysis->elisa end End: Data Comparison griess->end elisa->end

References

A Comparative Analysis of Natural and Synthetic Histatin-5: Efficacy and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative activities of natural and synthetic Histatin-5, supported by experimental data and detailed protocols.

This compound (Hst-5) is a 24-amino-acid peptide found in human saliva, renowned for its potent antifungal properties, particularly against Candida albicans, and its emerging role in promoting wound healing. As a promising therapeutic agent, the comparison between Hst-5 purified from natural sources and its chemically synthesized counterparts is crucial for research and development. This guide provides a detailed comparison of their biological activities, supported by experimental data and methodologies.

Executive Summary

Extensive research indicates that the biological activity of chemically synthesized full-length this compound is comparable to that of its natural counterpart isolated from saliva.[1] The primary distinction lies not in their intrinsic efficacy but in the practical advantages offered by synthetic production, such as higher purity, ease of modification, and scalability. Consequently, the majority of contemporary research utilizes synthetic Hst-5 and its analogues to explore and enhance its therapeutic potential. Synthetic peptides with specific amino acid substitutions have been developed to improve stability and broaden their antimicrobial spectrum.

Data Presentation: Natural vs. Synthetic this compound Activity

The following table summarizes the quantitative data on the antifungal and wound-healing activities of natural and synthetic this compound. It is important to note that much of the recent literature focuses on synthetic analogues designed for enhanced properties.

Activity AssessedPeptide TypeOrganism/Cell LineAssayKey Quantitative FindingReference(s)
Antifungal Activity Natural (from parotid saliva)Candida albicansCandidacidal AssayActivity comparable to synthetic Hst-5[1]
Synthetic (unmodified)Candida albicansCandidacidal AssayActivity comparable to natural Hst-5[1]
Synthetic (unmodified)Candida albicansMicrodilution Assay>99% cell killing at 0.8 µM in minimal media and at 25 µM in rich media[2]
Synthetic Analogue (dhvar1)Candida albicansCandidacidal Assay6-fold increased activity over the C-terminal domain of Hst-5
Synthetic Analogue (K11R–K17R)Candida albicansMIC AssayMIC50 of 25 µM (compared to 100 µM for unmodified synthetic Hst-5)[3]
Wound Healing Synthetic (unmodified)Human Corneal Limbal Epithelial CellsScratch AssaySignificant, dose-dependent increase in scratch closure rate, optimal at 50 µM[4]
Synthetic (unmodified)Multiple cell lines (in vitro)Scratch AssayPromotes cell migration[5]
Natural (in saliva)Oral KeratinocytesNot specifiedSaliva (containing natural histatins) has pro-wound healing effects[5]

Key Biological Activities: A Closer Look

Antifungal Activity

Both natural and synthetic this compound exhibit potent fungicidal activity against Candida albicans. The primary mechanism involves the peptide's entry into the fungal cell, leading to efflux of ATP and ions, and the generation of reactive oxygen species (ROS), ultimately causing cell death.[6][7] Studies on synthetic analogues have demonstrated that modifications to the peptide sequence can enhance its antifungal potency and stability. For instance, the synthetic analogue K11R–K17R shows a significantly lower minimum inhibitory concentration (MIC) compared to the standard synthetic Hst-5.[3]

Wound Healing Properties

This compound has been shown to promote the migration of epithelial cells, a critical step in wound healing.[5][8] This activity has been demonstrated using synthetic this compound in various cell lines, including human corneal epithelial cells. While natural histatins in saliva are known to contribute to oral wound healing, direct quantitative comparisons of the wound healing efficacy of purified natural Hst-5 versus synthetic Hst-5 are less common in the literature. However, the robust activity of synthetic Hst-5 in in-vitro models suggests its potential as a therapeutic agent for wound repair.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

  • Strain Preparation: C. albicans is grown overnight at 30°C in yeast peptone dextrose (YPD) broth. The cells are then washed with a low-salt buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).

  • Peptide Dilution: A serial dilution of synthetic this compound is prepared in the assay buffer in a 96-well microtiter plate.

  • Inoculation: The washed C. albicans cells are added to each well to a final density of approximately 2.5 x 10^4 cells/mL.

  • Incubation: The plate is incubated for 24-48 hours at 37°C.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Wound Healing (Scratch) Assay

This assay measures the effect of this compound on cell migration.

  • Cell Culture: Human epithelial cells (e.g., human corneal epithelial cells) are grown to a confluent monolayer in a 24-well plate.

  • Creating the "Wound": A sterile 200 µL pipette tip is used to create a straight scratch across the center of the cell monolayer.

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Fresh culture medium containing various concentrations of synthetic this compound (e.g., 20, 50, 80, 100 µM) is added to the wells. A control group receives medium without the peptide.

  • Imaging: The "wound" area is photographed at regular intervals (e.g., every hour) over a 24-hour period using a microscope with a camera.

  • Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups.[4]

Signaling Pathways and Experimental Workflows

Visual representations of key processes are provided below using Graphviz.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungi_prep Grow C. albicans overnight inoculate Inoculate diluted peptide with C. albicans in 96-well plate fungi_prep->inoculate peptide_prep Prepare serial dilutions of this compound peptide_prep->inoculate incubate Incubate at 37°C for 24-48h inoculate->incubate measure Measure optical density or visually inspect for growth incubate->measure determine_mic Determine Minimum Inhibitory Concentration (MIC) measure->determine_mic

Antifungal susceptibility testing workflow.
In Vitro Wound Healing (Scratch) Assay Workflow

Scratch_Assay_Workflow A Seed epithelial cells and grow to confluence B Create a scratch in the cell monolayer A->B C Wash to remove debris B->C D Add media with or without this compound C->D E Image the scratch at regular intervals (t=0, 1h, 2h...) D->E F Measure wound area and calculate closure rate E->F

Workflow for the in-vitro scratch assay.
This compound Induced MAPK Signaling in C. albicans

This compound triggers stress responses in C. albicans through the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, primarily the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway.

MAPK_Signaling cluster_hog HOG Pathway cluster_cwi CWI Pathway Hst5 This compound osmotic_stress Osmotic Stress & Ion Imbalance Hst5->osmotic_stress cell_wall_stress Cell Wall Stress Hst5->cell_wall_stress Hog1 Hog1 Activation (Phosphorylation) osmotic_stress->Hog1 glycerol Glycerol Production Hog1->glycerol stress_adaptation Stress Adaptation Hog1->stress_adaptation Cek1 Cek1 Activation (Phosphorylation) cell_wall_stress->Cek1 cell_wall_remodeling Cell Wall Remodeling Cek1->cell_wall_remodeling increased_susceptibility Increased Hst-5 Susceptibility cell_wall_remodeling->increased_susceptibility

This compound induced MAPK signaling pathways.

Conclusion

The available evidence strongly supports that synthetic this compound is a reliable and effective substitute for its natural counterpart in research and therapeutic development. Its activity is comparable to natural this compound, and its synthesis allows for modifications that can enhance its stability and efficacy. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate and harness the therapeutic potential of this versatile peptide.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Histatin-5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of bioactive peptides like Histatin-5 are paramount to ensuring a safe and compliant laboratory environment. Adherence to proper disposal protocols mitigates risks of exposure and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety and chemical waste management principles.

Immediate Safety and Handling Precautions

While specific hazard data for this compound is limited, it is prudent to handle all research chemicals with a high degree of care. The primary routes of potential exposure are inhalation of the lyophilized powder, ingestion, and skin or eye contact.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Chemical-impermeable gloves (e.g., nitrile)To prevent skin contact.[1][2]
Eye/Face Protection Safety glasses or gogglesTo protect eyes from dust or splashes.[1][2]
Respiratory Protection Use in a well-ventilated area or fume hood, especially when handling the powdered form. A suitable respirator may be necessary if dust formation is unavoidable.To prevent inhalation of peptide dust.[1][2]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.[1][2]

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of this compound waste, including unused solutions, contaminated labware, and solid waste.

Materials:

  • Designated, labeled, and sealed chemical waste containers (separate for solid and liquid waste)[1][3][4]

  • Appropriate PPE (see Table 1)

  • Spill kit

Procedure:

  • Waste Segregation:

    • Treat all this compound waste as laboratory chemical waste.[3]

    • Collect solid waste, such as empty vials, contaminated gloves, and wipes, in a designated and clearly labeled solid chemical waste container.[3][4]

    • Collect liquid waste, including unused this compound solutions, in a separate, leak-proof, and clearly labeled liquid chemical waste container.[3][4] Do not pour peptide solutions down the sink.[3]

  • Container Labeling:

    • Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the date the waste was first added.[5]

  • Storage of Waste:

    • Store waste containers in a designated, secure area within the laboratory, separate from incompatible materials.[1]

    • Ensure containers are sealed to prevent leakage.[1]

  • Spill and Accidental Release Measures:

    • In the event of a spill, evacuate unnecessary personnel from the area.[1]

    • Ensure the area is well-ventilated.[1]

    • Contain the spill to prevent it from spreading or entering drains.[1]

    • For solid spills, carefully sweep or scoop up the material, avoiding dust formation, and place it in the designated solid chemical waste container.[1]

    • Clean the spill area with an appropriate decontaminating agent.[1]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service for pickup and final disposal.[1][2]

    • Follow all institutional, local, state, and federal regulations for chemical waste disposal.[2]

    • Complete any required waste disposal documentation.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Vials, PPE, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions) segregate->liquid_waste Liquid solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container store Store Sealed Containers in Designated Secure Area solid_container->store liquid_container->store spill Spill Occurs? store->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes contact_ehs Contact EHS for Pickup spill->contact_ehs No cleanup->store end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guide for Handling Histatin-5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Histatin-5. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental outcomes.

I. Personal Protective Equipment (PPE)

While this compound is a naturally occurring human salivary peptide and is not classified as a hazardous material, standard laboratory precautions are necessary to prevent contamination and potential allergic reactions.[1][2][3][4] A risk assessment should be performed for specific procedures to determine if additional PPE is required.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against splashes of solutions. Must meet appropriate safety standards (e.g., ANSI Z87.1).[1][4]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[1]
Hand Protection Disposable Nitrile GlovesProvides essential protection. Gloves should be inspected before use and changed immediately if contaminated.[1][3]
Body Protection Laboratory CoatA standard, buttoned lab coat is required to protect skin and clothing from potential splashes.[1][3]
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the lyophilized (powder) form to avoid inhalation of fine particles.[1][2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory setting.[1][5]
II. Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the stability and activity of this compound.[6]

A. Storage of Lyophilized Powder:

  • Long-term: Store lyophilized this compound at -20°C or -80°C in a tightly sealed container.[7][8]

  • Short-term: For frequent use, storage at 4°C is acceptable for short periods.[8]

  • Protection: Keep the peptide in a dark, dry environment to prevent degradation from moisture and light.[7][9] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[7][8]

B. Reconstitution and Handling of Solutions:

  • Reconstitution: Use a sterile, appropriate solvent as recommended by the supplier, often sterile distilled water or a buffer like 10 mM sodium phosphate (B84403) buffer (pH 7.4).[10][11] Add the solvent slowly to the vial wall and gently swirl to dissolve the peptide; do not shake vigorously.[9][10]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, create single-use aliquots of the reconstituted solution.[9]

  • Solution Storage: Store peptide solutions at -20°C for up to a month or at -80°C for longer periods.[9] For immediate use, solutions can be kept at 4°C for up to a week, though this is sequence-dependent.

  • Work Environment: Handle all open vials in a clean, designated area, such as a disinfected laboratory bench or a laminar flow hood, to prevent microbial contamination.[6][10]

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C to -80°CLong-term (months to years)Keep dry and protected from light.[7]
4°CShort-term (weeks)Tightly sealed container.[8]
In Solution -20°C to -80°CUp to several monthsAliquot to avoid freeze-thaw cycles.[9]
4°CUp to one weekUse sterile buffer; stability is limited.
III. Disposal Plan

This compound and all contaminated materials should be treated as laboratory chemical waste.[6][10] Adherence to institutional and local regulations is mandatory.[6][10]

A. Waste Segregation:

  • Liquid Waste: Collect all unused this compound solutions, buffer washes, and other aqueous waste containing the peptide in a designated, leak-proof, and clearly labeled hazardous waste container.[6][10][12] Do not pour peptide solutions down the drain. [6][10]

  • Solid Waste: Dispose of contaminated consumables such as pipette tips, gloves, vials, and lab paper in a designated container for solid chemical waste.[10][12]

  • Sharps Waste: Needles or other contaminated sharps must be placed in a puncture-resistant sharps container labeled for chemical and/or biohazardous waste.[12]

B. Decontamination and Final Disposal:

  • Spills: In case of a spill, contain the area. For liquid spills, use absorbent material. For solid powder, gently sweep to avoid raising dust.[2][12] Clean the spill area with a suitable decontaminant (e.g., 10% bleach solution followed by water).[12] All cleanup materials must be disposed of as hazardous waste.[12]

  • Final Disposal: All collected waste containers must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) department.[6][13]

Experimental Protocol: Candida albicans Killing Assay

This protocol outlines a standard microdilution assay to determine the candidacidal activity of this compound.

1. Preparation of C. albicans a. Culture C. albicans in a suitable broth (e.g., YPD) overnight at 30°C with shaking to obtain a mid-log phase culture.[14] b. Wash the cells twice with 10 mM sodium phosphate buffer (pH 7.4).[11][14][15] c. Resuspend the cells in the same buffer and adjust the concentration to approximately 1 x 10⁶ cells/mL.[11][14]

2. Assay Procedure a. Prepare serial dilutions of this compound in 10 mM sodium phosphate buffer. A typical concentration range is 3 µM to 60 µM.[11][15] b. In a 96-well microtiter plate or microcentrifuge tubes, mix the C. albicans cell suspension with the various concentrations of this compound.[11][15] c. Include a control group with cells in buffer only (no peptide). d. Incubate the mixtures for 1 to 1.5 hours at 37°C with shaking.[11][15][16]

3. Determination of Viability a. After incubation, serially dilute the cell suspensions in phosphate buffer. b. Plate an aliquot (e.g., 50 µL) of the dilutions onto Sabouraud Dextrose Agar (B569324) (SDA) or YPD agar plates.[15][16] c. Incubate the plates for 24-48 hours at 30°C or 37°C until colonies are visible.[15][16] d. Count the number of colony-forming units (CFU) on each plate.

4. Data Analysis a. Calculate the percentage of cell killing using the following formula: % Loss of Viability = [1 - (CFU from Hst-5 treated cells / CFU from control cells)] x 100.[15]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture C. albicans (Overnight, 30°C) Wash Wash Cells Twice (Phosphate Buffer) Culture->Wash Resuspend Resuspend & Adjust (1x10^6 cells/mL) Wash->Resuspend Mix Mix Cells with This compound Resuspend->Mix Dilute Prepare Serial Dilutions of this compound Dilute->Mix Incubate Incubate (1-1.5h, 37°C) Mix->Incubate Plate Plate Dilutions on Agar Incubate->Plate Incubate_Plates Incubate Plates (24-48h) Plate->Incubate_Plates Count Count CFUs Incubate_Plates->Count Calculate Calculate % Killing Count->Calculate

Caption: Experimental workflow for the this compound candidacidal assay.

Mechanism of Action: this compound Internalization and Action

This compound exerts its antifungal effect not by lysing the cell membrane, but through a multi-step intracellular process.[17] The peptide first binds to proteins on the C. albicans cell wall and is then actively transported into the cytoplasm.[18] Once inside, it targets mitochondria, leading to the production of reactive oxygen species (ROS) and disruption of cellular functions, ultimately causing cell death.

G cluster_outside Extracellular cluster_inside C. albicans Cytoplasm Histatin5 This compound CellWall Cell Wall/ Membrane Histatin5->CellWall 1. Binds Ssa1/2 proteins Translocated_Hst5 Internalized This compound Mitochondrion Mitochondrion Translocated_Hst5->Mitochondrion Targets ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Induces Damage Macromolecule Damage ROS->Damage Death Cell Death Damage->Death CellWall->Translocated_Hst5 2. Energy-dependent translocation

Caption: Simplified signaling pathway of this compound action on Candida albicans.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.